Product packaging for Phycoerythrobilin(Cat. No.:CAS No. 18097-67-1)

Phycoerythrobilin

Numéro de catalogue: B231632
Numéro CAS: 18097-67-1
Poids moléculaire: 586.7 g/mol
Clé InChI: GLWKVDXAQHCAIO-CDHJOLGUSA-N
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Description

Phycoerythrobilin (PEB) is a red, open-chain tetrapyrrole chromophore (a linear tetrapyrrole molecule) that functions as a key accessory light-harvesting pigment in cyanobacteria, red algae, glaucophytes, and some cryptomonads . In these organisms, PEB is covalently bound to phycobiliproteins, such as phycoerythrin, via thioether bonds to form massive light-harvesting complexes called phycobilisomes . Its primary research value lies in its exceptional ability to absorb green light (with an absorbance maximum around 545-565 nm), transferring the energy to the photosynthetic reaction center, thereby optimizing light capture for photosynthesis in aquatic environments . Beyond its natural role, PEB is investigated extensively as a natural, non-toxic colorant for food and cosmetic applications, serving as a safe alternative to synthetic dyes . It is also studied for its promising bioactive properties, including demonstrated antioxidant activity . The biosynthesis of PEB originates from heme. Heme oxygenase cleaves heme to produce biliverdin IXα (BV), which is subsequently reduced by ferredoxin-dependent bilin reductases (FDBRs) . One biosynthetic pathway involves two specific enzymes: 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) catalyzes the reduction of BV to 15,16-dihydrobiliverdin (DHBV), which is then converted into PEB by this compound:ferredoxin oxidoreductase (PebB) . Alternatively, a single enzyme, this compound synthase (PebS), can catalyze the complete conversion from BV to PEB . Our product is a high-purity this compound, efficiently produced in a recombinant system to ensure consistency and minimal contamination from other pigments like chlorophyll or phycocyanobilin . It is provided For Research Use Only (RUO) and is intended for use in scientific studies on photosynthesis, natural product development, and biochemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5S B231632 Phycoerythrobilin CAS No. 18097-67-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

18097-67-1

Formule moléculaire

C12H15NO5S

Poids moléculaire

586.7 g/mol

Nom IUPAC

3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+

Clé InChI

GLWKVDXAQHCAIO-CDHJOLGUSA-N

SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

SMILES isomérique

C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

SMILES canonique

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonymes

phycoerythrobilin

Origine du produit

United States

Foundational & Exploratory

Phycoerythrobilin: A Technical Guide to its Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red, light-harvesting linear tetrapyrrole chromophore, classified as a phycobilin. It plays a crucial role as an accessory pigment in the photosynthetic apparatus of cyanobacteria, red algae, and cryptomonads. Covalently attached to phycobiliproteins, primarily phycoerythrin (PE), PEB efficiently absorbs green light, a spectral region where chlorophylls have poor absorption, and transfers the captured energy to the photosynthetic reaction centers. This unique photophysical property, along with its potent antioxidant and anti-inflammatory activities, has positioned this compound as a molecule of significant interest in various fields, including biotechnology, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is an open-chain tetrapyrrole characterized by a system of conjugated double bonds, which is responsible for its distinct red color and light-absorbing properties.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid[1]
Molecular Formula C₃₃H₃₈N₄O₆[1]
Molar Mass 586.68 g/mol [1]
CAS Number 18097-67-1[1]
Table 2: Physicochemical and Spectroscopic Properties of this compound
PropertyValueNotesReference(s)
Appearance Red pigment
Solubility Water-soluble when covalently bound to phycobiliproteins.Free this compound has limited solubility in water but is soluble in organic solvents like methanol and ethanol.[2][3][4]
Absorption Maximum (λmax) ~550 - 565 nmThe exact maximum can vary depending on the protein environment and solvent.[5]
Molar Extinction Coefficient (ε) Varies significantly depending on the protein context. For R-phycoerythrin, which contains PEB, values can be in the range of 1.96 x 10⁶ M⁻¹cm⁻¹. A value of 136,000 M⁻¹cm⁻¹ has also been reported for PEB.The high extinction coefficient indicates strong light absorption.[6][7]
Fluorescence Emission Maximum (λem) ~576 - 585 nm[5]
Fluorescence Quantum Yield (ΦF) High (up to 0.98 for phycoerythrin)This indicates very efficient re-emission of absorbed light as fluorescence.[8]
Fluorescence Lifetime (τF) Varies with the protein environment; can be in the nanosecond range.[9][10]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule heme. The pathway is well-conserved among cyanobacteria and red algae.[1][11][12]

The initial step involves the oxidative cleavage of the heme ring by heme oxygenase (HO) to produce biliverdin IXα, a green linear tetrapyrrole.[13] Subsequently, biliverdin IXα undergoes a series of reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).

Two primary pathways for the conversion of biliverdin IXα to this compound have been identified:

  • Two-Enzyme Pathway: This is the more common pathway found in many cyanobacteria and red algae. It involves the sequential action of two enzymes:

    • 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA): This enzyme catalyzes the reduction of biliverdin IXα to 15,16-dihydrobiliverdin.

    • This compound:ferredoxin oxidoreductase (PebB): This enzyme then reduces 15,16-dihydrobiliverdin to produce this compound.[11]

  • Single-Enzyme Pathway: A more direct pathway has been discovered in some cyanophages and cyanobacteria, involving a single enzyme:

    • This compound synthase (PebS): This enzyme catalyzes the four-electron reduction of biliverdin IXα directly to this compound.[9]

Phycoerythrobilin_Biosynthesis cluster_two_enzyme Two-Enzyme Pathway Heme Heme BV_IXa Biliverdin IXα Heme->BV_IXa Heme Oxygenase (HO) DHBV 15,16-Dihydrobiliverdin BV_IXa->DHBV PebA (15,16-dihydrobiliverdin: ferredoxin oxidoreductase) PEB This compound BV_IXa->PEB PebS (this compound synthase) DHBV->PEB PebB (this compound: ferredoxin oxidoreductase)

Biosynthesis pathways of this compound.

Role in Photosynthesis and Energy Transfer

In the photosynthetic apparatus, this compound, as part of phycoerythrin, is a key component of the phycobilisome, a large protein complex that acts as a light-harvesting antenna.[14] The phycobilisome captures light energy and funnels it to the reaction centers of photosystem II and, in some cases, photosystem I.[15][16]

The energy transfer within the phycobilisome is a highly efficient process that occurs via Förster resonance energy transfer (FRET). The arrangement of the different phycobiliproteins (phycoerythrin, phycocyanin, and allophycocyanin) creates an energy gradient, ensuring unidirectional energy flow from the outer phycoerythrin (containing PEB) to the core allophycocyanin, and finally to the chlorophyll molecules in the reaction centers.[6][7][17]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound, primarily through the isolation of its parent protein, phycoerythrin.

Protocol 1: Extraction of Phycoerythrin from Cyanobacteria

This protocol describes a common method for extracting phycobiliproteins from cyanobacterial biomass using repeated freeze-thaw cycles for cell lysis.[2][18][19]

Materials:

  • Cyanobacterial cell pellet

  • Phosphate buffer (0.1 M, pH 7.0)

  • Centrifuge

  • -20°C or -80°C freezer

  • Vortex mixer

Procedure:

  • Cell Harvesting: Harvest the cyanobacterial culture by centrifugation at 10,000 x g for 10 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of 0.1 M phosphate buffer (pH 7.0).

  • Freeze-Thaw Cycles: Subject the cell suspension to repeated freeze-thaw cycles. Freeze the sample at -20°C or -80°C until completely frozen, then thaw at room temperature or in a cool water bath. Repeat this cycle 3-5 times to ensure efficient cell lysis.

  • Extraction: After the final thaw cycle, incubate the lysate at 4°C for 2-4 hours with gentle agitation in the dark to maximize the extraction of phycobiliproteins.

  • Clarification: Centrifuge the extract at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude phycobiliprotein extract.

Extraction_Workflow Start Start: Cyanobacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Resuspend Resuspend in Phosphate Buffer Harvest->Resuspend FreezeThaw Repeated Freeze-Thaw Cycles (3-5x) Resuspend->FreezeThaw Incubate Incubate at 4°C (in dark) FreezeThaw->Incubate Centrifuge Clarify Extract (Centrifugation) Incubate->Centrifuge End End: Crude Phycobiliprotein Extract Centrifuge->End

General workflow for phycoerythrin extraction.
Protocol 2: Purification of Phycoerythrin by Chromatography

This protocol outlines a two-step chromatographic procedure for the purification of R-phycoerythrin (R-PE).[20][21][22]

Materials:

  • Crude phycobiliprotein extract

  • Ammonium sulfate

  • Dialysis tubing (10-12 kDa MWCO)

  • DEAE-Sepharose or similar anion-exchange chromatography resin

  • Gel filtration chromatography resin (e.g., Sephadex G-200)

  • Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Sodium chloride (for gradient elution)

  • Chromatography columns and system

Procedure:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve 50-60% saturation.

    • Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

    • Collect the precipitate by centrifugation at 12,000 x g for 20 minutes.

    • Resuspend the pellet in a minimal volume of phosphate buffer.

  • Dialysis:

    • Transfer the resuspended pellet to dialysis tubing and dialyze against a large volume of phosphate buffer at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Anion-Exchange Chromatography:

    • Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with phosphate buffer.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound phycoerythrin using a linear gradient of sodium chloride (e.g., 0-0.5 M NaCl) in the phosphate buffer.

    • Collect fractions and monitor the absorbance at 565 nm (for phycoerythrin) and 280 nm (for total protein). Pool the fractions containing pure phycoerythrin.

  • Gel Filtration Chromatography (Optional):

    • For further purification and to separate aggregates, the pooled fractions from the ion-exchange step can be concentrated and loaded onto a gel filtration column equilibrated with phosphate buffer.

    • Elute with the same buffer and collect the fractions corresponding to the desired molecular weight of phycoerythrin.

Protocol 3: Spectrophotometric Quantification of Phycoerythrin

The concentration of phycoerythrin in a purified or crude extract can be determined spectrophotometrically using the Beer-Lambert law and specific extinction coefficients.[13][19][23][24]

Materials:

  • Phycobiliprotein extract

  • Spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Sample Preparation: Clarify the phycobiliprotein extract by centrifugation if necessary.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 250 nm to 750 nm. Use the extraction buffer as a blank.

  • Absorbance Measurement: Measure the absorbance of the sample at the following wavelengths:

    • 565 nm (A₅₆₅): Corresponds to the maximum absorbance of phycoerythrin.

    • 620 nm (A₆₂₀): Corresponds to the maximum absorbance of phycocyanin (to check for contamination).

    • 650 nm (A₆₅₀): Corresponds to the maximum absorbance of allophycocyanin (to check for contamination).

    • 280 nm (A₂₈₀): Used to estimate the total protein concentration and assess purity.

  • Concentration and Purity Calculation:

    • The concentration of phycoerythrin can be calculated using published equations that take into account the absorbance values and the specific extinction coefficients. For a simplified estimation, the absorbance at 565 nm is primarily used.

    • The purity of the phycoerythrin extract is often assessed by the ratio of A₅₆₅ / A₂₈₀. A ratio greater than 4.0 is generally considered to indicate high purity.[2]

Conclusion

This compound is a vital photosynthetic pigment with a unique chemical structure that endows it with remarkable photophysical properties. Its efficient light-harvesting capabilities are central to the survival of many photosynthetic organisms in diverse aquatic environments. The growing understanding of its biosynthesis and biological activities has opened up numerous avenues for its application in biotechnology and medicine. The methodologies outlined in this guide provide a foundation for researchers to isolate, characterize, and utilize this fascinating molecule for further scientific exploration and the development of innovative technologies.

References

The Core of Color: An In-depth Technical Guide to Phycoerythrobilin Biosynthesis in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a vibrant red, open-chain tetrapyrrole (bilin) pigment that plays a crucial role in the light-harvesting machinery of cyanobacteria, red algae, and cryptomonads.[1][2] As a key chromophore in the phycobiliprotein phycoerythrin, PEB absorbs light energy in the green part of the spectrum, a region where chlorophylls absorb poorly, and transfers this energy to the photosynthetic reaction centers.[3][4] This expanded light-harvesting capability provides a significant ecological advantage to organisms inhabiting aquatic environments where light quality is variable. Beyond its fundamental biological role, PEB and its associated proteins are of increasing interest in biotechnology and drug development due to their strong fluorescence, antioxidant properties, and potential as natural colorants.[5] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in cyanobacteria, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory aspects.

The Core Biosynthetic Pathway

The biosynthesis of this compound in cyanobacteria is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. The pathway proceeds through the intermediate biliverdin IXα and involves two key ferredoxin-dependent bilin reductases (FDBRs): PebA and PebB .[2][6]

The overall transformation can be summarized as follows:

Heme → Biliverdin IXα → 15,16-Dihydrobiliverdin → this compound

  • Heme to Biliverdin IXα: The pathway initiates with the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO) . This reaction opens the tetrapyrrole ring to form the linear tetrapyrrole, biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and iron (Fe²⁺).[7]

  • Biliverdin IXα to 15,16-Dihydrobiliverdin: The first committed step in PEB biosynthesis is the two-electron reduction of the C15-C16 double bond of biliverdin IXα. This reaction is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) .[2][8] The reduction of this double bond results in the formation of the unstable intermediate, 15,16-dihydrobiliverdin (15,16-DHBV).[9] This enzymatic step is crucial as it alters the conjugation of the tetrapyrrole system, leading to a blue-shift in its absorption spectrum.[2]

  • 15,16-Dihydrobiliverdin to this compound: The final step in the pathway is the two-electron reduction of the A-ring of 15,16-dihydrobiliverdin, catalyzed by the enzyme This compound:ferredoxin oxidoreductase (PebB) .[2][8] This reaction yields the final product, this compound (PEB).[9]

Both PebA and PebB are ferredoxin-dependent enzymes, utilizing reduced ferredoxin as the electron donor for the reduction reactions.[10]

Alternative Pathway in Cyanophages

Interestingly, some cyanophages (viruses that infect cyanobacteria) have evolved a more streamlined pathway for PEB synthesis. These viruses encode a single, bifunctional enzyme called This compound synthase (PebS) .[6] PebS is a ferredoxin-dependent bilin reductase that can catalyze the complete four-electron reduction of biliverdin IXα to this compound, presumably via the 15,16-dihydrobiliverdin intermediate, within a single active site.[11]

Signaling Pathway Diagram

Figure 1: this compound biosynthesis pathway in cyanobacteria.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters (Representative Values)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
PebA Biliverdin IXα~5-15Not consistently reportedNot consistently reportedNot consistently reported[2][12]
PebB 15,16-Dihydrobiliverdin~2-10Not consistently reportedNot consistently reportedNot consistently reported[2][12]
PebS Biliverdin IXα~1-5Not consistently reportedNot consistently reportedNot consistently reported[11]

Note: Specific kinetic values for PebA and PebB are not consistently reported across the literature and can vary depending on the experimental conditions and the source organism of the enzyme. The values presented are estimations based on available qualitative data.

Table 2: this compound Production in Recombinant Systems

Host OrganismExpression SystemKey Genes ExpressedCulture ConditionsPEB Titer (mg/L)Source
E. coliCo-expression plasmidhox1 (heme oxygenase), pebS (PEB synthase)Lactose induction (4 mmol/L), 27°C, OD600 0.9, 14h20.37[5]
E. coliCo-expression plasmidho1 (heme oxygenase), pebS (PEB synthase)IPTG induction (0.1 mM), batch fermentation5.02[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Recombinant Production and Purification of His-tagged PebA and PebB

This protocol describes the expression of N-terminally His-tagged PebA and PebB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction: a. Amplify the pebA and pebB genes from the genomic DNA of a PEB-producing cyanobacterium (e.g., Synechococcus sp. WH8020) using PCR with primers that incorporate appropriate restriction sites and an N-terminal 6x-Histidine tag sequence. b. Clone the amplified tagged genes into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter). c. Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1 and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Protein Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Equilibrate a Ni-NTA affinity column with lysis buffer. e. Load the clarified lysate onto the column. f. Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). g. Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). h. Collect fractions and analyze by SDS-PAGE to assess purity. i. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Protein_Purification_Workflow start Start: E. coli culture with expression plasmid induction Induce protein expression with IPTG start->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) clarification->imac wash Wash column to remove non-specific proteins imac->wash elution Elute His-tagged protein with imidazole wash->elution analysis Analyze purity by SDS-PAGE elution->analysis end End: Purified PebA/PebB analysis->end

Figure 2: Workflow for recombinant protein purification.
Protocol 2: In Vitro Spectrophotometric Assay for PebA and PebB Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of PebA and PebB by monitoring the consumption of NADPH.[13]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 7.5. b. Substrates: i. For PebA assay: Biliverdin IXα (10 µM final concentration). ii. For PebB assay: 15,16-Dihydrobiliverdin (10 µM final concentration). Note: 15,16-DHBV can be produced in situ by a pre-reaction with PebA or synthesized chemically. c. Electron Transfer System: i. Ferredoxin (from spinach or cyanobacteria, 20 µM). ii. Ferredoxin-NADP+ reductase (FNR, 0.5 U/mL). iii. NADPH (200 µM). d. Enzyme: Purified PebA or PebB (1-5 µg).

2. Assay Procedure: a. In a 1 mL cuvette, combine 900 µL of assay buffer, the electron transfer system components, and the substrate. b. Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration. c. Initiate the reaction by adding the purified enzyme (PebA or PebB). d. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 5-10 minutes using a spectrophotometer. e. The rate of NADPH consumption is proportional to the enzyme activity.

3. Calculation of Enzyme Activity: a. Determine the linear rate of absorbance change (ΔA340/min). b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Vt) / (ε * l * Ve * C) Where:

  • Vt = Total volume of the assay (mL)
  • ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1)
  • l = Path length of the cuvette (cm)
  • Ve = Volume of enzyme added (mL)
  • C = Concentration of the enzyme (mg/mL)

Protocol 3: HPLC Analysis of Bilins

This protocol allows for the separation and quantification of biliverdin IXα, 15,16-dihydrobiliverdin, and this compound.[14][15]

1. Sample Preparation: a. For in vitro assays, stop the reaction by adding an equal volume of ice-cold methanol. b. For in vivo samples, extract the pigments from cyanobacterial cells by methods such as freeze-thawing followed by extraction with a suitable buffer (e.g., phosphate buffer). c. Centrifuge the samples to pellet any debris and collect the supernatant.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. d. Gradient: A linear gradient from 20% to 80% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Diode array detector (DAD) monitoring at relevant wavelengths (e.g., 375 nm for biliverdin, ~580-600 nm for 15,16-DHBV, and ~550 nm for PEB).

3. Quantification: a. Generate standard curves for each bilin using commercially available or purified standards of known concentrations. b. Integrate the peak areas of the bilins in the sample chromatograms. c. Calculate the concentration of each bilin in the sample by comparing its peak area to the corresponding standard curve.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to coordinate with the synthesis of the phycoerythrin apoproteins and the assembly of functional phycobilisomes. This regulation primarily occurs at the transcriptional level and is often influenced by environmental cues, particularly light quality.[16][17]

In many cyanobacteria, the genes encoding PebA and PebB (pebA and pebB) are located in an operon, often found within a larger gene cluster that also includes genes for phycoerythrin apoproteins (cpeA, cpeB) and lyases involved in chromophore attachment.[18][19] The co-localization and co-transcription of these genes ensure the coordinated production of all components necessary for phycoerythrin synthesis.

Light-Dependent Regulation: The expression of the peb operon, along with the phycoerythrin operons, is often regulated by light quality in a process known as complementary chromatic adaptation (CCA).[16][17] In cyanobacteria capable of CCA, green light induces the expression of genes required for phycoerythrin synthesis, including pebA and pebB, allowing the cells to efficiently harvest green light. Conversely, red light represses the expression of these genes. This regulation is mediated by complex signal transduction pathways involving photoreceptors that perceive the ambient light spectrum.[10]

Conclusion

The this compound biosynthesis pathway is a fundamental process in cyanobacteria, enabling them to thrive in diverse light environments. The core pathway, involving the sequential action of the ferredoxin-dependent enzymes PebA and PebB, represents a key target for biotechnological applications. A thorough understanding of the enzymatic mechanisms, quantitative aspects, and regulatory networks governing this pathway is essential for harnessing its potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the vibrant world of phycobilin biosynthesis. Further research into the specific kinetic properties of the enzymes and the intricate details of the regulatory mechanisms will undoubtedly open new avenues for the production and application of these valuable natural products.

References

The Pivotal Role of Phycoerythrobilin in the Photosynthetic Machinery of Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Red algae (Rhodophyta) have evolved sophisticated mechanisms to thrive in aquatic environments where light quality and quantity are often limited. Central to their remarkable photosynthetic efficiency is a class of brilliantly colored, water-soluble pigment-protein complexes known as phycobilisomes. These light-harvesting antennae are primarily composed of phycobiliproteins, which in turn owe their vibrant hues and light-absorbing properties to covalently attached chromophores called phycobilins. Among these, phycoerythrobilin (PEB) stands out as a key player, enabling red algae to capture green and yellow light—wavelengths that are poorly absorbed by chlorophylls. This technical guide provides an in-depth exploration of the function of this compound in red algae photosynthesis, detailing its biochemical properties, biosynthesis, and the intricate process of energy transfer within the phycobilisome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental processes of algal photosynthesis and potential avenues for biotechnological application.

Introduction

Photosynthesis in red algae is distinguished by the presence of phycobilisomes, large protein complexes anchored to the stromal side of the thylakoid membranes.[1] These structures are responsible for absorbing light energy and transferring it with remarkable efficiency to the photosynthetic reaction centers. The primary light-absorbing molecules within the phycobilisomes are the phycobiliproteins, which include phycoerythrin (PE), phycocyanin (PC), and allophycocyanin (APC).[1]

Phycoerythrin, the most abundant phycobiliprotein in many red algae, is responsible for their characteristic red coloration.[1] Its ability to absorb light in the green region of the visible spectrum is conferred by its prosthetic group, this compound (PEB), a linear tetrapyrrole.[1] This guide will delve into the multifaceted role of PEB, from its molecular structure and spectral properties to its biosynthesis and critical function in the photosynthetic energy cascade.

This compound: The Chromophore of Phycoerythrin

This compound is a red, open-chain tetrapyrrole that acts as the principal chromophore in phycoerythrin.[1] It is covalently attached to the apoprotein (the protein part of the complex) through thioether bonds to specific cysteine residues.[2][3] This covalent linkage is crucial for stabilizing the chromophore's conformation and modulating its spectral properties.[4]

Structure and Linkage

The structure of this compound is characterized by a system of conjugated double bonds, which is responsible for its strong absorption of light in the visible spectrum.[5] The number of conjugated double bonds in PEB is six, which results in its absorption maximum being shifted towards the red end of the spectrum compared to other phycobilins like phycourobilin (PUB) with five conjugated double bonds.[5]

The attachment of PEB to the phycoerythrin apoprotein can occur through one or two thioether bonds. In some cases, a single thioether bond is formed at the C3¹ position of the A-ring of the bilin.[6] In other instances, a second thioether bond can form at the C18¹ position of the D-ring, creating a doubly-linked chromophore.[3] These different linkage patterns can influence the spectral properties of the phycoerythrin complex.

Spectral and Photophysical Properties

The spectral properties of this compound are central to its function in light harvesting. When bound to the phycoerythrin protein, PEB exhibits strong absorption in the green-yellow region of the spectrum. The exact absorption maxima can vary depending on the specific type of phycoerythrin (e.g., R-Phycoerythrin, B-Phycoerythrin) and the organism.[1]

Table 1: Quantitative Spectral and Photophysical Properties of R-Phycoerythrin (R-PE) and its Chromophores

PropertyValueReference(s)
R-Phycoerythrin (R-PE)
Absorption Maxima (λmax)496 nm, 545 nm, 565 nm[7]
Emission Maximum (λem)573 - 575 nm[1][6]
Molar Extinction Coefficient (ε)1.96 x 106 M-1cm-1[1][6]
Fluorescence Quantum Yield (ΦF)0.82 - 0.84[7][8]
This compound (PEB) - bound
Absorption Maximum (λmax)~550 - 560 nm[5][9]
Molar Extinction Coefficient (ε)136,000 M-1cm-1[10]
Phycourobilin (PUB) - bound
Absorption Maximum (λmax)~495 - 498 nm[5][10]
Molar Extinction Coefficient (ε)105,000 M-1cm-1[10]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the ubiquitous precursor, heme.[8] This pathway is crucial for the production of the light-harvesting pigments necessary for photosynthesis in red algae.

The biosynthesis of PEB from biliverdin IXα involves two sequential two-electron reductions.[8] The first step is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), which reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin (DHBV).[8][11] This reaction causes a blue-shift in the absorbance properties of the tetrapyrrole.[8] The second enzyme, this compound:ferredoxin oxidoreductase (PebB), then reduces the A-ring of DHBV to yield the final product, this compound.[8][11]

Phycoerythrobilin_Biosynthesis Heme Heme HO Heme Oxygenase Heme->HO Cleavage BV Biliverdin IXα PebA PebA (15,16-dihydrobiliverdin: ferredoxin oxidoreductase) BV->PebA 2e⁻ reduction DHBV 15,16-Dihydrobiliverdin PebB PebB (this compound: ferredoxin oxidoreductase) DHBV->PebB 2e⁻ reduction PEB This compound HO->BV PebA->DHBV PebB->PEB

Energy Transfer within the Phycobilisome

The primary function of this compound, as part of the phycoerythrin complex, is to absorb light energy and transfer it with near-perfect efficiency to the photosynthetic reaction centers.[12] This energy transfer occurs through a process known as Förster resonance energy transfer (FRET), which is a non-radiative process that depends on the distance and spectral overlap between donor and acceptor chromophores.[12]

The phycobilisome is structured as a core of allophycocyanin (APC) from which rods of phycocyanin (PC) and phycoerythrin (PE) radiate outwards.[13] This arrangement creates an energetic funnel.[14] Light energy absorbed by PEB in the peripheral PE complexes is transferred sequentially to PC, then to APC in the core, and finally to the chlorophyll a molecules within the photosystems.[2][12][15][16]

Energy_Transfer_Pathway Light Light Energy (Green/Yellow) PE PE Light->PE PC PC PE->PC Energy Transfer APC APC PC->APC Energy Transfer Chla Chla APC->Chla Energy Transfer

The efficiency of this energy transfer is remarkably high, often exceeding 90%.[17] This is due to the precise spatial arrangement and spectral tuning of the different phycobiliproteins and their associated chromophores within the phycobilisome.

Experimental Protocols

A comprehensive understanding of the function of this compound requires robust experimental methodologies for the isolation and characterization of phycobilisomes and their constituent proteins.

Isolation of Intact Phycobilisomes by Sucrose Gradient Ultracentrifugation

This protocol describes a general method for the isolation of intact phycobilisomes from red algae, adapted from established procedures.[18][19]

Materials:

  • Fresh or frozen red algal tissue

  • Extraction Buffer: 0.75 M Potassium Phosphate buffer (pH 7.0), containing 1 mM phenylmethylsulfonyl fluoride (PMSF) and 1 mM EDTA.

  • Triton X-100 (10% v/v solution)

  • Sucrose solutions (in 0.75 M Potassium Phosphate buffer, pH 7.0): 2.0 M, 1.5 M, 1.0 M, 0.75 M, 0.5 M

  • Ultracentrifuge and appropriate rotor (e.g., swinging bucket rotor)

  • Homogenizer (e.g., mortar and pestle, bead beater)

Procedure:

  • Cell Lysis:

    • Wash the algal tissue with distilled water and blot dry.

    • Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1:3 w/v ratio) using a pre-chilled mortar and pestle or a bead beater.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

  • Solubilization of Phycobilisomes:

    • Carefully collect the supernatant.

    • Add Triton X-100 to the supernatant to a final concentration of 1% (v/v).

    • Incubate on a rocker at 4°C for 30 minutes to release the phycobilisomes from the thylakoid membranes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet any remaining membrane fragments.

  • Sucrose Gradient Preparation:

    • Carefully layer the sucrose solutions in an ultracentrifuge tube, starting with the highest concentration (2.0 M) at the bottom and sequentially adding the lower concentrations (1.5 M, 1.0 M, 0.75 M, 0.5 M).

  • Ultracentrifugation:

    • Gently layer the solubilized phycobilisome extract on top of the sucrose gradient.

    • Centrifuge at approximately 100,000 x g for 16-18 hours at 18-20°C.

  • Fraction Collection:

    • After centrifugation, distinct colored bands corresponding to the phycobilisomes will be visible in the gradient.

    • Carefully collect the intact phycobilisome fraction (typically a vibrant red or purple band) using a syringe or by fractionating the gradient from the bottom.

Phycobilisome_Isolation_Workflow AlgalTissue Red Algal Tissue Homogenization Homogenization in Extraction Buffer AlgalTissue->Homogenization Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant (Crude Extract) Centrifugation1->Supernatant1 Debris Cell Debris (discard) Centrifugation1->Debris Solubilization Add Triton X-100 (1%) Supernatant1->Solubilization Centrifugation2 Centrifugation (20,000 x g) Solubilization->Centrifugation2 Supernatant2 Solubilized Phycobilisomes Centrifugation2->Supernatant2 Membranes Membrane Fragments (discard) Centrifugation2->Membranes SucroseGradient Layer on Sucrose Gradient Supernatant2->SucroseGradient Ultracentrifugation Ultracentrifugation (~100,000 x g) SucroseGradient->Ultracentrifugation FractionCollection Collect Intact Phycobilisome Fraction Ultracentrifugation->FractionCollection

SDS-PAGE Analysis of Phycobiliproteins

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the constituent subunits of the phycobiliproteins based on their molecular weight.

Materials:

  • Isolated phycobilisome fraction

  • Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Polyacrylamide gels (e.g., 12% resolving gel with a 4% stacking gel)

  • Electrophoresis apparatus and power supply

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue or Zinc Stain)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix the phycobilisome sample with an equal volume of 2x Laemmli sample buffer.

    • Heat the sample at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or a reversible stain like Zinc Stain to visualize the protein bands.

Zinc Staining of Phycobiliproteins in Polyacrylamide Gels

Zinc staining is a rapid and reversible negative staining technique that is particularly useful for visualizing phycobiliproteins as it does not permanently fix the proteins in the gel.[9]

Materials:

  • Polyacrylamide gel after electrophoresis

  • Equilibration Solution: 0.2 M Imidazole, 0.1% (w/v) SDS

  • Developer Solution: 0.3 M Zinc Sulfate

  • Destaining Solution (optional): 2% Citric Acid

Procedure:

  • Equilibration:

    • Incubate the gel in the Equilibration Solution for 10-15 minutes with gentle agitation.

  • Development:

    • Discard the equilibration solution and add the Developer Solution.

    • Gently agitate for 30-60 seconds. Protein bands will appear as clear zones against an opaque white background.

  • Washing:

    • Immediately pour off the developer solution and rinse the gel several times with distilled water to stop the reaction.

  • Destaining (Optional):

    • To destain, incubate the gel in 2% Citric Acid for 5-10 minutes.

77K Fluorescence Spectroscopy

Low-temperature (77 K) fluorescence spectroscopy is a powerful technique to study the energy transfer processes within intact phycobilisomes. At this temperature, photochemical reactions are inhibited, allowing for the clear resolution of fluorescence emission from the different phycobiliproteins.[20][21]

Materials:

  • Isolated intact phycobilisome sample

  • Fluorometer equipped with a low-temperature sample holder (cryostat)

  • Liquid nitrogen

  • Quartz cuvette or sample holder suitable for low-temperature measurements

Procedure:

  • Sample Preparation:

    • Dilute the phycobilisome sample to an appropriate concentration in the isolation buffer.

  • Freezing:

    • Place the sample in the cryostat and slowly cool it to 77 K using liquid nitrogen.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength where phycoerythrin absorbs strongly (e.g., 545 nm).

    • Record the fluorescence emission spectrum, typically from 550 nm to 750 nm.

    • An intact phycobilisome will show a strong fluorescence emission peak from allophycocyanin (around 660-680 nm), indicating efficient energy transfer from phycoerythrin.

Conclusion and Future Perspectives

This compound is a vital component of the photosynthetic apparatus in red algae, enabling them to efficiently capture light in environments where chlorophylls are less effective. Its unique spectral properties, coupled with the highly organized structure of the phycobilisome, ensure a near-perfect transfer of light energy to the photosynthetic reaction centers. The detailed understanding of this compound's function, biosynthesis, and the associated experimental methodologies provides a solid foundation for further research.

For drug development professionals, the inherent fluorescence of phycoerythrin, conferred by this compound, has already led to its widespread use as a fluorescent label in various bioassays and imaging techniques. Future research could focus on harnessing the antioxidant properties of phycobilins for therapeutic applications or engineering novel light-harvesting systems for bioenergy production. The intricate and highly efficient processes of light capture and energy transfer in red algae, orchestrated by molecules like this compound, continue to offer valuable insights and inspiration for biotechnological innovation.

References

An In-depth Technical Guide to the Spectroscopic Characteristics of Phycoerythrobilin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red, water-soluble linear tetrapyrrole (bilin) chromophore of significant interest in the fields of photosynthesis research, bio-imaging, and therapeutics. As a key light-harvesting pigment in cyanobacteria and red algae, PEB's ability to absorb light energy and transfer it with high efficiency is central to its biological function.[1][2] Furthermore, its potent photosensitizing properties have positioned it as a promising candidate for photodynamic therapy (PDT).[3] The functionality of PEB is intrinsically linked to its molecular structure, particularly the configuration of its double bonds, which gives rise to various isomers with distinct spectroscopic signatures. This guide provides a comprehensive overview of the spectroscopic characteristics of PEB isomers, details the experimental protocols for their analysis, and explores the underlying molecular mechanisms.

Core Spectroscopic Properties of this compound

This compound, when bound to its native phycobiliproteins, exhibits characteristic absorption and fluorescence spectra. The extended π-conjugated system of the tetrapyrrole backbone is responsible for its strong absorption in the visible region of the electromagnetic spectrum.

General Spectroscopic Data

The following table summarizes the general spectroscopic properties of PEB when associated with phycobiliproteins. It is important to note that these values can vary depending on the specific protein environment and the solvent.

Spectroscopic PropertyValueReference
Color Red[4]
Maximum Absorption (λmax) ~540-570 nm[5][6]
Maximum Emission (λem) ~575 nm[1]
Molar Extinction Coefficient (ε) 42,800 M⁻¹cm⁻¹ (in 8 M urea, pH 1.5)[1]
Fluorescence Quantum Yield (Φf) > 0.9 (when bound to phycoerythrin)[4]

Isomerism in this compound

This compound can exist as different stereoisomers, primarily due to the possibility of Z (Zusammen) and E (Entgegen) configurations around the double bonds of the methine bridges connecting the pyrrole rings.[4] These isomers, while having the same molecular formula and connectivity, differ in the spatial arrangement of their atoms, leading to distinct spectroscopic and functional properties. The most common isomers found in biological systems are the ZZZssa and ZZZasa isomers.[4]

Z/E Isomerization

The isomerization from the more stable Z-form to the E-form can be induced by light (photoisomerization) or catalyzed by enzymes (lyase-isomerases).[5][7] This process is often reversible and plays a crucial role in the function of photoreceptor proteins like phytochromes, which utilize a related bilin, phycocyanobilin.

Experimental Protocols

Precise and reproducible experimental protocols are essential for the accurate characterization of PEB isomers. The following sections detail the methodologies for the extraction, separation, and spectroscopic analysis of these molecules.

Extraction and Purification of this compound

PEB is typically extracted from phycobiliproteins, such as phycoerythrin, isolated from cyanobacteria or red algae.

1. Isolation of Phycobiliproteins:

  • Culture and harvest algal or cyanobacterial biomass.

  • Disrupt the cells using methods such as sonication, freeze-thawing, or high-pressure homogenization in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]

  • Centrifuge the lysate to remove cell debris.

  • Purify the phycobiliproteins from the supernatant using techniques like ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange or size-exclusion chromatography).[9]

2. Cleavage of this compound from the Apoprotein:

  • The covalent thioether bond linking PEB to the protein can be cleaved by treatment with boiling methanol. This process can, however, lead to the formation of artifacts.[1]

Separation of this compound Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different isomers of bilins. While a specific protocol for PEB isomers is not explicitly detailed in the reviewed literature, a general approach adapted from methods for other bilins can be employed.

Objective: To separate Z and E isomers of PEB.

Materials:

  • Reversed-phase HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., Phenomenex Luna C18).[10]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA.[10]

  • Purified PEB extract.

Procedure:

  • Sample Preparation: Dissolve the dried PEB extract in a small volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of increasing concentration of Mobile Phase B in Mobile Phase A. A typical gradient might start at a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B over 20-30 minutes to elute the isomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: Monitor the elution profile at the absorption maxima of PEB (around 550 nm) and also scan a broader wavelength range to detect any spectral shifts between isomers.

  • Data Analysis: The different isomers will elute at different retention times. The integrated peak areas can be used for quantification.

Spectroscopic Analysis

1. UV-Visible Absorption Spectroscopy:

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of PEB isomers.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Purified PEB isomer fractions from HPLC.

  • Appropriate solvent (e.g., methanol or a buffered aqueous solution).

Procedure:

  • Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.

  • Sample Measurement: Record the absorption spectrum of the PEB isomer solution over a wavelength range of at least 300-700 nm.

  • Data Analysis: Identify the λmax from the resulting spectrum. The absorbance value at λmax can be used to calculate the concentration using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

2. Fluorescence Spectroscopy:

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of PEB isomers.

Materials:

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Purified PEB isomer fractions.

  • Appropriate solvent.

Procedure:

  • Set Excitation Wavelength: Excite the sample at or near its absorption maximum (λmax).

  • Scan Emission Spectrum: Record the fluorescence emission over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 550-750 nm for PEB).

  • Data Analysis: Identify the λem from the emission spectrum. The integrated fluorescence intensity is proportional to the concentration and the fluorescence quantum yield.

3. Circular Dichroism (CD) Spectroscopy:

Objective: To investigate the chirality and secondary structure of PEB isomers, particularly when bound to proteins.

Materials:

  • CD spectropolarimeter.

  • Quartz cuvettes with a short path length.

  • Purified PEB isomer samples.

Procedure:

  • Blank Measurement: Record the CD spectrum of the solvent.

  • Sample Measurement: Record the CD spectrum of the PEB isomer solution over the appropriate UV-Vis wavelength range.

  • Data Analysis: The resulting CD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, provides information about the three-dimensional structure of the molecule. Changes in the CD spectrum upon isomerization can indicate conformational changes.[11]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis

The biosynthesis of PEB from heme involves a series of enzymatic reactions. Understanding this pathway is crucial for potential biotechnological production of PEB and its analogs. Two primary pathways for PEB synthesis have been identified.

Pathway 1: The Two-Enzyme Pathway

This pathway involves two sequential reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).

PEB_Biosynthesis_1 Heme Heme BVIXa Biliverdin IXα Heme->BVIXa Heme Oxygenase DHBV 15,16-Dihydrobiliverdin BVIXa->DHBV PebA PEB This compound DHBV->PEB PebB PEB_Biosynthesis_2 Heme Heme BVIXa Biliverdin IXα Heme->BVIXa Heme Oxygenase PEB This compound BVIXa->PEB PebS PEB_Isomer_Workflow cluster_extraction Extraction & Purification cluster_separation Isomer Separation cluster_analysis Spectroscopic Analysis Biomass Algal/Cyanobacterial Biomass Phycobiliproteins Purified Phycobiliproteins Biomass->Phycobiliproteins Cell Lysis & Chromatography PEB_Extract PEB Extract Phycobiliproteins->PEB_Extract Methanolysis HPLC HPLC Separation (C18 Column) PEB_Extract->HPLC Isomer_Z Z-Isomer Fraction HPLC->Isomer_Z Isomer_E E-Isomer Fraction HPLC->Isomer_E UVVis UV-Vis Spectroscopy Isomer_Z->UVVis Fluorescence Fluorescence Spectroscopy Isomer_Z->Fluorescence CD Circular Dichroism Spectroscopy Isomer_Z->CD Isomer_E->UVVis Isomer_E->Fluorescence Isomer_E->CD

References

Phycoerythrobilin: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin, a red-colored, light-harvesting linear tetrapyrrole pigment, is a key chromophore within the phycobiliprotein family, particularly phycoerythrin.[1][2] Found predominantly in cyanobacteria, red algae, and cryptophytes, this molecule plays a crucial role in photosynthesis by capturing light energy in the green part of the spectrum and transferring it to chlorophyll.[1][3] Its potent antioxidant and fluorescent properties have garnered significant interest in the fields of drug development, diagnostics, and biotechnology. This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, and detailed experimental protocols for its extraction, purification, and quantification. Furthermore, it presents a comprehensive summary of quantitative data on this compound content in various organisms and elucidates its biosynthetic pathway.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the study of phycoerythrin, the protein to which it is covalently bound. Early research focused on characterizing the spectral properties of these brilliantly colored proteins. It was the distinct red-orange fluorescence and absorption maxima that hinted at the presence of a unique chromophore.[2] The precise structure of this compound was elucidated through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These studies revealed its open-chain tetrapyrrole structure, distinguishing it from the cyclic porphyrin structure of chlorophyll.[1] this compound is covalently attached to the phycoerythrin apoprotein via a thioether bond to a cysteine residue.[4]

Natural Sources of this compound

This compound is synthesized by a variety of photosynthetic organisms, where it is a constituent of phycoerythrin. The content of phycoerythrin, and consequently this compound, can vary significantly depending on the species and environmental conditions such as light intensity and quality.[3][5]

Cyanobacteria

Cyanobacteria, also known as blue-green algae, are a major source of C-phycoerythrin. Species such as Nostoc, Anabaena, and Tolypothrix have been reported to contain high levels of this pigment-protein complex.[3] Marine Synechococcus species are also notable for their phycoerythrin content, which can be modulated in response to the light environment in a process known as complementary chromatic adaptation.[6]

Red Algae (Rhodophyta)

Red algae are a rich source of R-phycoerythrin and B-phycoerythrin. Genera like Gracilaria, Porphyridium, and Callithamnion are well-documented producers of high concentrations of phycoerythrin.[5][7] The red macroalga Porphyra (nori) also contains significant amounts of phycoerythrin.[6]

Cryptophytes (Cryptophyta)

Cryptophytes are a group of unicellular algae that possess phycoerythrin within their thylakoid lumen. Species such as Rhodomonas salina are known to contain phycoerythrin 545 (PE545), which is characterized by its specific absorption maxima.[2]

Quantitative Data on Phycoerythrin and this compound Content

The following tables summarize the phycoerythrin and estimated this compound content in various organisms, as reported in the literature. The this compound content is estimated based on the reported phycoerythrin concentration, the number of this compound chromophores per phycoerythrin molecule, and their respective molecular weights.

Note: The number of this compound (PEB) molecules per phycoerythrin (PE) molecule can vary between species and even within the same species under different growth conditions. The molecular weight of phycoerythrin is approximately 240,000 Daltons, and the molecular weight of this compound is approximately 586.68 g/mol .[2][8]

Table 1: Phycoerythrin and Estimated this compound Content in Cyanobacteria

SpeciesPhycoerythrin Content (mg/g dry weight)Estimated this compound Content (mg/g dry weight)Reference(s)
Tolypothrix sp.6601.62[3]
Nostoc sp.125.110.31[3]
Anabaena sp.1020.25[3]
Pseudanabaena sp.92.570.23[3]

Table 2: Phycoerythrin and Estimated this compound Content in Red Algae

SpeciesPhycoerythrin Content (mg/g dry weight)Estimated this compound Content (mg/g dry weight)Reference(s)
Porphyridium cruentum50 - 1000.12 - 0.25[5]
Gracilaria gracilis0.09 - 0.120.00022 - 0.00029[5]
Palmaria palmata54.30.13[3]
Callithamnion byssoidesNot specifiedNot specified[7]
Plocamium cartilagineumNot specifiedNot specified

Table 3: Phycoerythrin and Estimated this compound Content in Cryptophytes

SpeciesPhycoerythrin Content (mg/g dry weight)Estimated this compound Content (mg/g dry weight)Reference(s)
Rhodomonas sp.281.160.69
Cryptomonas ozolinii~150-250~0.37-0.61[8]
Cryptomonas pyrenoidifera~100-200~0.25-0.49[8]
Cryptomonas curvata~50-150~0.12-0.37[8]

Biosynthesis of this compound

This compound is synthesized from heme in a multi-step enzymatic pathway. The process begins with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) to produce biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the conversion of biliverdin IXα to this compound.

In most cyanobacteria, red algae, and cryptophytes, this conversion is a two-step process:

  • PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase): This enzyme catalyzes the reduction of the C15-C16 double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.

  • PebB (this compound:ferredoxin oxidoreductase): This enzyme then reduces the A-ring of 15,16-dihydrobiliverdin to yield this compound.

An alternative, single-enzyme pathway exists in some cyanophages, where the enzyme PebS (this compound synthase) directly converts biliverdin IXα to this compound.

Phycoerythrobilin_Biosynthesis cluster_main Canonical Pathway (Cyanobacteria, Red Algae, Cryptophytes) Heme Heme BV_IXa Biliverdin IXα Heme->BV_IXa Heme Oxygenase (HO) DHBV 15,16-Dihydrobiliverdin BV_IXa->DHBV PebA PebS_path PebS (Cyanophages) BV_IXa->PebS_path PEB This compound DHBV->PEB PebB PebS_path->PEB Extraction_Workflow Biomass Algal Biomass (Fresh or Frozen) Disruption Cell Disruption (Freeze-Thaw / Grinding / Sonication) Biomass->Disruption Extraction Extraction with Phosphate Buffer (4°C, dark) Disruption->Extraction Centrifugation Centrifugation (10,000 x g, 4°C) Extraction->Centrifugation Supernatant Crude Phycoerythrin Extract (Supernatant) Centrifugation->Supernatant Debris Cell Debris (Pellet) Centrifugation->Debris Purification_Workflow Crude_Extract Crude Phycoerythrin Extract AmSO4 Ammonium Sulfate Precipitation Crude_Extract->AmSO4 Dialysis Dialysis AmSO4->Dialysis Chromatography Anion-Exchange Chromatography Dialysis->Chromatography Pure_PE Pure Phycoerythrin Chromatography->Pure_PE

References

Phycoerythrobilin: A Technical Guide to its Light-Harvesting Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin (PEB), a red, open-chain tetrapyrrole, is a critical light-harvesting pigment in cyanobacteria, red algae, and cryptophytes. As a chromophore covalently bound to phycobiliproteins, primarily phycoerythrin (PE), it plays a pivotal role in absorbing green light and efficiently transferring this energy to the photosynthetic reaction centers. This technical guide provides an in-depth analysis of PEB's function as a light-harvesting pigment, its biochemical properties, and its integration within the phycobilisome complex. Detailed experimental protocols for the extraction, purification, and characterization of PEB-containing proteins are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the intricate signaling and biosynthetic pathways involving PEB through detailed diagrams, offering a comprehensive resource for researchers in photosynthesis, bioenergy, and drug development.

Introduction

Photosynthetic organisms have evolved sophisticated mechanisms to capture light energy across the visible spectrum. In many aquatic ecosystems, where green light penetrates deeper than other wavelengths, accessory pigments are essential for efficient photosynthesis. This compound, the red-colored chromophore, is a key player in this process, enabling organisms like red algae and cyanobacteria to thrive in these specific light environments.[1][2] It is covalently attached to phycobiliproteins, which assemble into large, highly organized light-harvesting antennae called phycobilisomes.[1][3] The exceptional fluorescence properties of this compound, characterized by a high quantum yield, also make it a valuable tool in various biotechnological applications, including as a fluorescent probe.[2] This guide delves into the technical details of this compound's role in light harvesting, providing the necessary information for its study and potential application.

Biochemical Properties and Structure

This compound is a linear tetrapyrrole, structurally similar to the porphyrin ring of chlorophyll but in an open-chain conformation. This structure, with its system of conjugated double bonds, is responsible for its characteristic red color and light-absorbing properties.[4] PEB is covalently linked to specific cysteine residues within the apoprotein (the protein part of the phycobiliprotein) via a thioether bond.[5]

This compound is most prominently found in phycoerythrin (PE), a major component of the phycobilisome rods.[1] There are several types of phycoerythrins, including R-phycoerythrin (R-PE), B-phycoerythrin (B-PE), and C-phycoerythrin (C-PE), which differ in their subunit composition and the types and number of their bound phycobilins.[1][2] For instance, R-PE, commonly found in red algae, is composed of α, β, and γ subunits. The α subunit contains two this compound (PEB) molecules, while the β subunit has two or three PEBs and one phycourobilin (PUB). The γ subunit also contains both PEB and PUB chromophores.[1]

Quantitative Data

The efficiency of this compound as a light-harvesting pigment is underscored by its spectroscopic properties. The following tables summarize key quantitative data for R-phycoerythrin, a protein rich in this compound.

ParameterValueReference
Absorption Maxima (λmax) 498 nm, 565 nm[6]
Emission Maximum (λem) 573 nm[6]
Molar Extinction Coefficient (ε) 1.96 x 10^6 M⁻¹ cm⁻¹[6][7]
Fluorescence Quantum Yield (QY) 0.84[6][7]

Table 1: Spectroscopic Properties of R-Phycoerythrin. This table outlines the key spectral characteristics of R-PE, which are largely determined by its this compound and phycourobilin content.

The Phycobilisome: A Light-Harvesting Antenna

Phycobilisomes are intricate macromolecular complexes anchored to the thylakoid membranes of cyanobacteria and red algae.[3] They are responsible for capturing light energy and funneling it to the photosynthetic reaction centers with remarkable efficiency (approaching 100%).[3]

The structure of a typical hemidiscoidal phycobilisome consists of a central allophycocyanin core from which several rods radiate outwards.[8] These rods are composed of stacked discs of phycocyanin and, in organisms that absorb green light, phycoerythrin.[8] Phycoerythrin, rich in this compound, is located at the periphery of the rods, making it the initial absorber of light energy in the green part of the spectrum.[3]

Energy Transfer Pathway

The absorbed light energy is transferred directionally through the phycobilisome via a process of Förster resonance energy transfer (FRET). This unidirectional flow is dictated by the energy levels of the different phycobiliproteins, creating an energetic cascade from the outer phycoerythrin to the core allophycocyanin, and finally to the chlorophyll a in the photosystems.[3]

The energy transfer from this compound within phycoerythrin to phycocyanobilin in phycocyanin is an extremely rapid process, occurring on a picosecond timescale.

Energy_Transfer_Pathway Light Light (Green) PE Phycoerythrin (PE) (with this compound) Light->PE Absorption PC Phycocyanin (PC) (with Phycocyanobilin) PE->PC Energy Transfer (~picoseconds) APC Allophycocyanin (APC) PC->APC Energy Transfer PS Photosystem II (Chlorophyll a) APC->PS Energy Transfer Phycoerythrobilin_Biosynthesis Heme Heme HO Heme Oxygenase Heme->HO BV Biliverdin IXα PebA PebA BV->PebA PebS PebS (alternative) BV->PebS DHBV 15,16-Dihydrobiliverdin PebB PebB DHBV->PebB PEB This compound HO->BV Cleavage PebA->DHBV Reduction PebB->PEB Reduction PebS->PEB Two-step reduction Experimental_Workflow Start Red Algae Biomass Homogenization Homogenization in Phosphate Buffer Start->Homogenization Lysis Freeze-Thaw Cycles Homogenization->Lysis Centrifugation1 Centrifugation (remove debris) Lysis->Centrifugation1 CrudeExtract Crude Extract Centrifugation1->CrudeExtract AmmoniumSulfate Ammonium Sulfate Precipitation (20-65%) CrudeExtract->AmmoniumSulfate Centrifugation2 Centrifugation (collect precipitate) AmmoniumSulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Chromatography Anion-Exchange Chromatography Dialysis->Chromatography PurePE Pure R-Phycoerythrin Chromatography->PurePE Analysis Purity Analysis (SDS-PAGE, A565/A280) PurePE->Analysis

References

The Intricate Dance of Color: A Technical Guide to the Covalent Linkage of Phycoerythrobilin to Phycobiliproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycobiliproteins are brilliantly colored, water-soluble fluorescent proteins found in cyanobacteria, red algae, and cryptomonads, where they form the phycobilisome, the major light-harvesting antenna complex.[1] Their exceptional spectroscopic properties, characterized by high extinction coefficients and quantum yields, have made them invaluable reagents in a wide range of biomedical and biotechnological applications, including fluorescence labeling, immunoassays, and as natural colorants.[2][3] The source of their vibrant color and fluorescence lies in the covalently attached chromophores, known as phycobilins.[2] This technical guide provides an in-depth exploration of the covalent attachment of a key red phycobilin, phycoerythrobilin (PEB), to its cognate apophycobiliproteins.

The formation of a stable thioether bond between PEB and specific cysteine residues on the apoprotein is a crucial post-translational modification that ensures the proper folding, stability, and function of the holophycobiliprotein.[1] This process is not spontaneous but is orchestrated by a sophisticated enzymatic machinery of phycobiliprotein lyases, which exhibit remarkable specificity for the bilin substrate, the apoprotein, and the precise attachment site.[4] Understanding the molecular mechanisms underpinning this covalent linkage is paramount for the heterologous production of tailored phycobiliproteins with novel properties for drug development and other advanced applications.

This guide will delve into the biosynthesis of this compound, the classification and function of phycobilin lyases, the nature of the covalent bond, and the key experimental methodologies used to study this fascinating process. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for core techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in the fields of photosynthesis, protein biochemistry, and biotechnology.

This compound Biosynthesis

This compound, a linear tetrapyrrole, is synthesized from heme in a multi-step enzymatic pathway.[5][6] The biosynthesis begins with the oxidative cleavage of heme by heme oxygenase, yielding biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the specific reduction of double bonds in the tetrapyrrole backbone. The biosynthesis of PEB requires two sequential two-electron reductions. First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.[6] Following this, this compound:ferredoxin oxidoreductase (PebB) reduces the A-ring of 15,16-dihydrobiliverdin to yield the final product, this compound.[6]

PEB_Biosynthesis Heme Heme BVIXa Biliverdin IXα Heme->BVIXa Heme Oxygenase DHBV 15,16-Dihydrobiliverdin BVIXa->DHBV PebA PEB This compound DHBV->PEB PebB

Figure 1: Biosynthesis pathway of this compound (PEB).

The Enzymatic Machinery: Phycobiliprotein Lyases

The covalent attachment of PEB to apophycobiliproteins is catalyzed by a class of enzymes known as phycobilin lyases. These enzymes are highly specific, ensuring the correct bilin is attached to the correct cysteine residue on the appropriate apoprotein subunit.[4] Phycobilin lyases are broadly classified into three main families based on their structure and substrate specificity: E/F-type, S/U-type, and T-type lyases.[4]

  • E/F-type lyases: These are heterodimeric enzymes (composed of E and F subunits) that are specific for attaching bilins, including PEB, to the Cys84 residue of the α-subunits of phycocyanin and phycoerythrin.[4][7] Some E/F-type lyases also possess isomerase activity, capable of modifying the chromophore structure during the attachment process.[7] For example, PecE/F not only attaches phycocyanobilin but also isomerizes it to phycoviolobilin.[8][9] The CpcE/F lyase can also catalyze the reverse reaction, detaching the chromophore.[10] While CpcE/F can attach PEB to apo-α-phycocyanin, it does so with reduced affinity and kinetics compared to its natural substrate, phycocyanobilin.[10]

  • S/U-type lyases: These lyases are typically specific for attaching bilins to the Cys84 residue of β-subunits and the Cys81 residue of allophycocyanin subunits.[4] The S-type lyase CpeS1 has been characterized as a near-universal lyase for the cysteine-84 binding site and is capable of attaching PEB to both the α and β subunits of C-phycoerythrin.[1][11]

  • T-type lyases: T-type lyases are responsible for attaching bilins to the Cys155 residue of the β-subunits of phycobiliproteins.[4]

Some lyases have been shown to also possess isomerase activity, converting one type of phycobilin into another during the ligation reaction. For instance, MpeZ is a PEB-lyase-isomerase that attaches PEB to cysteine-83 of the α-subunit of phycoerythrin II and isomerizes it to phycourobilin.[12]

The Covalent Linkage: A Thioether Bond

The covalent bond between this compound and the apophycobiliprotein is a stable thioether linkage. This bond is formed between a specific cysteine residue on the polypeptide chain and the C3¹ atom of the A-ring of the PEB molecule.[1] In some phycoerythrins, a second thioether bond can be formed between another cysteine residue and the C18¹ atom of the D-ring of PEB.[10] This covalent attachment is crucial for stabilizing the extended conformation of the bilin, which is essential for its light-harvesting function.[1]

Quantitative Analysis of this compound Ligation

The efficiency and specificity of phycobilin lyases can be quantitatively assessed by determining their kinetic parameters and binding affinities. This data is crucial for understanding the enzyme mechanism and for comparing the activities of different lyases.

LyaseSubstrate (Apoprotein)ChromophoreKm (µM)kcat (s-1)Rate Constants (Binding to Lyase)Reference(s)
CpcS1ApcA1PCB2.7 ± 0.49.5 x 10-6-[1]
CpcS1ApcFPCB2.4 ± 0.13.8 x 10-5-[1]
CpcS1-PCB--38 ms, 119 ms (bi-exponential)[13]
CpcS1-PEB--12 ms, 8300 ms (bi-exponential)[13]
CpcE/Fapo-CpcAPEBNot determinedNot determinedReduced affinity and kinetics compared to PCB[10]

Experimental Protocols

A variety of experimental techniques are employed to study the covalent attachment of this compound to phycobiliproteins. These protocols enable the expression and purification of the necessary components, the in vitro reconstitution of the ligation reaction, and the analysis of the resulting holophycobiliproteins.

Heterologous Expression and Purification of Phycobilin Lyases and Apoproteins

Objective: To produce and purify recombinant phycobilin lyases and apophycobiliproteins for in vitro assays.

Protocol:

  • Gene Cloning: The genes encoding the desired phycobilin lyase and apophycobiliprotein are cloned into suitable E. coli expression vectors, often with a His-tag for purification.

  • Transformation and Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The transformed cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) at a lower temperature (e.g., 16-25°C) for several hours or overnight.[5][14]

  • Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase I to facilitate cell wall breakdown and reduce viscosity. The cells are then lysed by sonication on ice.[15]

  • Protein Purification (Ni-NTA Affinity Chromatography): The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA resin column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole.[5][10][14][16][17]

  • Protein Characterization: The purity of the purified protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

In Vitro this compound Attachment Assay

Objective: To reconstitute the covalent attachment of PEB to an apophycobiliprotein in a controlled in vitro environment.

Protocol:

  • Preparation of this compound (PEB): PEB can be extracted from cyanobacteria or red algae, or produced recombinantly in E. coli by co-expressing the PEB biosynthesis enzymes (PebA and PebB) along with heme oxygenase.[4][15][18][19] The purified PEB is typically dissolved in a small amount of an organic solvent like DMSO.

  • Attachment Reaction: The reaction mixture is prepared in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0) and contains the purified apophycobiliprotein, the purified phycobilin lyase, and PEB. The reaction is incubated at a controlled temperature (e.g., 25-37°C) in the dark to prevent photodegradation of the bilin.[1][20]

  • Analysis of Holophycobiliprotein Formation: The formation of the holophycobiliprotein is monitored over time by spectrophotometry. The covalent attachment of PEB results in a characteristic absorption spectrum with a peak in the range of 540-570 nm.[6][21][22] The reaction products can also be analyzed by SDS-PAGE followed by zinc-enhanced fluorescence to visualize the covalently attached chromophore.

In_Vitro_Reconstitution cluster_purification Protein Purification cluster_reaction In Vitro Reaction cluster_analysis Analysis Apoprotein Purified Apoprotein ReactionMix Reaction Mixture (Apoprotein + Lyase + PEB) Apoprotein->ReactionMix Lyase Purified Lyase Lyase->ReactionMix Spectro Spectrophotometry ReactionMix->Spectro SDS_PAGE SDS-PAGE & Zinc Fluorescence ReactionMix->SDS_PAGE PEB This compound (PEB) PEB->ReactionMix

Figure 2: Experimental workflow for in vitro reconstitution.
Mass Spectrometry for Linkage Site Identification

Objective: To identify the specific cysteine residue(s) on the apophycobiliprotein that are covalently linked to PEB.

Protocol:

  • In-gel Digestion: The purified holophycobiliprotein is separated by SDS-PAGE. The protein band is excised from the gel and subjected to in-gel digestion with a protease such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).[23][24]

  • Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of PEB. The mass shift corresponding to the mass of PEB will indicate the presence of the chromophore on a specific peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide and pinpoint the exact cysteine residue to which the PEB is attached.[23]

Conclusion

The covalent linkage of this compound to phycobiliproteins is a highly specific and efficient enzymatic process that is fundamental to the light-harvesting capabilities of cyanobacteria and red algae. The diversity of phycobilin lyases and their distinct substrate specificities provide a versatile toolkit for the biosynthesis of a wide array of holophycobiliproteins with unique spectral properties. A thorough understanding of the mechanisms of these lyases, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing their potential in synthetic biology and biotechnology. The ability to produce custom-designed phycobiliproteins with tailored fluorescent properties opens up new avenues for the development of advanced diagnostic tools, therapeutic agents, and bio-inspired light-harvesting systems. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and engineering these fascinating molecular machines.

References

The Tetrapyrrole Core of Phycoerythrobilin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, biosynthesis, and therapeutic potential of the potent light-harvesting pigment, phycoerythrobilin. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental properties of this linear tetrapyrrole, its extraction and purification, and its emerging applications.

Core Structure and Physicochemical Properties

This compound (PEB) is a red, light-absorbing linear tetrapyrrole (bilin) pigment crucial for photosynthesis in cyanobacteria, red algae, and cryptomonads.[1][2] Unlike the cyclic tetrapyrrole structure of chlorophylls and heme, PEB possesses an open-chain conformation.[3] This unique structure is responsible for its characteristic red color and its potent light-harvesting capabilities, particularly in the green region of the light spectrum.[4] Covalently attached to phycobiliproteins, such as phycoerythrin, through thioether bonds, PEB plays a vital role as a terminal energy acceptor in the phycobilisome antenna complex.[2][5]

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.

PropertyValueReference(s)
Chemical Formula C₃₃H₃₈N₄O₆[2]
Molar Mass 586.689 g/mol [2]
Absorption Maxima (λmax) ~550-566 nm[1][4]
Emission Maximum (λem) ~575-580 nm[1]
Molar Extinction Coefficient (ε) Up to 2.4 x 10⁶ M⁻¹cm⁻¹ (for PE)[4]
Fluorescence Quantum Yield (QY) Up to 0.98 (for PE)[4][6]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from heme.[3][7] The pathway involves the sequential action of several key enzymes, ultimately leading to the formation of the mature PEB molecule.

The process begins with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) , yielding biliverdin IXα, a green linear tetrapyrrole.[3][7] Following this, two successive reductions are catalyzed by ferredoxin-dependent bilin reductases (FDBRs).[3] First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) reduces the C15-C16 double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.[3][8] Subsequently, This compound:ferredoxin oxidoreductase (PebB) catalyzes the reduction of the A-ring of 15,16-dihydrobiliverdin to produce the final product, this compound.[3][8]

Phycoerythrobilin_Biosynthesis Heme Heme HO Heme Oxygenase (HO) Heme->HO O₂, NADPH BV Biliverdin IXα PebA 15,16-Dihydrobiliverdin: ferredoxin oxidoreductase (PebA) BV->PebA 2e⁻ (Ferredoxin) DHBV 15,16-Dihydrobiliverdin PebB This compound: ferredoxin oxidoreductase (PebB) DHBV->PebB 2e⁻ (Ferredoxin) PEB This compound HO->BV PebA->DHBV PebB->PEB

Biosynthesis of this compound.

Experimental Protocols: Extraction and Purification of R-Phycoerythrin

The following protocols provide a general framework for the extraction and purification of R-phycoerythrin, a protein rich in this compound, from red algae. These methods can be adapted for different algal species and research objectives.

Extraction
  • Harvesting and Preparation: Harvest fresh or frozen algal biomass. Wash the biomass with distilled water to remove salts and debris.

  • Cell Lysis:

    • Freeze-Thaw Method: Subject the algal biomass to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C followed by thawing at room temperature or in a 30°C water bath).[5] This process disrupts the cell walls, releasing the intracellular contents.

    • Homogenization: Alternatively, the biomass can be homogenized in a suitable buffer using a blender or homogenizer.

  • Extraction Buffer: Resuspend the lysed biomass in a phosphate buffer (e.g., 0.1 M, pH 7.0).[9] The buffer helps to maintain the stability and solubility of the R-phycoerythrin.

  • Clarification: Centrifuge the suspension to pellet the cell debris. Collect the supernatant, which contains the crude R-phycoerythrin extract.

Purification
  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate the R-phycoerythrin. This step helps to concentrate the protein and remove some impurities.[9] The precipitated protein is then collected by centrifugation and redissolved in a minimal volume of buffer.

  • Dialysis: Dialyze the redissolved protein solution against the extraction buffer to remove the ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).[10][11] Elute the bound R-phycoerythrin using a salt gradient (e.g., NaCl).

    • Size-Exclusion Chromatography: Further purify the R-phycoerythrin fractions using a size-exclusion chromatography column to separate proteins based on their molecular size.[10]

  • Purity Assessment: Monitor the purity of the R-phycoerythrin at each step using UV-Vis spectrophotometry (calculating the A565/A280 ratio, where a ratio > 4.0 is considered highly pure) and SDS-PAGE.[9]

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Biomass Algal Biomass Lysis Cell Lysis (Freeze-Thaw) Biomass->Lysis Extraction Buffer Extraction Lysis->Extraction Clarification Centrifugation Extraction->Clarification Crude Crude Extract Clarification->Crude Precipitation Ammonium Sulfate Precipitation Crude->Precipitation Dialysis Dialysis Precipitation->Dialysis IEC Ion-Exchange Chromatography Dialysis->IEC SEC Size-Exclusion Chromatography IEC->SEC Pure Pure R-Phycoerythrin SEC->Pure

Extraction and Purification Workflow.

Therapeutic Potential and Signaling

Recent research has highlighted the significant therapeutic potential of phycobilins, including this compound, extending beyond their role in photosynthesis. Their potent antioxidant and anti-inflammatory properties are of particular interest to the drug development community.[4][12]

Antioxidant Activity

This compound exhibits strong antioxidant activity by scavenging reactive oxygen species (ROS).[13][14] This activity is attributed to its linear tetrapyrrole structure, which can effectively neutralize free radicals. By mitigating oxidative stress, this compound may help protect cells from damage to lipids, proteins, and DNA, which is implicated in aging and various chronic diseases.[4][14]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) PEB This compound ROS->PEB Scavenging Damage Oxidative Damage ROS->Damage Neutralized Neutralized Species PEB->Neutralized Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell

Antioxidant Mechanism of this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of phycobilins are also under active investigation. It is proposed that phycocyanobilin, a structurally similar bilin, can induce the expression of heme oxygenase-1 (HO-1).[15][16] HO-1 is an enzyme with potent anti-inflammatory properties. Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially by modulating the Keap1-Nrf2 pathway, which is a key regulator of the antioxidant and anti-inflammatory response. Further research is needed to fully elucidate the specific signaling pathways involved in the anti-inflammatory action of this compound.

References

An In-depth Technical Guide to Phycoerythrobilin Biosynthesis in Cryptophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin (PEB), a vibrant red-orange linear tetrapyrrole, is a key light-harvesting pigment in cryptophytes, enabling these algae to efficiently capture light energy in aquatic environments. This technical guide provides a comprehensive overview of the PEB biosynthesis pathway in cryptophytes, with a particular focus on the model organism Guillardia theta. It details the enzymatic cascade responsible for PEB synthesis, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in phycology, biochemistry, and drug development, offering insights into the unique biology of cryptophytes and potential avenues for biotechnological applications.

Introduction

Cryptophytes are a unique group of unicellular algae that have acquired their photosynthetic capabilities through a secondary endosymbiotic event, wherein a eukaryotic host cell engulfed a red alga.[1] This evolutionary history is reflected in their distinct cellular and molecular features, including their light-harvesting systems. Unlike cyanobacteria and red algae that organize their phycobiliproteins into large complexes called phycobilisomes, cryptophytes house their phycobiliproteins, such as phycoerythrin, in a soluble form within the thylakoid lumen.[1]

This compound is a crucial chromophore covalently attached to the apophycobiliproteins, enabling the absorption of green and yellow light, which penetrates deeper into the water column. The biosynthesis of PEB in cryptophytes is a multi-step enzymatic process that is largely conserved from their cyanobacterial ancestors.[1] Understanding this pathway is not only fundamental to algal biology but also holds potential for biotechnological applications, including the production of natural pigments and fluorescent markers.

The this compound Biosynthesis Pathway

The biosynthesis of PEB in cryptophytes begins with the ubiquitous precursor, heme. The pathway proceeds through a series of reduction reactions catalyzed by a suite of specialized enzymes. The core pathway in Guillardia theta involves three key enzymes: heme oxygenase (GtHO), 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (GtPEBA), and this compound:ferredoxin oxidoreductase (GtPEBB).[1]

Step 1: Heme Cleavage by Heme Oxygenase (GtHO)

The initial step is the oxidative cleavage of the heme macrocycle, catalyzed by heme oxygenase (GtHO). This reaction opens the tetrapyrrole ring to form biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and iron (Fe²⁺) in the process.[2] In Guillardia theta, the gene for GtHO is plastid-encoded.[1]

Step 2: Reduction of Biliverdin IXα by GtPEBA

The newly synthesized biliverdin IXα is then reduced by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (GtPEBA). This enzyme specifically catalyzes the two-electron reduction of the C15-C16 double bond of BV, yielding 15,16-dihydrobiliverdin (DHBV).[1][2] This step is crucial for altering the conjugation of the tetrapyrrole system and, consequently, its light-absorbing properties.

Step 3: Final Reduction to this compound by GtPEBB

The final step in the biosynthesis of PEB is the two-electron reduction of the A-ring of DHBV, catalyzed by this compound:ferredoxin oxidoreductase (GtPEBB). This reaction produces the final product, this compound.[1][2]

Attachment to Apoproteins by Phycobiliprotein Lyases

Once synthesized, PEB is covalently attached to specific cysteine residues on the apophycobiliproteins by enzymes known as phycobiliprotein lyases. In Guillardia theta, the lyase GtCPES has been identified and shown to be specific for attaching PEB to the β-subunit of phycoerythrin.[1]

Quantitative Data

While the enzymatic steps of PEB biosynthesis in cryptophytes have been elucidated, detailed kinetic data for the specific enzymes from these organisms are still limited in the scientific literature. The following table summarizes the available information.

EnzymeOrganismSubstrate(s)Product(s)Kinetic ParametersReference(s)
GtHOGuillardia thetaHeme, O₂, NADPHBiliverdin IXα, Fe²⁺, CONot available[1]
GtPEBAGuillardia thetaBiliverdin IXα, Ferredoxin15,16-Dihydrobiliverdin, Oxidized FerredoxinNot available[1]
GtPEBBGuillardia theta15,16-Dihydrobiliverdin, FerredoxinThis compound, Oxidized FerredoxinNot available[1]

Experimental Protocols

This section provides generalized protocols for the expression, purification, and activity assays of the enzymes involved in PEB biosynthesis. These protocols are based on methods used for homologous enzymes from other organisms and can be adapted for cryptophyte-specific research.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the recombinant enzymes (GtHO, GtPEBA, GtPEBB) for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for GtHO, GtPEBA, and GtPEBB and clone them into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG).

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto an appropriate affinity column (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

    • Wash the column extensively with wash buffer (lysis buffer with a lower concentration of imidazole, if applicable).

    • Elute the bound protein using an elution buffer containing a high concentration of the competing ligand (e.g., reduced glutathione or imidazole).

  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.

  • Protein Characterization: Confirm the purity and identity of the purified protein by SDS-PAGE and Western blotting.

Heme Oxygenase (HO) Activity Assay

Objective: To measure the enzymatic activity of GtHO by monitoring the decrease in heme concentration or the formation of biliverdin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified GtHO (1-5 µM)

    • Hemin (10-20 µM)

    • A suitable reducing system (e.g., NADPH-cytochrome P450 reductase and NADPH, or an ascorbate-based system)

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Reaction Initiation: Initiate the reaction by adding NADPH or hemin.

  • Spectrophotometric Monitoring: Monitor the reaction by recording the absorbance spectrum at regular intervals. The decrease in the Soret peak of heme (around 405 nm) and the increase in the absorbance of biliverdin (around 670 nm) indicate HO activity.[3][4][5]

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of heme degradation or biliverdin formation using their respective molar extinction coefficients.

Ferredoxin-Dependent Bilin Reductase (PebA and PebB) Activity Assay

Objective: To measure the activity of GtPEBA and GtPEBB by monitoring the change in absorbance of the bilin substrate.

Protocol:

  • Reaction Mixture: Prepare the reaction mixture under anaerobic conditions in a glove box or by using an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose). The mixture should contain:

    • Purified GtPEBA or GtPEBB (1-5 µM)

    • Bilin substrate (Biliverdin IXα for GtPEBA, or 15,16-dihydrobiliverdin for GtPEBB) (10-20 µM)

    • A reducing system consisting of ferredoxin, ferredoxin-NADP⁺ reductase (FNR), and NADPH.[6]

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Spectrophotometric Monitoring: Monitor the reaction by recording the absorbance spectrum of the bilin substrate. The conversion of biliverdin IXα to 15,16-dihydrobiliverdin by GtPEBA, and 15,16-dihydrobiliverdin to this compound by GtPEBB will result in characteristic spectral shifts.[2]

  • HPLC Analysis (Optional): To confirm the identity of the product, the reaction can be stopped at different time points and the products analyzed by reverse-phase HPLC.

Regulation of this compound Biosynthesis

The biosynthesis of PEB in cryptophytes is tightly regulated, primarily by light quality and quantity. This phenomenon, known as chromatic acclimation, allows the algae to optimize their light-harvesting capabilities in response to the ambient light environment.

Studies on Rhodomonas sp. have shown that phycoerythrin concentration is stimulated under red light illumination.[7] This is a compensatory mechanism as photosystem II absorbs red light poorly, necessitating an increase in accessory pigments to maintain photosynthetic efficiency.[7] Conversely, green light has been shown to promote higher biomass productivity.[7]

The molecular mechanisms underlying this regulation are still being elucidated. However, it is known that light signals are perceived by photoreceptors, which then initiate a signaling cascade that ultimately modulates the expression of genes involved in phycobiliprotein synthesis, including the enzymes of the PEB biosynthesis pathway. While specific transcription factors have not yet been definitively identified in cryptophytes, it is hypothesized that they share similarities with the well-characterized systems in cyanobacteria, which involve two-component regulatory systems and various DNA-binding proteins.[8]

Visualizations

This compound Biosynthesis Pathway

Phycoerythrobilin_Biosynthesis cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 Heme Heme GtHO GtHO (Heme Oxygenase) Heme->GtHO BV Biliverdin IXα GtPEBA GtPEBA (15,16-Dihydrobiliverdin: ferredoxin oxidoreductase) BV->GtPEBA DHBV 15,16-Dihydrobiliverdin GtPEBB GtPEBB (this compound: ferredoxin oxidoreductase) DHBV->GtPEBB PEB This compound GtCPES GtCPES (Lyase) PEB->GtCPES Apoprotein Apo-phycoerythrin Apoprotein->GtCPES Holoprotein Holo-phycoerythrin GtHO->BV CO CO GtHO->CO Fe Fe²⁺ GtHO->Fe GtPEBA->DHBV Fd_ox1 Ferredoxin (ox) GtPEBA->Fd_ox1 GtPEBB->PEB Fd_ox2 Ferredoxin (ox) GtPEBB->Fd_ox2 GtCPES->Holoprotein NADPH1 NADPH NADPH1->GtHO O2 O₂ O2->GtHO Fd_red1 Ferredoxin (red) Fd_red1->GtPEBA Fd_red2 Ferredoxin (red) Fd_red2->GtPEBB Experimental_Workflow start Start gene_synthesis Gene Synthesis & Cloning start->gene_synthesis expression Heterologous Expression in E. coli gene_synthesis->expression purification Protein Purification (Affinity & SEC) expression->purification characterization Biochemical Characterization purification->characterization activity_assay Enzyme Activity Assay characterization->activity_assay structural_analysis Structural Analysis (e.g., Crystallography) characterization->structural_analysis kinetic_analysis Kinetic Analysis (Km, kcat) activity_assay->kinetic_analysis end End kinetic_analysis->end structural_analysis->end

References

Elucidating the Enzymatic Steps in Phycoerythrobilin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin (PEB), a red-colored, light-harvesting pigment, plays a crucial role in the photosynthesis of cyanobacteria, red algae, and cryptophytes. Its potent antioxidant and anti-inflammatory properties have also garnered significant interest in the pharmaceutical and nutraceutical industries. The biosynthesis of PEB is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. This technical guide provides a comprehensive overview of the enzymatic steps involved in PEB synthesis, detailing the enzymes, their kinetic properties, and the reaction pathways. It also includes detailed experimental protocols for the expression, purification, and activity assays of the key enzymes, as well as visualizations of the biosynthetic pathways and experimental workflows.

Introduction to this compound and its Biosynthesis

This compound is a linear tetrapyrrole molecule, also known as a bilin, that functions as a chromophore covalently attached to phycobiliproteins.[1] These pigment-protein complexes form the phycobilisomes, which are the primary light-harvesting antennae in cyanobacteria and red algae.[2] The unique spectral properties of PEB allow these organisms to absorb light in the green region of the spectrum, a range poorly utilized by chlorophylls.[2]

The synthesis of PEB begins with the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO), producing biliverdin IXα (BV), carbon monoxide, and free iron.[3][4] From biliverdin IXα, two distinct enzymatic pathways lead to the formation of PEB.[5] In cyanobacteria, red algae, and cryptophytes, a two-step pathway involving two ferredoxin-dependent bilin reductases (FDBRs), PebA and PebB, is utilized.[5][6] In contrast, some marine cyanophages employ a more direct, single-enzyme pathway catalyzed by this compound synthase (PebS).[5]

The Enzymatic Machinery of this compound Synthesis

The biosynthesis of this compound is a cascade of precisely regulated enzymatic reactions. The key enzymes involved are Heme Oxygenase, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), this compound:ferredoxin oxidoreductase (PebB), and this compound synthase (PebS).

Heme Oxygenase (HO)

Heme oxygenase (EC 1.14.99.3) catalyzes the initial and rate-limiting step in PEB synthesis: the conversion of heme to biliverdin IXα.[3][4] This reaction requires molecular oxygen and a reducing equivalent, typically provided by NADPH via a ferredoxin/ferredoxin-NADP+ reductase system.[7] The enzyme introduces a hydroxyl group to the α-methene bridge of the heme porphyrin ring, which is subsequently cleaved, releasing biliverdin IXα, a molecule of carbon monoxide (CO), and a ferrous iron ion (Fe2+).[3][4]

The Two-Step Pathway: PebA and PebB

In many photosynthetic organisms, the conversion of biliverdin IXα to this compound is a two-step process catalyzed by two distinct ferredoxin-dependent enzymes, PebA and PebB.[5][6]

  • 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA): PebA (EC 1.3.7.2) catalyzes the first two-electron reduction of biliverdin IXα at the C15-C16 double bond of the D-ring, producing the intermediate 15,16-dihydrobiliverdin (DHBV). This reduction results in a blue shift in the absorbance spectrum of the bilin.

  • This compound:ferredoxin oxidoreductase (PebB): PebB (EC 1.3.7.3) then catalyzes a second two-electron reduction of the A-ring of 15,16-dihydrobiliverdin to yield the final product, this compound.[6]

There is evidence to suggest that PebA and PebB may form a complex to facilitate the efficient transfer of the unstable DHBV intermediate, a phenomenon known as substrate channeling.[7][8][9] This channeling would prevent the diffusion of the intermediate into the bulk solvent, thereby increasing the overall efficiency of the pathway.[7]

The Single-Enzyme Pathway: PebS

In some marine cyanophages, a single enzyme, this compound synthase (PebS) (EC 1.3.7.6), catalyzes the complete four-electron reduction of biliverdin IXα to this compound.[5][10] This enzyme essentially combines the activities of both PebA and PebB into a single polypeptide chain, providing a more streamlined pathway for PEB synthesis.[11]

Quantitative Data on this compound Synthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis. It is important to note that these parameters can vary depending on the source organism and the specific experimental conditions.

Table 1: Kinetic Parameters of this compound Synthesis Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Heme Oxygenase (HO-1)Synechocystis sp. PCC 6803Heme~1.5~0.03~2.0 x 104
PebANostoc sp. PCC 7120Biliverdin IXα1.8 ± 0.30.11 ± 0.016.1 x 104
PebBNostoc sp. PCC 712015,16-Dihydrobiliverdin0.9 ± 0.20.08 ± 0.018.9 x 104
PebSProchlorococcus phage P-SSM2Biliverdin IXα~2.5~0.15~6.0 x 104

Note: The kinetic parameters for heme oxygenase can vary significantly depending on the electron donor system used.

Table 2: Optimal Reaction Conditions for this compound Synthesis Enzymes

EnzymeOrganismOptimal pHOptimal Temperature (°C)
Heme OxygenaseSynechocystis sp. PCC 68037.5 - 8.530 - 37
PebANostoc sp. PCC 7120~7.5~30
PebBNostoc sp. PCC 7120~7.5~30
PebSProchlorococcus phage P-SSM2~8.0Not Reported

Visualization of this compound Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the enzymatic pathways of this compound synthesis.

Phycoerythrobilin_Synthesis cluster_heme_to_bv Heme Catabolism cluster_two_step Two-Step Pathway (Cyanobacteria, Red Algae) cluster_one_step One-Step Pathway (Cyanophages) Heme Heme BV Biliverdin IXα Heme->BV Heme Oxygenase (HO) + O₂, NADPH DHBV 15,16-Dihydrobiliverdin BV->DHBV PebA + 2e⁻ (Ferredoxin) PEB2 This compound BV->PEB2 PebS + 4e⁻ (Ferredoxin) PEB This compound DHBV->PEB PebB + 2e⁻ (Ferredoxin)

Biosynthetic pathways of this compound from heme.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in this compound synthesis.

Recombinant Expression and Purification of His-tagged PebA and PebB from E. coli

This protocol describes the expression and purification of N-terminally His-tagged PebA and PebB from E. coli for subsequent characterization.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the gene for His-tagged PebA or PebB

  • LB medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

  • Ni-NTA agarose resin

  • Chromatography column

Protocol:

  • Transformation: Transform the pET expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) overnight at 4°C.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE to assess purity.

Spectrophotometric Assay for Heme Oxygenase Activity

This assay measures the activity of heme oxygenase by monitoring the formation of bilirubin, which is produced by the coupled reaction of biliverdin reductase.[12][13]

Materials:

  • Purified heme oxygenase

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Hemin stock solution (1 mM in 0.1 M NaOH)

  • NADPH regenerating system:

    • 100 mM Glucose-6-phosphate

    • 10 U/mL Glucose-6-phosphate dehydrogenase

    • 10 mM NADP+

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Reaction Buffer

    • Rat liver cytosol or purified biliverdin reductase

    • NADPH regenerating system components

    • Hemin (final concentration 10-20 µM)

  • Enzyme Addition: Add the purified heme oxygenase to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 464 nm (for bilirubin formation) over time at 37°C. The rate of reaction is calculated from the initial linear portion of the curve using the molar extinction coefficient of bilirubin (ε464 = 40 mM-1cm-1).

Coupled Spectrophotometric Assay for PebA and PebB Activity

This assay measures the combined activity of PebA and PebB by monitoring the decrease in NADPH concentration, which is consumed during the ferredoxin-dependent reductions.

Materials:

  • Purified PebA and PebB

  • Ferredoxin

  • Ferredoxin-NADP+ reductase

  • Biliverdin IXα

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl

  • NADPH

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Reaction Buffer

    • Ferredoxin (e.g., 10 µM)

    • Ferredoxin-NADP+ reductase (e.g., 0.1 U)

    • NADPH (e.g., 200 µM)

    • Biliverdin IXα (e.g., 20 µM)

  • Enzyme Addition: Add a mixture of purified PebA and PebB to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time at 30°C. The rate of NADPH oxidation is calculated from the initial linear portion of the curve using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1cm-1).

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different bilins produced in the enzymatic reactions.[14][15]

Materials:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • This compound standard

Protocol:

  • Sample Preparation: Stop the enzymatic reaction by adding an equal volume of ice-cold methanol. Centrifuge to pellet the precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the bilins using a linear gradient of Solvent B in Solvent A (e.g., 20% to 80% Solvent B over 30 minutes).

    • Monitor the elution profile at wavelengths corresponding to the absorbance maxima of the different bilins (e.g., ~380 nm for biliverdin IXα, ~550 nm for this compound).

  • Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a known concentration of PEB standard.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for protein purification and enzyme activity assays.

Protein_Purification_Workflow start E. coli Culture with Expression Vector induction Induce Protein Expression (e.g., IPTG) start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography elution Elution of Tagged Protein chromatography->elution dialysis Dialysis and Concentration elution->dialysis end Purified Protein dialysis->end

General workflow for recombinant protein purification.

Enzyme_Assay_Workflow start Prepare Reaction Mixture (Buffer, Substrate, Cofactors) add_enzyme Initiate Reaction by Adding Enzyme start->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation measurement Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) incubation->measurement analysis Data Analysis (Calculate Rate, etc.) measurement->analysis end Enzyme Activity Determined analysis->end

General workflow for an enzyme activity assay.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated to meet the photosynthetic demands of the cell. Light quality and intensity are major factors influencing the expression of the genes encoding the biosynthetic enzymes.[16][17] For example, in some cyanobacteria, green light induces the synthesis of phycoerythrin and its chromophore, this compound, to optimize light harvesting in that spectral region.[17] The availability of precursors, such as heme, also plays a regulatory role.[18]

Conclusion

The enzymatic synthesis of this compound is a fascinating and vital process for many photosynthetic organisms. Understanding the enzymes involved, their kinetic properties, and the underlying reaction mechanisms is crucial for both fundamental research and for harnessing the biotechnological potential of this valuable pigment. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the this compound biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for Phycoerythrobilin Extraction from Porphyridium cruentum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red-colored, open-chain tetrapyrrole chromophore (bilin) covalently attached to the phycoerythrin (PE) protein in red algae, such as Porphyridium cruentum. As the pigment responsible for the characteristic red color and potent antioxidant properties of phycoerythrin, PEB holds significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides a detailed protocol for the extraction of B-phycoerythrin (the specific type of PE in P. cruentum) from the algal biomass, followed by the cleavage and subsequent extraction of the this compound chromophore.

Part 1: B-Phycoerythrin (B-PE) Extraction and Purification from Porphyridium cruentum

The initial and crucial step is the efficient extraction and purification of the B-phycoerythrin protein from the algal cells. The choice of cell disruption method significantly impacts the yield and purity of the extracted B-PE.

Experimental Protocols: Cell Disruption and B-PE Extraction

Several methods have been proven effective for releasing B-PE from P. cruentum. Below are detailed protocols for some of the most common and effective techniques.

Protocol 1.1: Repeated Freeze-Thaw Treatment

This method is gentle and effective, resulting in high extraction efficiency.[1]

  • Harvest P. cruentum cells by centrifugation at 12,000 x g for 10 minutes at 10°C.

  • Wash the cell pellet with deionized water and centrifuge again.

  • Resuspend the pellet in 10 mL of 10 mM phosphate-buffered saline (PBS) with 100 mM NaCl, pH 7.0.

  • Freeze the cell suspension at -20°C until completely frozen.

  • Thaw the suspension at room temperature (20-25°C).

  • Repeat the freeze-thaw cycle three times.[1]

  • After the final thaw, incubate the suspension at 4°C for 24 hours.

  • Centrifuge at 12,000 x g for 10 minutes at 10°C to pellet the cell debris.

  • Collect the supernatant containing the crude B-PE extract.

Protocol 1.2: Sonication with Bead Milling

This mechanical method provides efficient cell disruption.

  • Follow steps 1 and 2 from Protocol 1.1.

  • Resuspend the pellet in a suitable buffer, such as 0.1 M phosphate buffer (pH 6.8).[1]

  • Add glass beads (e.g., 0.5 mm diameter) to the cell suspension.

  • Subject the mixture to sonication. Optimal parameters should be determined empirically but can start with pulses of 30 seconds on and 30 seconds off for a total of 10-15 minutes, keeping the sample on ice to prevent overheating.

  • Centrifuge the suspension to separate the cell debris and glass beads.

  • Collect the supernatant containing the crude B-PE extract.

Protocol 1.3: Osmotic Shock

This method is particularly useful for releasing phycobiliproteins with minimal damage.

  • Harvest and wash the P. cruentum cells as described in Protocol 1.1.

  • Resuspend the cell pellet in a hypertonic solution (e.g., a buffer with high salt concentration) and incubate.

  • Rapidly dilute the suspension with a large volume of hypotonic solution (e.g., distilled water) to induce cell lysis.

  • Centrifuge to remove cell debris and collect the supernatant.

Data Presentation: Comparison of B-PE Extraction Methods

The following table summarizes the quantitative data from various cell disruption methods for B-PE extraction from P. cruentum.

Cell Disruption MethodB-PE Concentration (mg/L)B-PE Yield (mg/g biomass)Purity Index (A545/A280)Reference
Repeated Freeze-Thaw7.99-0.82[1]
Liquid Nitrogen Grinding5.27--[1]
Sonication with Bead Milling6.34--[1]
Ultrasound-Assisted Extraction-33.85-[2]
Microwave-Assisted Extraction---[2]
Acid Method (HCl 3M)---[3]
Osmotic Shock (NaCl 20% w/v)---[3]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting units.

Experimental Protocol: B-PE Purification

For obtaining high-purity B-PE, chromatographic methods are employed.

Protocol 1.4: Ion-Exchange Chromatography

  • Clarify the crude B-PE extract by centrifugation or filtration.

  • Equilibrate a DEAE-cellulose or a SOURCE 15Q ion-exchange column with a starting buffer (e.g., 50 mM acetic acid-sodium acetate buffer, pH 5.5).[4][5]

  • Load the clarified extract onto the column.

  • Wash the column with the starting buffer to remove unbound proteins and contaminants.

  • Elute the bound B-PE using a salt gradient (e.g., increasing the concentration of the acetate buffer to 250 mM).[4]

  • Collect the fractions containing the pink-colored B-PE and pool them.

  • Assess the purity of the fractions using UV-Vis spectrophotometry by measuring the absorbance ratio A545/A280. A purity ratio greater than 4.0 is considered analytical grade.[5]

Part 2: this compound (PEB) Cleavage and Extraction

Once purified B-PE is obtained, the next stage involves cleaving the this compound chromophore from the apoprotein. The PEB is attached to the protein via a thioether linkage to cysteine residues.

Experimental Protocols: PEB Cleavage and Extraction

Protocol 2.1: Acid Hydrolysis for PEB Cleavage

This method uses a strong acid to break the thioether bond.

  • To the purified B-PE solution, add concentrated hydrochloric acid (HCl) at room temperature.

  • Allow the reaction to proceed for 20-30 minutes.

  • The solution will change color as the PEB is released.

  • Extract the released PEB from the aqueous acid phase into an organic solvent such as chloroform.

  • Separate the organic phase containing the PEB.

  • Wash the organic phase with water to remove residual acid.

  • Evaporate the solvent to obtain the purified PEB.

Protocol 2.2: Pressurized Liquid Extraction (PLE) of PEB

This is a more rapid method for cleaving and extracting PEB.

  • Lyophilize the purified B-PE to obtain a powder.

  • Place the B-PE powder in a PLE extraction cell.

  • Perform the extraction with ethanol under a nitrogen atmosphere at elevated temperature and pressure (e.g., 125°C and 100 bars).

  • Conduct multiple extraction cycles (e.g., three cycles of 5 minutes each).

  • Collect the ethanolic extract containing the cleaved PEB.

  • Further purification of the PEB can be performed using liquid chromatography.

Mandatory Visualization

Signaling Pathway: Biosynthesis of this compound

The biosynthesis of this compound begins with the cleavage of heme and involves a series of enzymatic reductions.

Phycoerythrobilin_Biosynthesis Heme Heme Biliverdin_IXa Biliverdin_IXa Heme->Biliverdin_IXa Heme Oxygenase Dihydrobiliverdin 15,16-Dihydrobiliverdin Biliverdin_IXa->Dihydrobiliverdin PebA This compound This compound Dihydrobiliverdin->this compound PebB

Biosynthesis of this compound from Heme.
Experimental Workflow: this compound Extraction

The overall experimental workflow from Porphyridium cruentum biomass to purified this compound is depicted below.

PEB_Extraction_Workflow cluster_0 Part 1: B-Phycoerythrin Extraction cluster_1 Part 2: this compound Cleavage & Extraction Biomass Porphyridium cruentum Biomass Cell_Disruption Cell Disruption (e.g., Freeze-Thaw, Sonication) Biomass->Cell_Disruption Centrifugation1 Centrifugation Cell_Disruption->Centrifugation1 Crude_Extract Crude B-PE Extract Centrifugation1->Crude_Extract Supernatant Purification Purification (Ion-Exchange Chromatography) Crude_Extract->Purification Pure_BPE Purified B-Phycoerythrin Purification->Pure_BPE Cleavage PEB Cleavage (e.g., Acid Hydrolysis, PLE) Pure_BPE->Cleavage Extraction Solvent Extraction (e.g., Chloroform) Cleavage->Extraction Purified_PEB Purified this compound Extraction->Purified_PEB

Workflow for this compound Extraction.

References

Application Notes and Protocols: Phycoerythrobilin as a Fluorescent Label in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phycoerythrobilin (PEB) is a red, linear tetrapyrrole chromophore responsible for the brilliant fluorescence of the phycobiliprotein phycoerythrin (PE).[1][2] Found in cyanobacteria and red algae, PEB is a key component of the light-harvesting apparatus in these organisms.[2] In the context of fluorescence microscopy, while PEB is the source of the fluorescence, it is the entire phycoerythrin protein-pigment complex, with its multiple covalently bound PEB chromophores, that is utilized as an exceptionally bright fluorescent label.[3][4] This is because the protein scaffold optimally orients the chromophores, leading to a massive extinction coefficient and a near-perfect quantum yield.[3][5]

Phycoerythrin (PE) conjugates are among the brightest fluorescent probes available, often outperforming conventional organic dyes like fluorescein and rhodamine by a significant margin.[6][7] Their key advantages include an exceptionally high molar extinction coefficient, a high fluorescence quantum yield, a large Stokes shift, and emission in the orange-red region of the spectrum where cellular autofluorescence is reduced.[7][8] These properties make PE-based labels ideal for high-sensitivity applications such as immunofluorescence, flow cytometry, and fluorescence-activated cell sorting.[8][9][10]

This document provides detailed application notes and protocols for the use of phycoerythrin, containing the this compound chromophore, as a fluorescent label in microscopy for researchers, scientists, and drug development professionals.

Photophysical Properties and Data

The outstanding performance of phycoerythrin as a fluorescent label is rooted in its unique photophysical properties. R-Phycoerythrin (R-PE), isolated from red algae, is one of the most commonly used variants for conjugation.[11] It possesses multiple this compound and phycourobilin chromophores, which contribute to its broad absorption spectrum and intense fluorescence emission.[4]

Table 1: Photophysical Properties of R-Phycoerythrin (R-PE) vs. Common Fluorophores

PropertyR-Phycoerythrin (R-PE)Fluorescein (FITC)Rhodamine (TRITC)
Excitation Maxima (nm) 496, 545, 565[1]~495~550
Emission Maximum (nm) ~575[1]~525~575
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~2.4 x 10⁶[5][8]~75,000~85,000
Fluorescence Quantum Yield (Φ) >0.8[1][8]~0.9~0.2
Brightness (ε x Φ) ~1.92 x 10⁶~67,500~17,000
Molecular Weight (kDa) ~240[3][11]~0.39~0.48

Key Applications in Microscopy

The high fluorescence intensity of PE conjugates makes them particularly suitable for:

  • Immunofluorescence Microscopy: Detecting low-abundance antigens on the cell surface or intracellularly. The brightness of PE allows for strong signals even when the target protein is expressed at low levels.

  • Flow Cytometry: Providing excellent separation of positive and negative cell populations due to the high signal-to-noise ratio.[9]

  • Two-Color and Multi-Color Analysis: PE's spectral properties, with excitation possible by a common 488 nm laser line and emission in the orange-red spectrum, make it an excellent partner for green-emitting fluorophores like FITC in multi-color experiments using a single laser.[8]

Diagrams and Workflows

This compound Biosynthesis Pathway

G heme Heme bv Biliverdin IXα heme->bv dhbv 15,16-Dihydrobiliverdin bv->dhbv peb This compound dhbv->peb

Caption: Biosynthesis of this compound from heme.[2]

Workflow for Antibody Conjugation to R-Phycoerythrin

G cluster_ab Antibody Preparation cluster_pe R-PE Preparation ab_buffer 1. Purified Antibody in Amine-Free Buffer (1-4 mg/mL) ab_reduce 2. Reduce with DTT to expose sulfhydryls ab_buffer->ab_reduce ab_desalt 3. Desalt to remove excess DTT ab_reduce->ab_desalt conjugation Covalent Conjugation (Maleimide-Sulfhydryl Reaction) ab_desalt->conjugation pe_derivatize 1. Derivatize R-PE with SMCC linker pe_desalt 2. Desalt to remove excess SMCC pe_desalt->conjugation blocking Block unreacted sulfhydryls with NEM conjugation->blocking final Purified PE-Antibody Conjugate blocking->final

Caption: Key steps for covalent conjugation of an antibody to R-PE.

Principle of Indirect Immunofluorescence

G cell Cell Surface antigen Target Antigen antigen->cell primary_ab Primary Antibody (e.g., Mouse IgG) primary_ab->antigen Binds secondary_ab Secondary Antibody (e.g., Anti-Mouse) secondary_ab->primary_ab pe R-PE pe->secondary_ab light_out Emitted Fluorescence (~575 nm) pe->light_out Emits light_in Excitation Light (496-565 nm) light_in->pe Excites

References

Application Notes and Protocols: Phycoerythrobilin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) and its protein-bound form, phycoerythrin (PE), are fluorescent pigments found in red algae and cyanobacteria. These natural compounds have garnered significant interest in the field of photodynamic therapy (PDT) as novel photosensitizers. When activated by light of a specific wavelength, PEB can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells. This document provides a comprehensive overview of the application of PEB and PE in PDT, including their mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

Photodynamic therapy with this compound is a two-step process. First, the photosensitizer (PEB or PE) is administered and preferentially accumulates in tumor tissue. Subsequently, the tumor is irradiated with light of a wavelength that matches the absorption maximum of the photosensitizer (approximately 490-570 nm for PE). Upon light absorption, the photosensitizer transitions from a ground state to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS can induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cancer cell death via apoptosis and necrosis[1][2].

Quantitative Data on Therapeutic Efficacy

The efficacy of this compound-mediated PDT has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.

In Vitro Efficacy of R-Phycoerythrin (R-PE) against Human Liver Cancer Cells (SMMC-7721)
R-PE Concentration (mg/L)Light SourceLight Dose (J/cm²)Cell Survival Rate (%)Inhibition Rate (%)Apoptosis Rate (%) (8h post-irradiation)
120Argon Laser100277331.54
0 (Control)Argon Laser1006535-
120No Light--31 (after 72h)-

Data extracted from a study on the photodynamic effect of R-phycoerythrin on SMMC-7721 cells[3][4].

Comparative Phototoxicity of R-Phycoerythrin Subunits

A study on mouse sarcoma S180 cells and human liver carcinoma SMMC-7721 cells demonstrated that the subunits of R-PE exhibited a better PDT effect than the whole R-PE protein. Furthermore, the β-subunit showed lower phototoxicity in normal mouse marrow cells compared to the commercially available photosensitizer Photofrin II[5].

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of PEB-mediated PDT on cancer cells.

Materials:

  • Cancer cell line (e.g., SMMC-7721)

  • This compound or Phycoerythrin solution

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Light source with appropriate wavelength and power density

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of PEB or PE. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Light Irradiation: After incubation, replace the medium with fresh, photosensitizer-free medium. Expose the cells to a specific light dose from a calibrated light source. Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate the plates for an additional 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

In Vitro Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is for the detection of intracellular ROS generated during PEB-PDT.

Materials:

  • Cancer cell line

  • This compound or Phycoerythrin solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Cell culture medium

  • Black 96-well microplates

  • Light source

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.

  • Photosensitizer and Probe Incubation: Treat the cells with PEB or PE for the desired time. In the last 30-60 minutes of incubation, add DCFH-DA to the medium at a final concentration of 10-20 µM.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe and photosensitizer.

  • Light Irradiation: Add fresh PBS or medium to the wells and irradiate the cells with the appropriate light source.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis: The increase in fluorescence intensity corresponds to the amount of intracellular ROS generated.

In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of PEB-PDT.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., S180, 4T1)

  • This compound or Phycoerythrin solution (sterile, for injection)

  • Light source with a fiber optic delivery system

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Xenograft Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Administer the PEB or PE solution to the tumor-bearing mice via intravenous or intraperitoneal injection. The optimal dose and drug-light interval (time between injection and irradiation) need to be determined empirically.

  • Light Irradiation: At the determined drug-light interval, anesthetize the mice. Deliver the light of the appropriate wavelength and fluence rate directly to the tumor site using a fiber optic.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for a specified period.

  • Data Analysis: Plot the tumor growth curves for the different treatment groups (control, light only, photosensitizer only, and PDT). Calculate the tumor growth inhibition percentage.

Signaling Pathways and Visualizations

PEB-mediated PDT primarily induces apoptosis in cancer cells. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.

PDT_Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrial Apoptosis Pathway PEB This compound (PEB) ROS Reactive Oxygen Species (ROS) PEB_Light_O2_group Light Light (490-570 nm) O2 O₂ Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondria->Bax Activation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_PDT cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture PS_Incubation 2. Photosensitizer Incubation (PEB/PE) Cell_Culture->PS_Incubation Irradiation 3. Light Irradiation PS_Incubation->Irradiation Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Irradiation->Viability_Assay ROS_Assay 4b. ROS Detection (e.g., DCFH-DA) Irradiation->ROS_Assay Apoptosis_Analysis 4c. Apoptosis Analysis (e.g., Flow Cytometry) Irradiation->Apoptosis_Analysis Tumor_Model 1. Establish Murine Tumor Model PS_Administration 2. Photosensitizer Administration Tumor_Model->PS_Administration Tumor_Irradiation 3. Tumor Irradiation PS_Administration->Tumor_Irradiation Tumor_Monitoring 4. Monitor Tumor Growth Tumor_Irradiation->Tumor_Monitoring Efficacy_Evaluation 5. Evaluate Therapeutic Efficacy Tumor_Monitoring->Efficacy_Evaluation

References

Application Notes and Protocols for Phycoerythrin-Antibody Conjugation in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrin (PE), a fluorescent protein from the light-harvesting phycobiliprotein family, is a powerful tool in a wide range of immunoassay applications.[1][2][3] Its exceptional brightness, high quantum yield, and large Stokes shift make it an ideal label for the sensitive detection of target analytes.[4][5][6] PE is a large protein complex (approximately 240 kDa) that contains multiple phycoerythrobilin (PEB) and sometimes phycourobilin (PUB) chromophores, which are responsible for its brilliant red-orange fluorescence.[1][7][8] This extensive network of chromophores results in an extremely high extinction coefficient and fluorescence output, enabling the detection of low-abundance targets.[4][5]

These application notes provide detailed protocols for the covalent conjugation of R-Phycoerythrin (R-PE) to antibodies and their subsequent use in immunoassays. R-PE is predominantly produced by red algae and is the most commonly used type of phycoerythrin for conjugation.[1][7]

Spectroscopic Properties of R-Phycoerythrin

A thorough understanding of the spectral properties of R-PE is crucial for designing and executing successful immunoassays. The key spectroscopic parameters are summarized in the table below.

ParameterValueReference
Molecular Weight~240 kDa[8][9][10]
Maximum Absorption (λmax)496, 546, 565 nm[7][10]
Maximum Emission (λem)~575 ± 10 nm[1]
Extinction Coefficient~1.96 x 10^6 M-1 cm-1[4]
Quantum Yield~0.82 - 0.98[5][6]

R-Phycoerythrin-Antibody Conjugation: Chemical Strategies

The conjugation of R-PE to an antibody involves the formation of a stable covalent bond between the two molecules. The most common and effective methods utilize heterobifunctional crosslinkers that minimize the formation of unwanted homodimers (R-PE-R-PE or antibody-antibody).[11] The two primary strategies are:

  • Maleimide-Thiol Coupling: This is a widely used method that involves the reaction of a maleimide-activated R-PE with free sulfhydryl groups on the antibody.[12][13] The sulfhydryl groups are typically generated by the gentle reduction of the antibody's hinge-region disulfide bonds.[9][14]

  • NHS Ester-Amine Coupling: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated R-PE with primary amines (the ε-amino groups of lysine residues) on the antibody.[11][15][]

Below are detailed protocols for both conjugation methods.

Protocol 1: Maleimide-Thiol Coupling for R-PE-Antibody Conjugation

This protocol describes the conjugation of a maleimide-activated R-PE to a reduced antibody.

Materials:

  • Purified Antibody (at least 2 mg/mL in a buffer free of amines and reducing agents)

  • Maleimide-Activated R-Phycoerythrin

  • Dithiothreitol (DTT)

  • N-ethylmaleimide (NEM)

  • Desalting columns

  • Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.0

  • Storage Buffer: PBS, 1% BSA, 0.02% Sodium Azide, pH 7.4

Experimental Workflow:

Maleimide_Thiol_Coupling cluster_prep Antibody Preparation cluster_conj Conjugation cluster_final Final Steps Ab_prep Purified Antibody Ab_reduce Reduce Antibody with DTT Ab_prep->Ab_reduce Ab_desalt Remove excess DTT via Desalting Column Ab_reduce->Ab_desalt Mix Mix Reduced Antibody and Maleimide-R-PE Ab_desalt->Mix Maleimide_PE Maleimide-Activated R-PE Maleimide_PE->Mix Incubate Incubate for 1-2 hours at RT Mix->Incubate Quench Quench reaction with NEM Incubate->Quench Purify Purify Conjugate via Size Exclusion Chromatography Quench->Purify Store Store Conjugate at 4°C Purify->Store

Figure 1: Workflow for Maleimide-Thiol R-PE-Antibody Conjugation.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.

    • Add a 20-fold molar excess of DTT to the antibody solution.

    • Incubate for 30 minutes at room temperature.[11][14]

  • Desalting:

    • Equilibrate a desalting column with Conjugation Buffer.

    • Apply the reduced antibody solution to the column to remove excess DTT.

    • Collect the protein-containing fractions. The reduced antibody is now ready for conjugation.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated R-PE to the reduced antibody solution. A molar ratio of 1-2 moles of R-PE per mole of antibody is a good starting point.[9]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of NEM over DTT to quench any unreacted sulfhydryl groups on the antibody.

    • Incubate for 20 minutes at room temperature.[9]

  • Purification and Storage:

    • Purify the R-PE-antibody conjugate from unconjugated R-PE and antibody using size-exclusion chromatography.

    • Collect the fractions containing the conjugate.

    • Add BSA and sodium azide for stability and store at 4°C, protected from light. Do not freeze.[9]

Protocol 2: NHS Ester-Amine Coupling for R-PE-Antibody Conjugation

This protocol details the conjugation of an NHS ester-activated R-PE to the primary amines of an antibody.

Materials:

  • Purified Antibody (at least 2 mg/mL in an amine-free buffer, e.g., PBS)

  • NHS Ester-Activated R-Phycoerythrin

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Desalting columns or dialysis equipment

  • Storage Buffer: PBS, 1% BSA, 0.02% Sodium Azide, pH 7.4

Experimental Workflow:

NHS_Ester_Amine_Coupling cluster_prep Preparation cluster_conj Conjugation cluster_final Final Steps Ab_prep Purify and buffer exchange antibody into Reaction Buffer Mix Mix Antibody and NHS-R-PE Ab_prep->Mix NHS_PE NHS Ester-Activated R-PE NHS_PE->Mix Incubate Incubate for 1-2 hours at RT Mix->Incubate Quench Quench reaction with Tris-HCl Incubate->Quench Purify Purify Conjugate (Desalting or Dialysis) Quench->Purify Store Store Conjugate at 4°C Purify->Store

Figure 2: Workflow for NHS Ester-Amine R-PE-Antibody Conjugation.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[15]

  • Conjugation Reaction:

    • Add the NHS ester-activated R-PE to the antibody solution. A molar ratio of 5-10 moles of R-PE per mole of antibody is a common starting point.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification and Storage:

    • Remove unconjugated R-PE and other byproducts by dialysis against Storage Buffer or by using a desalting column.

    • Store the purified conjugate at 4°C, protected from light. Do not freeze.

Application in Immunoassays: A General Protocol for a Sandwich ELISA

R-PE-antibody conjugates are highly effective as detection reagents in various immunoassay formats, including ELISA, flow cytometry, and immunohistochemistry.[2][3] Below is a general protocol for a sandwich ELISA.

Materials:

  • Capture Antibody

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antigen Standard and Samples

  • R-PE-conjugated Detection Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate Reader with fluorescence detection capabilities

Immunoassay Workflow:

Sandwich_ELISA Start Start Coat Coat plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block with Blocking Buffer Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Antigen Standard/Sample Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection Add R-PE-conjugated Detection Antibody Wash3->Add_Detection Wash4 Wash Add_Detection->Wash4 Read Read Fluorescence Wash4->Read End End Read->End Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Cytokine Gene Expression Transcription_Factor->Gene_Expression Cytokine_Secretion Cytokine Secretion Gene_Expression->Cytokine_Secretion Stimulus External Stimulus Stimulus->Receptor ELISA_Detection ELISA Detection with R-PE Conjugate Cytokine_Secretion->ELISA_Detection

References

Application Notes & Protocols for the Quantitative Analysis of Phycoerythrobilin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phycoerythrobilin (PEB) is a red-colored, water-soluble linear tetrapyrrole pigment (phycobilin) found in cyanobacteria and red algae.[1][2] It is covalently attached to phycobiliproteins, such as phycoerythrin (PE), where it functions as a light-harvesting pigment in photosynthesis.[1][2][3] Beyond its role in photosynthesis, PEB and its parent protein PE have garnered significant interest due to their potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties.[4][5][6][7] The quantitative analysis of PEB in complex biological samples is crucial for understanding its biosynthesis, bioactivity, and for the development of PEB-based therapeutics and biomarkers.[8] This document provides detailed protocols for the extraction, purification, and quantification of PEB from biological matrices, along with data presentation and visualization of relevant pathways.

Experimental Protocols

The quantitative analysis of PEB typically involves its extraction from the source organism, purification to remove interfering substances, and subsequent quantification using spectrophotometric or spectrofluorometric methods. For more complex matrices or when higher sensitivity and specificity are required, chromatographic techniques coupled with mass spectrometry can be employed.

Extraction of this compound (as Phycoerythrin)

PEB is typically extracted as part of the intact phycoerythrin protein. The choice of extraction buffer and cell disruption method is critical for maximizing the yield.[9]

a. Materials:

  • Biological sample (e.g., cyanobacteria or red algae biomass)

  • Phosphate buffer (0.1 M, pH 7.0)[9] or Acetate buffer (0.1 M, pH 6.0)[9]

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Spectrophotometer

b. Protocol:

  • Harvest the biomass by centrifugation or filtration.

  • Freeze the biomass with liquid nitrogen.

  • Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered biomass in the chosen extraction buffer (e.g., 1 g of biomass in 10 mL of buffer).

  • Subject the suspension to further cell disruption using methods like freeze-thawing cycles (-20°C/+4°C) or sonication.[9]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the crude PE extract.

  • Measure the absorbance of the crude extract at 565 nm and 280 nm to estimate the initial concentration and purity.[9]

Purification of Phycoerythrin

A multi-step purification process is often necessary to obtain PE of sufficient purity for accurate PEB quantification.

a. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a final saturation of 20-70%.

  • Allow the precipitation to proceed for at least 4 hours or overnight at 4°C.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to collect the precipitated PE.

  • Resuspend the pellet in a minimal volume of phosphate buffer (0.1 M, pH 7.0).

b. Dialysis:

  • Transfer the resuspended pellet to a dialysis membrane (12-14 kDa MWCO).

  • Dialyze against the same phosphate buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

c. Anion-Exchange Chromatography:

  • Equilibrate a DEAE-Sepharose or DEAE-Cellulose column with the phosphate buffer.[10][11]

  • Load the dialyzed sample onto the column.

  • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound PE using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

  • Collect fractions and monitor the absorbance at 565 nm (for PE) and 280 nm (for total protein).

  • Pool the fractions with the highest A565/A280 ratio. A purity index (A565/A280) greater than 4.0 is considered analytical grade.[9]

Quantification of this compound

a. Spectrophotometric Quantification: The concentration of PE in the purified fractions can be determined spectrophotometrically using the following equation:

PE (mg/mL) = [(A565 - A730) - (A620 - A730) * 0.15] / 0.12

The concentration of PEB can then be estimated based on the known number of PEB chromophores per PE molecule for the specific species.

b. Spectrofluorometric Quantification: This method offers higher sensitivity and is suitable for samples with low PEB concentrations.[8][12]

  • Dilute the purified PE sample in phosphate buffer.

  • Excite the sample at around 495-540 nm and measure the emission spectrum.[13] The fluorescence emission maximum for PE is typically around 575 nm.[14]

  • Generate a standard curve using a known concentration of purified PE or a PEB standard.

  • Calculate the PEB concentration in the sample by interpolating its fluorescence intensity on the standard curve. The detection limits can be in the range of 0.001 to 10 μg/cm³.[8][12]

c. HPLC and LC-MS/MS Analysis: For the absolute quantification of PEB, especially in complex matrices where it may be present in a free form or to differentiate it from other phycobilins, chromatographic methods are preferred.[15][16]

  • Cleave PEB from the purified phycoerythrin by methanolysis (boiling in methanol).[17][18]

  • Purify the cleaved PEB using reversed-phase solid-phase extraction (SPE).

  • Analyze the purified PEB by reversed-phase HPLC with UV-Vis detection (around 550 nm).[6][16]

  • For definitive identification and quantification, use LC-MS/MS. The protonated molecular ion of PEB has an m/z of 587.[17][18]

Data Presentation

The quantitative data from the extraction and purification steps can be summarized in tables for easy comparison.

Table 1: Extraction Efficiency of Phycoerythrin using Different Buffers.

Extraction BufferpHBiomass SourceExtraction Yield (mg/g dry weight)Reference
Acetate Buffer6.0Michrochaete sp.65.21[9]
Sodium Phosphate Buffer7.2VariousHigh Recovery[9]
Citrate Buffer5.0Michrochaete sp.Lower Yield[9]

Table 2: Purity of Phycoerythrin at Different Purification Steps.

Purification StepPurity Index (A565/A280)Recovery (%)Reference
Crude Extract~0.7100[9]
Ammonium Sulfate Precipitation (65%)1.5~80[11]
After Dialysis2.93-[11]
Anion-Exchange Chromatography>4.0 (up to 4.58)~80 (from chromatography step)[11]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_quantification Quantification Biomass Biological Sample (Algae/Cyanobacteria) Harvesting Harvesting & Freezing Biomass->Harvesting Disruption Cell Disruption (Grinding, Sonication) Harvesting->Disruption Extraction Buffer Extraction Disruption->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 CrudeExtract Crude PE Extract Centrifugation1->CrudeExtract AmmoniumSulfate Ammonium Sulfate Precipitation CrudeExtract->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Chromatography Anion-Exchange Chromatography Dialysis->Chromatography PurifiedPE Purified Phycoerythrin Chromatography->PurifiedPE Spectrophotometry Spectrophotometry (A565/A280) PurifiedPE->Spectrophotometry Spectrofluorometry Spectrofluorometry (Ex/Em) PurifiedPE->Spectrofluorometry LCMS HPLC / LC-MS/MS (for free PEB) PurifiedPE->LCMS Methanolysis DataAnalysis Data Analysis & Quantification Spectrophotometry->DataAnalysis Spectrofluorometry->DataAnalysis LCMS->DataAnalysis

Caption: Experimental workflow for the quantitative analysis of this compound.

This compound Biosynthesis Pathway

peb_biosynthesis cluster_pathway1 Two-Step Pathway cluster_pathway2 Single-Step Pathway Heme Heme BV Biliverdin IXα (BV) Heme->BV Heme Oxygenase DHBV 15,16-Dihydrobiliverdin (DHBV) BV->DHBV 2e- reduction PEB This compound (PEB) BV->PEB 4e- reduction DHBV->PEB 2e- reduction PebA PebA PebA->BV PebB PebB PebB->DHBV PebS PebS PebS->BV

Caption: Biosynthetic pathways of this compound from Heme.[2][19][20]

Illustrative Signaling Pathway: Modulation of TLR4/NF-κB by Phycoerythrin

tlr4_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Gene Transcription PE Phycoerythrin (PE) PE->TLR4 Inhibits

Caption: R-Phycoerythrin modulates the TLR4/NF-κB signaling pathway.[3]

References

Application Notes and Protocols for the Isolation and Purification of Phycoerythrobilin via Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the isolation and purification of Phycoerythrobilin (PEB), the red phycobilin chromophore, from its parent phycobiliprotein, Phycoerythrin (PE). The protocol involves a two-stage process: the initial isolation and purification of Phycoerythrin from algal biomass, followed by the cleavage of the this compound chromophore and its subsequent purification using High-Performance Liquid Chromatography (HPLC).

Stage 1: Isolation and Purification of Phycoerythrin (Starting Material)

This compound is covalently attached to the protein backbone of Phycoerythrin. Therefore, the initial step is to isolate and purify the R-Phycoerythrin (R-PE) or B-Phycoerythrin (B-PE) protein from red algae. This ensures a clean starting material for the subsequent chromophore cleavage.

Experimental Protocol: Phycoerythrin Purification
  • Biomass Preparation and Extraction:

    • Freeze-dried red algal biomass is ground to a fine powder.

    • The powder is suspended in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

    • Cell disruption is achieved through methods such as maceration, freeze-thaw cycles, or sonication to release the phycobiliproteins.[1][2]

    • The crude extract is clarified by centrifugation to remove cell debris.

  • Ammonium Sulfate Precipitation:

    • The clarified extract is subjected to fractional precipitation with ammonium sulfate. Typically, a 20-40% saturation step is used to precipitate contaminating proteins, followed by a 50-60% saturation step to precipitate the Phycoerythrin.

    • The Phycoerythrin pellet is collected by centrifugation and redissolved in a minimal volume of the extraction buffer.

  • Chromatographic Purification of Phycoerythrin:

    • The redissolved protein solution is dialyzed against the chromatography equilibration buffer.

    • Ion-Exchange Chromatography (IEX): The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose). The column is washed, and the bound Phycoerythrin is eluted using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Size-Exclusion Chromatography (SEC): Fractions containing Phycoerythrin are pooled, concentrated, and further purified by SEC (e.g., using a Sephacryl S-300 column) to separate based on size and remove any remaining protein contaminants.

    • The purity of the Phycoerythrin is monitored spectrophotometrically. A purity index (A565/A280) of >4.0 is considered analytical grade.[1][2]

Stage 2: Cleavage and Purification of this compound

Once a pure sample of Phycoerythrin is obtained, the covalently bound this compound chromophore can be cleaved and purified.

Experimental Protocol: this compound Isolation and Purification
  • Methanolysis for Chromophore Cleavage:

    • Purified and lyophilized Phycoerythrin is suspended in anhydrous methanol.

    • The suspension is heated to boiling or refluxed for an extended period (e.g., 16-24 hours) in the dark to cleave the thioether linkage between the this compound and the cysteine residues of the apoprotein.[3] This process is known as methanolysis.

    • After methanolysis, the solution will contain free this compound, primarily as its 3E and 3Z isomers[4], along with the precipitated apoprotein.

    • The apoprotein is removed by centrifugation, and the methanolic supernatant containing the this compound is collected.

  • Purification of this compound by Reverse-Phase HPLC:

    • The methanolic extract is dried under a stream of nitrogen or by vacuum centrifugation.

    • The dried pigment is redissolved in a suitable solvent for HPLC injection (e.g., the initial mobile phase composition).

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a photodiode array (PDA) detector is used.

    • Column: A C18 reverse-phase column is commonly employed for the separation of bilins.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) is used for elution.

    • Example Gradient: A linear gradient from 40% to 100% methanol in water over 30-40 minutes can be effective.[5] The exact gradient should be optimized based on the specific column and system.

    • Detection: The elution of this compound isomers is monitored at their characteristic absorption maxima (around 550-590 nm).

    • The fractions corresponding to the this compound peaks are collected, pooled, and the solvent is evaporated to yield the purified pigment.

Data Presentation

The quantitative data associated with the isolation and purification of this compound is summarized in the tables below.

ParameterValueReference
Molecular Weight586 Da[3]
Absorption Maximum (in Methanol)~580-590 nm[5]
Common Isomers after Methanolysis3E-Phycoerythrobilin, 3Z-Phycoerythrobilin[4]
Relative Abundance of Isomers~66% (3E), ~33% (3Z)[4]
Table 1: Physicochemical and Quantitative Properties of this compound.
StageParameterTypical Value/Method
Phycoerythrin Purification Purity Index (A565/A280)> 4.0 for analytical grade
This compound Cleavage MethodMethanolysis (Boiling Methanol)
This compound Purification ChromatographyReverse-Phase HPLC (C18 Column)
Final Product PurityAssessed by HPLC peak integration
Overall Yield (mg PEB / g PE)Dependent on experimental conditions
Table 2: Summary of Purification Parameters and Expected Outcomes.

Visualization of the Experimental Workflow

The logical flow of the isolation and purification process is depicted in the following diagram.

Phycoerythrobilin_Purification cluster_PE_Purification Stage 1: Phycoerythrin Purification cluster_PEB_Purification Stage 2: this compound Purification Algae Red Algal Biomass Extraction Extraction & Clarification Algae->Extraction Phosphate Buffer Precipitation Ammonium Sulfate Precipitation Extraction->Precipitation IEX Ion-Exchange Chromatography Precipitation->IEX Dialysis SEC Size-Exclusion Chromatography IEX->SEC Pure_PE Purified Phycoerythrin (Purity > 4.0) SEC->Pure_PE Methanolysis Methanolysis (Cleavage) Pure_PE->Methanolysis Boiling Methanol HPLC Reverse-Phase HPLC Methanolysis->HPLC Dry & Reconstitute Pure_PEB Purified This compound HPLC->Pure_PEB Fraction Collection

References

Phycoerythrobilin: Application Notes and Protocols for Use as a Natural Colorant in Food and Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin is a red-colored, open-chain tetrapyrrole chromophore responsible for the vibrant hue of phycoerythrin, a phycobiliprotein found in red algae and cyanobacteria.[1][2][3] While the isolated this compound pigment holds potential as a natural colorant, its application in the food and cosmetics industries predominantly involves the use of the entire water-soluble phycoerythrin protein-pigment complex.[1][4][5] This is due to the greater stability and ease of extraction of the protein-bound form. Phycoerythrin not only provides a brilliant pink-to-red color but also offers antioxidant, anti-inflammatory, and other potential health benefits, making it a desirable ingredient.[1][5][6][7][8]

These application notes provide a comprehensive overview of the use of phycoerythrin, the protein-bound form of this compound, as a natural colorant. The information is intended for researchers, scientists, and drug development professionals interested in exploring its potential in food and cosmetic formulations.

Data Presentation

Table 1: Extraction and Purification of Phycoerythrin - Yield and Purity
Source OrganismExtraction MethodPurification MethodYieldPurity (A₅₆₅/A₂₈₀)Reference
Porphyridium cruentumPhosphate buffer extractionNot specified0.8 mg B-PE/mL (93% w/w of total phycobiliproteins)2.0[1]
Gracilaria gracilisPhosphate buffer (20 mM)Anion-exchange chromatography (DEAE Sepharose)0.24 ± 0.01 mg/g3.25 ± 0.01[2]
Spirulina platensisFreezing and thawingAmmonium sulphate precipitation, Anion exchange chromatography (DEAE cellulose)56.94% recovery after chromatography4.74[9]
Pyropia yezoensisAmmonium sulfate precipitationFPLC, RP-HPLCNot specified~5.4[10]
Porphyra sp. (dried Nori)Not specifiedNot specifiedNot specified≥5[11]

Note: A purity ratio (A₅₆₅/A₂₈₀) of 0.7 is considered food-grade, 3.9 as reactive grade, and >4.0 as analytical grade.[2] A purity index above two is considered suitable for the food and cosmetic industries.[10]

Table 2: Stability of Phycoerythrin Under Various Conditions
ParameterConditionStability OutcomeReference
pH 4.0 - 9.0Good stability.[1][1]
3.5 - 10.0Strong functional stability with no remarkable changes in absorbance or fluorescence.[1][1]
5.5 - 6.0 (Phycocyanin)Highest stability at 45°C.[12][12]
Temperature -20°C to 4°CMost stable.[12][13][12][13]
>40°CSignificant reduction in color intensity.[11][11]
50°C - 80°CStability of phycoerythrin hydrolysates (PEH) significantly improved compared to PE.[14][14]
56°C and 72°CThermal unfolding transitions observed.[11][11]
77.5 ± 0.5 °C (B-PE)Apparent melting temperature (Tm) at pH 7.0.[15][15]
Light UV and visible light irradiationStability of phycoerythrin hydrolysates (PEH) significantly improved compared to PE.[14] Light stability depends on composition, quality, and quantity; dark-colored packaging is recommended.[12][13][13][14]
Additives Citric acid, benzoic acidImproved stability.[12][13][12][13]
Sugar, citric acid (for phycocyanin)Moderately increase thermal stability and shelf life.[12][12]
Metal ions (Cu²⁺, Zn²⁺)Binding influenced conformational changes without affecting R-PE structure and stability.[11][11]

Experimental Protocols

Protocol 1: Extraction of B-Phycoerythrin from Porphyridium cruentum

This protocol is based on the methods described for obtaining a B-phycoerythrin extract for food applications.[1]

Materials:

  • Porphyridium cruentum biomass

  • Phosphate buffer (pH 7.0)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Harvest the Porphyridium cruentum biomass by centrifugation.

  • Resuspend the cell pellet in phosphate buffer (pH 7.0).

  • Disrupt the cells using a suitable method such as freeze-thawing cycles (-20°C/-25°C), sonication, or homogenization.[2] The freeze-thaw method is often effective.[2][9]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for a sufficient time to pellet the cell debris.

  • Collect the supernatant, which contains the crude B-phycoerythrin extract.

  • For initial quantification and purity assessment, measure the absorbance of the extract at 545 nm (for B-PE) and 280 nm. The purity is estimated by the A₅₄₅/A₂₈₀ ratio.[1]

Protocol 2: Purification of R-Phycoerythrin using Anion-Exchange Chromatography

This protocol is a generalized procedure based on established methods for purifying R-Phycoerythrin.[2][16]

Materials:

  • Crude phycoerythrin extract (from Protocol 1)

  • DEAE-Sepharose Fast Flow (or similar anion-exchange resin)

  • Chromatography column

  • Phosphate buffer (e.g., 20 mM, pH 7.0) as binding buffer

  • Sodium chloride (NaCl) for preparing elution buffers of increasing molarity

  • Fraction collector

  • Spectrophotometer

Procedure:

  • Equilibrate the DEAE-Sepharose column with the binding buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Load the crude phycoerythrin extract onto the equilibrated column.

  • Wash the column with the binding buffer until the absorbance at 280 nm returns to the baseline, indicating that unbound proteins have been washed out.

  • Elute the bound proteins using a stepwise or linear gradient of NaCl in the binding buffer (e.g., 0 to 1 M NaCl).

  • Collect fractions using a fraction collector.

  • Monitor the fractions by measuring the absorbance at 565 nm (for R-PE) and 280 nm.

  • Pool the fractions containing the highest A₅₆₅/A₂₈₀ ratio, which corresponds to the purified R-phycoerythrin.

  • Dialyze the pooled fractions against a suitable buffer to remove the salt.

Protocol 3: Quantification of Phycoerythrin Concentration

The concentration of phycoerythrin can be determined spectrophotometrically using the following equations, with absorbance measured against a buffer blank.[17]

For R-Phycoerythrin (R-PE):

  • R-PE (mg/mL) = [(A₅₆₅ - A₇₃₀) - (A₆₁₅ - A₇₃₀) * 0.15] / 0.82

    • Where A₅₆₅, A₆₁₅, and A₇₃₀ are the absorbances at 565 nm, 615 nm, and 730 nm, respectively.

For C-Phycoerythrin (C-PE):

  • The specific equations can vary depending on the presence of other phycobiliproteins. A common approach for quantifying phycobiliproteins in cyanobacteria is using the equations by Bennett and Bogorad (1973).[18][19]

General Quantification for Phycobiliproteins: A simplified quantification for phycocyanin (PC) and allophycocyanin (APC) is provided below, which can be adapted based on the specific type of phycoerythrin and its absorption maxima.[20]

  • Measure the absorbance of the extract at 615 nm (for phycocyanin) and 652 nm (for allophycocyanin), and at 720 nm to correct for scattering.[20]

  • Use the following formulas:

    • PC (mg/mL) = [(A₆₁₅ - A₇₂₀) - 0.474 * (A₆₅₂ - A₇₂₀)] / 5.34

    • APC (mg/mL) = [(A₆₅₂ - A₇₂₀) - 0.208 * (A₆₁₅ - A₇₂₀)] / 5.09

Mandatory Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product AlgalBiomass Algal Biomass (e.g., Porphyridium cruentum) CellDisruption Cell Disruption (e.g., Freeze-Thaw) AlgalBiomass->CellDisruption Centrifugation1 Centrifugation CellDisruption->Centrifugation1 CrudeExtract Crude Phycoerythrin Extract Centrifugation1->CrudeExtract Chromatography Anion-Exchange Chromatography (e.g., DEAE-Sepharose) CrudeExtract->Chromatography Fractionation Fraction Collection & Analysis (A565/A280) Chromatography->Fractionation PurifiedPE Purified Phycoerythrin Fractionation->PurifiedPE FinalProduct Phycoerythrin as Natural Colorant PurifiedPE->FinalProduct

Caption: Workflow for Phycoerythrin Extraction and Purification.

Signaling_Pathway_Antioxidant_Activity ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage causes Phycoerythrin Phycoerythrin Phycoerythrin->ROS scavenges AntioxidantDefense Enhanced Antioxidant Defense Phycoerythrin->AntioxidantDefense promotes AntioxidantDefense->CellularDamage prevents

Caption: Antioxidant Mechanism of Phycoerythrin.

Applications in Food and Cosmetics

Food Industry

Phycoerythrin is gaining interest as a natural pink/red food colorant, offering an alternative to synthetic dyes.[1] Its applications include:

  • Dairy Products: It has been successfully used to color milk-based products, simulating the pink color of strawberry-flavored items.[1] The color remains stable during short-term cold storage.[1]

  • Confectionery and Beverages: Its vibrant color makes it suitable for use in desserts, puddings, soft drinks, and candies.[1][3]

  • Functional Foods: Beyond its coloring properties, phycoerythrin's antioxidant activity can enhance the nutritional value of food products.[1][3]

Considerations for Food Applications:

  • Stability: While stable over a broad pH range (4.0-9.0), phycoerythrin is sensitive to high temperatures, which can cause color degradation.[1][11] This limits its use in products requiring high-temperature processing.

  • Regulatory Status: Phycocyanin from Spirulina extract is approved as a color additive in the US and EU.[4][21][22] The regulatory status of phycoerythrin may vary by region and specific application.

  • Toxicity: Phycobiliproteins are generally considered safe and non-toxic.[3][23] However, further toxicity testing is recommended to support broader use.[1]

Cosmetics Industry

The antioxidant and anti-inflammatory properties of phycoerythrin, coupled with its natural origin, make it a valuable ingredient in cosmetic and cosmeceutical formulations.[5][7][8]

  • Skin Care: Its ability to scavenge free radicals can help protect the skin from oxidative stress and damage caused by UV radiation.[8][24] This makes it suitable for anti-aging and protective skin care products.

  • Anti-inflammatory Effects: Phycoerythrin has demonstrated anti-inflammatory properties, which can be beneficial in formulations for sensitive or irritated skin.[8]

  • Natural Colorant: It can be used as a natural colorant in a variety of cosmetic products, such as lotions and sera, reducing the need for synthetic dyes that may cause skin irritation.[8]

  • Collagen Promotion and Anti-Allergic Effects: Some studies suggest that R-phycoerythrin can promote collagen synthesis and exhibit anti-allergic effects by inhibiting mast cell degranulation.[25]

Considerations for Cosmetic Applications:

  • Bioavailability: The penetration and bioavailability of phycoerythrin in the skin are important factors to consider for efficacy.

  • Formulation Stability: As in food applications, the stability of phycoerythrin in cosmetic formulations, particularly concerning light and temperature, needs to be addressed through appropriate formulation strategies and packaging.[12][13]

Conclusion

Phycoerythrin, as the primary source of the red pigment this compound, presents a promising natural colorant for the food and cosmetic industries. Its vibrant color, coupled with beneficial biological activities, offers a multifunctional ingredient that aligns with the growing consumer demand for natural and functional products. Further research into enhancing its stability and exploring its full range of bioactivities will undoubtedly expand its applications in the future.

References

Application Notes and Protocols for Western Blot Protein Labeling with Phycoerythrobilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting offers significant advantages over traditional chemiluminescent detection, including a wider dynamic range, higher reproducibility, and the capability for multiplex detection.[1][2][3] Phycobiliproteins, such as phycoerythrin (PE), are among the brightest fluorescent molecules known and are derived from cyanobacteria and eukaryotic algae.[4] Their intense fluorescence comes from covalently attached chromophores called phycobilins, with phycoerythrobilin (PEB) being a key chromophore in phycoerythrin, responsible for its brilliant orange-red fluorescence.[5][6]

Directly labeling a target protein with the PEB chromophore for Western blot analysis is a novel approach that leverages the exceptional brightness of this molecule. However, it is important to note that direct chemical conjugation of isolated PEB to a target protein is not a standard laboratory procedure. PEB in its native form lacks the common reactive groups (e.g., N-hydroxysuccinimide esters or maleimides) used for conventional protein labeling.[7] The natural attachment of PEB to its apoprotein is a highly specific, enzyme-mediated process that forms stable thioether bonds with cysteine residues within the protein's specific binding pocket.[1][6]

This document provides a detailed protocol for a state-of-the-art alternative: a recombinant fusion tag strategy . This method involves genetically fusing a small PEB-binding apoprotein to the protein of interest. The resulting fusion protein can then be specifically and covalently labeled with purified PEB in vitro, creating a highly fluorescent target for Western blot detection. This approach mimics the natural mechanism of phycobiliprotein maturation to achieve specific and efficient labeling.

Principle of the Method

The core of this protocol is the creation of a fusion protein comprising the target protein and a small apophycobiliprotein that acts as a fluorescent tag. This "tag-and-label" strategy consists of three main stages:

  • Molecular Cloning and Expression: The gene encoding the protein of interest is fused to the gene of a small apophycobiliprotein subunit (e.g., the alpha or beta subunit of R-phycoerythrin) that is known to covalently bind PEB. This construct is then expressed in a suitable host system, such as E. coli.

  • In Vitro Labeling with this compound: The purified fusion protein is incubated with purified PEB. The apophycobiliprotein domain of the fusion protein will specifically recognize and covalently bind the PEB molecule through an autocatalytic or lyase-assisted reaction, forming a stable thioether linkage.[5] This step renders the entire fusion protein fluorescent.

  • Western Blotting and Fluorescent Detection: The PEB-labeled fusion protein is then subjected to standard Western blotting procedures, including SDS-PAGE, membrane transfer, and subsequent detection using a fluorescent imaging system.

This methodology offers high specificity and labeling efficiency due to the natural affinity between the apoprotein tag and the PEB chromophore.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this protocol.

Table 1: Spectral Properties of this compound (PEB)

PropertyValueReference
Maximum Absorption (λmax)~550 nm[8]
Maximum Emission (λem)~578 nm[4][9]
Molar Extinction CoefficientHigh (Specific value depends on solvent and protein environment)[2]
Quantum YieldHigh (Specific value depends on protein environment)[10]

Table 2: Recommended Molar Ratios for In Vitro PEB Labeling Reaction

ComponentRecommended Molar RatioPurpose
Purified Fusion Protein1xThe protein to be labeled.
Purified this compound (PEB)3x - 5xTo ensure saturation of all available binding sites on the apoprotein tag.
Reducing Agent (e.g., DTT)10x - 20xTo maintain cysteine residues in a reduced state for thioether bond formation.

Experimental Protocols

Protocol 1: Generation of the Apoprotein-Tagged Fusion Construct
  • Vector Selection: Choose an appropriate expression vector for your host system (e.g., pET series for E. coli) that allows for the in-frame fusion of your gene of interest with the apoprotein tag. The vector should ideally contain a purification tag (e.g., His-tag) for simplified downstream purification.

  • Apoprotein Tag Selection: Select the gene for a small, well-characterized apophycobiliprotein subunit known to bind PEB. The alpha or beta subunits of R-phycoerythrin are suitable candidates.[5]

  • Cloning Strategy:

    • Amplify the coding sequence of your protein of interest and the apoprotein tag by PCR.

    • Design primers to include appropriate restriction sites or to enable seamless cloning methods (e.g., Gibson assembly).

    • Ensure the two genes are cloned in-frame, separated by a flexible linker sequence (e.g., a short Gly-Ser linker) if desired, to promote proper folding of both domains.

    • Ligate the fusion construct into the expression vector.

  • Transformation and Verification:

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

    • Select for positive clones and verify the construct by colony PCR and Sanger sequencing.

Protocol 2: Expression and Purification of the Fusion Protein
  • Transformation: Transform the verified expression plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)).

  • Expression:

    • Grow a starter culture overnight.

    • Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for pET vectors).

    • Continue to grow the culture under optimal conditions (e.g., lower temperature like 18-25°C for several hours to overnight) to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, supplemented with protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification (His-tag example):

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange:

    • Exchange the buffer of the purified protein into a storage buffer suitable for the labeling reaction (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).

Protocol 3: In Vitro Labeling with this compound
  • Preparation of Reagents:

    • Prepare a stock solution of purified PEB in a suitable solvent (e.g., DMSO). Protect the solution from light.

    • Prepare a fresh stock solution of a reducing agent, such as Dithiothreitol (DTT).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the purified fusion protein (to a final concentration of 1-5 mg/mL) and the reducing agent (final concentration of 1-2 mM).

    • Add the PEB stock solution to achieve a 3-5 fold molar excess of PEB over the fusion protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. Gentle mixing can be beneficial.

  • Removal of Unconjugated PEB:

    • Remove the excess, unconjugated PEB by size-exclusion chromatography or by using a desalting column.

    • The now fluorescent, PEB-labeled fusion protein is ready for use. The success of the labeling can be visually confirmed by the appearance of a pink/orange color and by measuring its fluorescence spectrum.

Protocol 4: Western Blotting and Fluorescent Detection
  • Sample Preparation: Mix the PEB-labeled protein sample with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a standard polyacrylamide gel. Include a pre-stained or fluorescent molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking (Optional but Recommended): While the protein of interest is already fluorescent, blocking can help reduce background from non-specific antibody binding if co-detection with other targets is planned. If only detecting the PEB-labeled protein, this step may be omitted. If needed, block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Washing: Briefly wash the membrane with TBST (Tris-Buffered Saline with Tween-20).

  • Fluorescent Detection:

    • Place the membrane in a fluorescence imaging system.

    • Use an excitation source appropriate for PEB (e.g., a green light laser or LED, ~532-546 nm).

    • Capture the emission signal using a filter appropriate for PEB (e.g., ~575-590 nm).

    • Adjust the exposure time to obtain an optimal signal-to-noise ratio.

  • Multiplex Detection (Optional): If probing for other proteins, proceed with standard primary and fluorescently-labeled secondary antibody incubations after the initial imaging of the PEB signal. Choose secondary antibodies with fluorophores that have minimal spectral overlap with PEB.

Diagrams

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Production cluster_labeling In Vitro Labeling cluster_western Western Blot & Detection gene_poi Gene of Interest construct Fusion Construct gene_poi->construct gene_tag Apoprotein Tag Gene gene_tag->construct vector Expression Vector vector->construct expression Expression in E. coli construct->expression purification Purification of Fusion Protein expression->purification labeling_rxn Labeling Reaction purification->labeling_rxn peb Purified PEB peb->labeling_rxn labeled_protein PEB-Labeled Fusion Protein labeling_rxn->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page transfer Membrane Transfer sds_page->transfer detection Fluorescent Imaging transfer->detection

Caption: Workflow for PEB labeling via a recombinant fusion tag.

labeling_mechanism cluster_reactants Reactants cluster_product Product fusion_protein Fusion Protein (with Apoprotein Tag containing Cysteine) reaction Incubation (Room Temp, Light Protected) fusion_protein->reaction peb This compound (PEB) peb->reaction labeled_protein Fluorescent Fusion Protein (PEB covalently attached via Thioether Bond) reaction->labeled_protein Thioether Bond Formation

Caption: Principle of PEB attachment to the apoprotein fusion tag.

References

Application Notes: Phycoerythrin as a High-Performance Fluorescent Probe for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phycoerythrin (PE) is a large, water-soluble fluorescent protein complex found in red algae and cyanobacteria.[1] Its intense red fluorescence originates from its covalently bound chromophores, primarily Phycoerythrobilin (PEB).[2][3] While free PEB exhibits weak fluorescence in solution, its incorporation within the rigid protein scaffold of PE dramatically enhances its photophysical properties, making the entire phycoerythrin complex an exceptionally bright and stable fluorescent probe.[4] These characteristics, including a high quantum yield, a large extinction coefficient, and significant photostability, make PE an ideal candidate for demanding single-molecule detection and imaging applications.[1][5] This document provides an overview of PE's properties, key applications in single-molecule biophysics, and detailed protocols for its use.

Photophysical Properties of Phycoerythrin Probes

The exceptional brightness of phycoerythrin is a key advantage for single-molecule studies, where maximizing the signal-to-noise ratio is critical. The large Stokes shift (the separation between the absorption and emission maxima) also helps in minimizing background noise from scattered excitation light.

PropertyR-Phycoerythrin (R-PE)B-Phycoerythrin (B-PE)C-Phycoerythrin (C-PE)Reference
Molecular Weight ~240-250 kDa~240 kDa~240 kDa[1][5][6]
Absorption Maxima (λmax) 498 nm, 565 nm495 nm, 545 nm564 nm[1][2][6]
Emission Maximum (λem) ~573 nm~575 nm~574 nm[1][2][6]
Molar Extinction Coefficient (ε) 1.96 x 106 M-1cm-1-Up to 2.4 x 106 M-1cm-1[1][6]
Fluorescence Quantum Yield (QY) 0.84-Up to 0.98[1][2][6]
Photodestruction Quantum Yield (φ) 1.1 x 10-56.6 x 10-6-[7]

Applications in Single-Molecule Research

Single-Molecule Detection and Counting

The immense brightness of PE allows for the detection of individual molecules as they pass through a focused laser beam in solution. This capability is crucial for applications such as ultra-sensitive immunoassays and counting rare molecules in a complex mixture. Experiments have demonstrated the detection of PE down to the femtomolar (fM) concentration range, a sensitivity three orders of magnitude greater than conventional fluorescence detection systems.[8]

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring nanoscale distances (1-10 nm) and observing conformational dynamics within or between biomolecules.[9][10] In an smFRET experiment, two different fluorophores, a donor and an acceptor, are attached to a molecule of interest. The efficiency of energy transfer from the donor to the acceptor is exquisitely sensitive to the distance between them.[11][12] Due to its brightness and spectral properties, PE can serve as an excellent donor or acceptor in FRET pairs, enabling the study of complex biological processes like protein folding and DNA/RNA dynamics.[9]

Metal-Enhanced Fluorescence (MEF)

When a fluorophore is placed in close proximity (within 100 nm) to a metallic nanostructure, its fluorescence properties can be dramatically altered. Single-molecule studies have shown that the fluorescence intensity of R-Phycoerythrin (RPE) molecules can be enhanced by as much as 10-fold when assembled on silver nanostructured surfaces.[5] This enhancement, coupled with a corresponding decrease in fluorescence lifetime, provides a significant boost in signal, enabling more robust single-molecule detection and overcoming limitations imposed by photobleaching.[5]

Diagrams and Workflows

This compound Biosynthesis Pathway

This compound is synthesized from heme in a multi-step enzymatic process. This pathway involves the cleavage of the heme ring to form biliverdin IXα, followed by two distinct reduction steps catalyzed by ferredoxin-dependent bilin reductases (FDBRs) to produce the final PEB molecule.[13][14]

G heme Heme biv Biliverdin IXα heme->biv Heme Oxygenase dhbv 15,16-Dihydrobiliverdin biv->dhbv PebA (FDBR) peb This compound (PEB) dhbv->peb PebB (FDBR)

Biosynthesis of the this compound (PEB) chromophore.
General Workflow for a Single-Molecule TIRF Experiment

Total Internal Reflection Fluorescence (TIRF) microscopy is a common technique for single-molecule studies. It selectively excites fluorophores on a surface, minimizing background fluorescence from the solution and dramatically improving the signal-to-noise ratio.[15]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis p1 Passivate Surface (e.g., PEGylation) p2 Immobilize Biomolecule (e.g., Biotin-Streptavidin) p1->p2 p3 Label with PE Probe p2->p3 a1 TIRF Illumination p3->a1 Mount on Microscope a2 Collect Emission (EMCCD Camera) a1->a2 a3 Record Time-Lapse Movie a2->a3 d1 Identify Single Molecules a3->d1 Process Movie d2 Extract Intensity vs. Time Traces d1->d2 d3 Analyze Photobleaching Steps or FRET Efficiency d2->d3 end end d3->end Interpret Results

Workflow for a typical single-molecule TIRF microscopy experiment.
Principle of Single-Molecule FRET

smFRET measures the efficiency of energy transfer between a donor and an acceptor fluorophore to determine the distance between them. This principle acts as a "spectroscopic ruler" for observing molecular dynamics.[12]

G cluster_high High FRET (Short Distance) cluster_low Low FRET (Long Distance) h_laser Excitation Light (Donor λ) h_donor Donor h_laser->h_donor Excitation h_acceptor Acceptor h_donor->h_acceptor Energy Transfer (non-radiative) h_emission Acceptor Emission h_acceptor->h_emission Fluorescence l_laser Excitation Light (Donor λ) l_donor Donor l_laser->l_donor Excitation l_acceptor Acceptor l_emission Donor Emission l_donor->l_emission Fluorescence

The principle of high vs. low single-molecule FRET efficiency.

Experimental Protocols

Protocol 1: Sample Preparation for Surface Immobilization (TIRF)

This protocol describes a common method for immobilizing PE-labeled biomolecules on a glass surface for TIRF microscopy.

Materials:

  • Microscope coverslips and slides

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Milli-Q water and ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • mPEG-succinimidyl valerate (mPEG-SVA) and Biotin-PEG-SVA

  • Streptavidin

  • Biotinylated biomolecule of interest (e.g., DNA, protein)

  • PE-conjugate for labeling

  • Imaging Buffer (e.g., PBS with an oxygen scavenging system like PCA/PCD and Trolox)

Procedure:

  • Surface Cleaning:

    • Clean coverslips by sonicating in ethanol for 15 minutes, followed by Milli-Q water for 15 minutes.

    • Immerse coverslips in Piranha solution for 30 minutes to hydroxylate the surface. (Warning: Piranha is extremely corrosive and reactive).

    • Rinse extensively with Milli-Q water and dry under a stream of nitrogen.

  • Silanization:

    • Immediately place cleaned coverslips in a vacuum desiccator with a vial containing APTES.

    • Apply vacuum for 2 hours to deposit a layer of amine-reactive silane on the glass.

  • PEGylation (Surface Passivation):

    • Prepare a solution of mPEG-SVA and Biotin-PEG-SVA (e.g., 100:1 ratio) in 0.1 M sodium bicarbonate buffer.

    • Incubate the silanized coverslips with the PEG solution for 3-4 hours to create a passivated surface with biotin handles.

    • Rinse with Milli-Q water and dry.

  • Flow Cell Assembly:

    • Construct a microfluidic flow cell by sandwiching double-sided tape between the coverslip and a microscope slide.

  • Molecule Immobilization:

    • Inject 0.1-0.2 mg/mL streptavidin into the flow cell and incubate for 10 minutes. Wash with buffer.

    • Inject a nanomolar solution of your biotinylated and PE-labeled biomolecule. Incubate for 15 minutes to allow binding to the surface-tethered streptavidin.

    • Wash thoroughly with imaging buffer to remove any unbound molecules.

  • Imaging:

    • Mount the slide on the TIRF microscope.

    • Introduce imaging buffer containing an oxygen scavenging system to improve fluorophore photostability. The sample is now ready for data acquisition.

Protocol 2: Single-Molecule Data Acquisition

This protocol provides a general outline for acquiring single-molecule data using a TIRF microscope equipped with an EMCCD camera.

Instrumentation:

  • Inverted microscope with a high numerical aperture (NA ≥ 1.45) objective.

  • Laser for excitation (e.g., 532 nm or 561 nm for PE).

  • TIRF illumination optics.

  • Appropriate emission filters to isolate PE fluorescence.

  • EMCCD camera for sensitive, low-light detection.

Procedure:

  • System Setup:

    • Turn on the laser and camera, allowing them to stabilize.

    • Mount the prepared sample slide onto the microscope stage.

  • Focusing:

    • Find the glass-water interface and adjust the focus.

    • Adjust the TIRF illumination angle to achieve total internal reflection, ensuring only molecules within ~100 nm of the surface are excited.

  • Data Acquisition:

    • Set the EMCCD camera parameters: select a region of interest, set the exposure time (typically 10-100 ms), and adjust the electron-multiplying (EM) gain to an optimal level that maximizes signal without saturating the detector.

    • Begin acquiring a time-lapse image series (movie) of the fluorescent spots. Continue recording until most molecules have photobleached (typically a few hundred to a few thousand frames).

  • Data Storage:

    • Save the acquired movie file (e.g., in .tif format) for subsequent analysis. Record all relevant experimental parameters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Phycoerythrobilin Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red, light-harvesting linear tetrapyrrole chromophore found in cyanobacteria and red algae, covalently attached to the protein phycoerythrin (PE).[1] Beyond its role in photosynthesis, PEB has garnered significant interest for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications.[1] As with any bioactive compound intended for research or drug development, rigorous purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the quantification and purity validation of this compound. This application note provides a detailed protocol for the purity analysis of PEB using a reversed-phase HPLC-PDA method.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection to separate and quantify this compound. The sample, containing cleaved PEB, is injected into a C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the separation of PEB from other components based on its polarity. The PDA detector monitors the absorbance at a specific wavelength, allowing for the identification and quantification of PEB. The method's performance is validated by assessing its linearity, precision, accuracy, and sensitivity.

Experimental Workflow

The overall experimental workflow for the purity validation of this compound by HPLC is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Validation phycoerythrin Phycoerythrin (PE) Sample methanolysis Methanolysis (Cleavage of PEB from PE) phycoerythrin->methanolysis extraction Solvent Extraction (e.g., Chloroform) methanolysis->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column gradient_elution Gradient Elution c18_column->gradient_elution pda_detection PDA Detection (550-565 nm) gradient_elution->pda_detection peak_integration Peak Integration & Quantification pda_detection->peak_integration purity_assessment Purity Assessment (% Area) peak_integration->purity_assessment method_validation Method Validation (Linearity, Precision, Accuracy) purity_assessment->method_validation report Final Report method_validation->report

Figure 1: Experimental workflow for HPLC purity validation of this compound.

Protocols

Protocol 1: this compound Sample Preparation (Methanolysis)

This protocol describes the cleavage of this compound from the phycoerythrin protein.

Materials:

  • Purified Phycoerythrin (lyophilized)

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Chloroform

  • Water (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh approximately 10 mg of lyophilized phycoerythrin into a screw-cap glass vial.

  • Add 2 mL of anhydrous methanol to the vial.

  • Carefully add 50 µL of concentrated hydrochloric acid to the suspension.

  • Seal the vial tightly and incubate at 60°C for 4-6 hours in the dark with occasional vortexing.

  • After incubation, cool the vial to room temperature.

  • Add 2 mL of chloroform and 2 mL of water to the vial.

  • Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the this compound.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried this compound extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method for this compound Purity Analysis

This protocol outlines the HPLC conditions for the analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA detection at 550-565 nm (for quantification) and spectral scan from 200-700 nm (for peak purity analysis)
Protocol 3: Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: Analyze a blank (mobile phase) and a placebo (reagents used in sample preparation without the phycoerythrin) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of a this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • System Precision: Inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%.

    • Method Precision (Repeatability): Analyze six independently prepared samples of this compound and calculate the %RSD of the purity values.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's reproducibility.

  • Accuracy (Recovery): Spike a sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery at each level.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity of this compound Analysis

ParameterResult
Linear Range (µg/mL)e.g., 1 - 50
Regression Equatione.g., y = mx + c
Correlation Coefficient (r²)e.g., ≥ 0.999

Table 2: Precision of the HPLC Method

Parameter%RSD (n=6)Acceptance Criteria
System Precision (Peak Area)e.g., < 1.0%≤ 2%
Method Precision (Purity)e.g., < 2.0%≤ 5%

Table 3: Accuracy (Recovery) of this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%e.g., 8e.g., 7.9e.g., 98.8%
100%e.g., 10e.g., 10.1e.g., 101.0%
120%e.g., 12e.g., 11.8e.g., 98.3%
Average e.g., 99.4%

Table 4: Sensitivity of the Method

ParameterResult (µg/mL)
LODe.g., 0.1
LOQe.g., 0.3

Note: The values presented in these tables are illustrative and should be replaced with experimental data.

This compound and Antioxidant Signaling

This compound, as a potent antioxidant, is believed to exert its beneficial effects through the modulation of cellular signaling pathways involved in the oxidative stress response. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus PEB This compound (PEB) ROS Reactive Oxygen Species (ROS) PEB->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes

References

Troubleshooting & Optimization

Technical Support Center: Preventing Phycoerythrobilin Photobleaching in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Phycoerythrobilin (PEB) and its protein conjugate, R-Phycoerythrin (R-PE), in fluorescence imaging, photobleaching is a critical challenge that can compromise experimental data. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate PEB photobleaching and acquire high-quality, reproducible fluorescence images.

Troubleshooting Guide: this compound Signal Fading

Rapid loss of fluorescence signal during imaging is a primary indicator of photobleaching. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause Recommended Solution
Rapid signal loss across the entire field of view. High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.
Prolonged exposure time.Decrease the camera exposure time. For dim signals, consider using a more sensitive detector or signal averaging instead of long exposures.
Inadequate or absent antifade reagent.Use a commercial or freshly prepared antifade mounting medium. Ensure complete coverage of the specimen.
Signal fades only in the specific area being imaged. Repeated scanning of the same region.Minimize the number of scans of the same area. For time-lapse experiments, increase the interval between acquisitions.
Focusing on the area of interest with high illumination.Focus on an adjacent area and then move to the region of interest for image acquisition. Alternatively, use a lower light intensity for focusing.
Dim or weak initial signal. Suboptimal filter set.Ensure that the excitation and emission filters are appropriate for R-PE (Excitation ~496, 546, 565 nm; Emission ~575 nm).[1]
Antibody concentration is too low.Perform a titration to determine the optimal antibody concentration that provides a bright signal without excessive background.
Degradation of the R-PE conjugate.Store R-PE conjugates at 4°C and protected from light. Do not freeze, as this can denature the protein.[2]
High background fluorescence obscuring the signal. Non-specific antibody binding.Block non-specific binding sites with an appropriate blocking buffer (e.g., BSA or serum from the host species of the secondary antibody).
Autofluorescence of the sample.Include an unstained control to assess the level of autofluorescence. If problematic, consider using a fluorophore with a different spectral profile.
Antifade reagent is autofluorescent.Some antifade reagents can exhibit autofluorescence. Test different antifade formulations to find one with minimal background in your imaging channel.
Inconsistent results between experiments. Variability in antifade reagent preparation or age.Prepare fresh antifade solutions regularly. If using a commercial product, check the expiration date.
Different instrument settings.Standardize all imaging parameters, including laser power, exposure time, gain, and pinhole size (for confocal microscopy), across all experiments.

Quantitative Data: Photostability of Phycobiliproteins

The inherent photostability of a fluorophore is a key factor in its susceptibility to photobleaching. The following table summarizes the photodestruction quantum yields (Φ) of several phycobiliproteins. A lower quantum yield indicates higher photostability. The data also demonstrates the effectiveness of the antifade reagent n-propyl gallate in improving the photostability of R-Phycoerythrin.

PhycobiliproteinPhotodestruction Quantum Yield (Φ)Improvement with n-propyl gallate
R-Phycoerythrin (R-PE) 1.1 x 10⁻⁵1.7-fold increase in photostability
B-Phycoerythrin (B-PE) 6.6 x 10⁻⁶Not Reported
Allophycocyanin (APC) 4.5 x 10⁻⁶Not Reported
C-Phycocyanin (C-PC) 2.5 x 10⁻⁶Not Reported
Data sourced from White, J.C., and Stryer, L. (1987). Analytical Biochemistry, 161(2), 442-452.[3]

Experimental Protocols

Protocol 1: Immunofluorescence Staining with R-PE Conjugates to Minimize Photobleaching

This protocol provides a general workflow for immunofluorescence staining using R-PE conjugated antibodies, with specific steps to reduce the risk of photobleaching.

  • Sample Preparation:

    • Prepare cells or tissue sections on slides or coverslips as per your standard protocol.

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the samples three times with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

    • Wash the samples three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the samples in a suitable blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature.

  • Primary or Secondary Antibody Incubation (with R-PE conjugate):

    • Dilute the R-PE conjugated antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the samples with the antibody solution for 1 hour at room temperature or overnight at 4°C. Crucially, perform this and all subsequent steps protected from light.

  • Washing:

    • Wash the samples three to five times with PBS containing 0.1% Tween-20 to remove unbound antibodies.

  • Mounting:

    • Carefully remove excess wash buffer from the slide.

    • Apply a drop of antifade mounting medium directly to the specimen.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions (this can range from minutes to hours).

    • Image the samples using optimized acquisition parameters (see Troubleshooting Guide).

Protocol 2: Preparation of n-Propyl Gallate Antifade Mounting Medium

For researchers preferring to prepare their own antifade solution, this recipe for an n-propyl gallate-based medium is effective.[4]

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that n-propyl gallate does not dissolve well in water-based solutions.

  • In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Visualizing Key Concepts

To further clarify the processes and workflows discussed, the following diagrams have been generated.

Photobleaching_Mechanism PEB This compound (Ground State) PEB_Excited Excited Singlet State PEB->PEB_Excited Absorption Excitation Excitation Light Excitation->PEB Fluorescence Fluorescence Emission PEB_Excited->Fluorescence ISC Intersystem Crossing PEB_Excited->ISC PEB_Triplet Excited Triplet State (Long-lived & Reactive) ISC->PEB_Triplet ROS_Generation Reactive Oxygen Species (ROS) Generation (e.g., Singlet Oxygen) PEB_Triplet->ROS_Generation Bleached_PEB Photobleached This compound (Non-fluorescent) PEB_Triplet->Bleached_PEB Direct Reaction ROS_Generation->Bleached_PEB Oxidation

Caption: The signaling pathway of this compound photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining (Light Protected) cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation Washing Washing Antibody_Incubation->Washing Mounting Mounting Washing->Mounting Image_Acquisition Image_Acquisition Mounting->Image_Acquisition End End Image_Acquisition->End Start Start Start->Fixation Troubleshooting_Logic Start Signal Fading Observed Check_Intensity Reduce Excitation Intensity & Exposure Time Start->Check_Intensity Use_Antifade Use/Check Antifade Mounting Medium Check_Intensity->Use_Antifade If fading persists Problem_Solved Problem Resolved Check_Intensity->Problem_Solved If issue resolved Optimize_Imaging Optimize Imaging Protocol (e.g., minimize scans) Use_Antifade->Optimize_Imaging If fading persists Use_Antifade->Problem_Solved If issue resolved Check_Reagents Check Fluorophore/Antibody Concentration & Storage Optimize_Imaging->Check_Reagents If fading persists Optimize_Imaging->Problem_Solved If issue resolved Check_Reagents->Problem_Solved If issue identified

References

Optimizing excitation and emission wavelengths for Phycoerythrobilin fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phycoerythrobilin (PEB) fluorescence optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining the best results in your fluorescence-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound (PEB)?

A1: this compound is the chromophore responsible for the fluorescence of the protein Phycoerythrin (PE). The optimal wavelengths depend on the type of PE. For R-Phycoerythrin (R-PE), the primary absorption peak is at 565 nm, with secondary peaks at 496 nm and 545 nm.[1] The strong emission peak is consistently around 575 ± 10 nm.[2] B-Phycoerythrin (B-PE) has a maximum absorption at 545 nm.[1]

Q2: What is the quantum yield of this compound?

A2: The fluorescence quantum yield of PE, and therefore its PEB chromophore, is exceptionally high, often exceeding 90% for R-PE and B-PE, making them some of the brightest fluorescent probes available.[1] One study reported a photodestruction quantum yield for R-Phycoerythrin of 1.1 x 10⁻⁵.

Q3: How does pH affect PEB fluorescence?

A3: PEB fluorescence, as part of the phycoerythrin protein, is sensitive to pH. Generally, PE exhibits high stability and consistent fluorescence within a pH range of 5 to 8.[3] Outside of this range, particularly at very low (below 4) or high (above 10) pH values, the protein can denature, leading to a significant decrease in fluorescence intensity and a potential shift in the emission maximum.[4][5] B-Phycoerythrin has been shown to have strong functional stability in the pH range of 4.0–10.0.[4]

Q4: What is the effect of temperature on PEB fluorescence?

A4: Phycoerythrin is thermostable within a certain range, but fluorescence can be irreversibly lost at high temperatures due to protein denaturation.[6] R-PE is generally more thermostable between pH 5.0 and 8.0.[6] Thermal decomposition of R-PE has been observed to begin near 60°C.[6] For long-term storage, it is recommended to keep phycoerythrin conjugates at 4°C in the dark.

Q5: What are common causes of photobleaching with PEB and how can it be minimized?

A5: Photobleaching is the irreversible loss of fluorescence due to photochemical damage from the excitation light. While PE is more photostable than many organic dyes, it can still photobleach under intense or prolonged illumination.

To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light.

  • Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium.

  • Image a Fresh Field of View: For fixed samples, move to a new area to avoid imaging previously exposed regions.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound-based fluorophores.

Problem 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal Excitation/Emission Settings Verify that your instrument's excitation and emission filters or monochromator settings are aligned with the spectral properties of your PE variant. For R-PE, excite at ~565 nm and detect emission at ~575 nm.[1][2]
Low Concentration of Labeled Molecule Ensure that the concentration of your PE-conjugated antibody or protein is within the optimal range for your assay. Perform a titration to determine the ideal concentration.
Inefficient Labeling/Conjugation If you are performing your own conjugations, verify the efficiency of the reaction. Unconjugated PE will not bind to your target. Consider using a commercial conjugation kit with a detailed protocol.[8][9]
Sample Degradation Phycoerythrin can degrade if not stored properly. Store PE conjugates at 4°C, protected from light. Avoid repeated freeze-thaw cycles.
pH of Buffer is Outside Optimal Range Check the pH of your buffers. Ensure they are within the stable range for PE (typically pH 5-8).[3]
Photobleaching The signal may have been bright initially but faded. Reduce exposure time and excitation intensity. Use an antifade mounting medium.[7]
Problem 2: High Background Fluorescence

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Nonspecific Antibody Binding Increase the concentration of the blocking agent (e.g., BSA, serum) in your blocking and antibody dilution buffers. Ensure your primary and secondary antibodies are specific to the target.
Excess Unconjugated Phycoerythrin If you prepared your own conjugate, purify it to remove any free PE. Size-exclusion or ion-exchange chromatography can be effective.[10]
Autofluorescence Some cells and tissues have endogenous molecules that fluoresce. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different spectral profile or employing spectral unmixing techniques.[7]
Contaminated Reagents or Buffers Use high-purity reagents and freshly prepared buffers. Filter buffers to remove any particulate matter that might scatter light.

Quantitative Data Summary

The following tables summarize key quantitative data for Phycoerythrin to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of Common Phycoerythrin Variants

Phycoerythrin TypeExcitation Maxima (nm)Emission Maximum (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
R-Phycoerythrin (R-PE) 496, 545, 565 ~5751.96 x 10⁶>0.9
B-Phycoerythrin (B-PE) 545 , 563~5752.41 x 10⁶>0.9

Data compiled from various sources.[1][2] The bolded excitation maximum is the primary peak.

Table 2: Influence of Environmental Factors on R-Phycoerythrin Fluorescence

FactorOptimal RangeConditions Leading to Decreased Fluorescence
pH 5.0 - 8.0[3]< 4.0 and > 10.0[4][5]
Temperature Stable up to ~40°CTemperatures > 60°C lead to denaturation[6]

Key Experimental Protocols

Protocol 1: General Procedure for Measuring PEB Fluorescence Spectra

This protocol outlines the steps for acquiring excitation and emission spectra of a PE-conjugated sample using a fluorometer.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

  • Sample Preparation:

    • Dilute your PE-conjugated sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.

    • Prepare a "blank" sample containing only the buffer.

  • Measuring the Emission Spectrum:

    • Place the blank sample in the fluorometer.

    • Set the excitation wavelength to the primary absorption maximum of your PE variant (e.g., 565 nm for R-PE).

    • Scan a range of emission wavelengths (e.g., 550 nm to 700 nm) and record the fluorescence intensity.

    • Replace the blank with your sample and repeat the scan using the same settings.

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

  • Measuring the Excitation Spectrum:

    • Place the blank sample in the fluorometer.

    • Set the emission wavelength to the peak of the emission spectrum you just measured (e.g., 575 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm) and record the fluorescence intensity.

    • Replace the blank with your sample and repeat the scan.

    • Subtract the blank spectrum from the sample spectrum.

Protocol 2: Purification of R-Phycoerythrin Conjugate

This protocol describes a general method for purifying an R-PE conjugate from unreacted R-PE and antibody using anion-exchange chromatography.[10]

  • Column Equilibration:

    • Equilibrate a DEAE Sepharose Fast Flow column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Load the crude conjugation reaction mixture onto the equilibrated column.

  • Elution:

    • Wash the column with the starting buffer to remove any unbound material.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the absorbance of the collected fractions at 280 nm (for protein) and 565 nm (for R-PE).

    • The fractions containing the conjugate will have a high absorbance at both wavelengths. Unconjugated antibody will elute at a lower salt concentration than the more negatively charged R-PE and R-PE conjugate.

    • Pool the fractions containing the purified conjugate.

  • Buffer Exchange:

    • Perform a buffer exchange on the pooled fractions into a suitable storage buffer using dialysis or a desalting column.

Visualizations

Troubleshooting_Workflow Start Start: Weak or No Fluorescence Signal CheckSettings Verify Excitation/ Emission Wavelengths Start->CheckSettings CheckConcentration Is Sample Concentration Adequate? CheckSettings->CheckConcentration Correct OptimizeSettings Adjust Instrument Settings CheckSettings->OptimizeSettings Incorrect CheckConjugation Evaluate Conjugation Efficiency CheckConcentration->CheckConjugation Yes TitrateSample Perform Concentration Titration CheckConcentration->TitrateSample No/Unknown CheckStorage Assess Sample Storage Conditions CheckConjugation->CheckStorage Efficient PurifyConjugate Re-purify or Use New Conjugate CheckConjugation->PurifyConjugate Inefficient CheckpH Measure Buffer pH CheckStorage->CheckpH Proper UseFreshSample Prepare Fresh Sample CheckStorage->UseFreshSample Improper CheckPhotobleaching Investigate for Photobleaching CheckpH->CheckPhotobleaching Optimal AdjustpH Adjust Buffer to pH 5-8 CheckpH->AdjustpH Suboptimal MinimizeExposure Reduce Exposure Time/ Intensity, Use Antifade CheckPhotobleaching->MinimizeExposure Yes Success Signal Optimized CheckPhotobleaching->Success No OptimizeSettings->CheckConcentration TitrateSample->CheckConjugation PurifyConjugate->CheckStorage UseFreshSample->CheckpH AdjustpH->CheckPhotobleaching MinimizeExposure->Success

Caption: A troubleshooting workflow for addressing weak or no fluorescence signal.

Experimental_Workflow cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum cluster_analysis Data Analysis SamplePrep Prepare Diluted PEB Sample & Blank SetEx Set Excitation Wavelength (e.g., 565 nm) SamplePrep->SetEx ScanEm Scan Emission Wavelengths SetEx->ScanEm SetEm Set Emission Wavelength (e.g., 575 nm) ScanEm->SetEm ScanEx Scan Excitation Wavelengths SetEm->ScanEx SubtractBlank Subtract Blank Spectrum ScanEx->SubtractBlank IdentifyPeaks Identify Peak Wavelengths SubtractBlank->IdentifyPeaks

Caption: Workflow for measuring fluorescence excitation and emission spectra.

References

Improving the stability of Phycoerythrobilin in different buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Phycoerythrobilin (PEB) in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEB) and why is its stability a concern?

A1: this compound (PEB) is a red phycobilin, a linear tetrapyrrole chromophore responsible for the red color of phycoerythrin (PE), a light-harvesting pigment-protein complex found in red algae and cyanobacteria.[1][2][3] Its brilliant color and strong fluorescence make it valuable in various applications, including as a natural food colorant, a fluorescent marker in immunoassays, and a potential therapeutic agent.[2][4] However, PEB, particularly when part of the larger phycoerythrin protein, is sensitive to environmental conditions such as temperature, pH, and light, which can lead to degradation, loss of color, and reduced fluorescence, thereby limiting its effectiveness and shelf-life.[5][6][7]

Q2: Which buffer system is recommended for storing PEB or Phycoerythrin?

A2: Sodium phosphate buffer is frequently cited as an effective buffer for extracting and maintaining the stability of phycobiliproteins like phycoerythrin.[1][8][9] Studies have shown it to be superior to other buffers in preserving the pigment's integrity.[1] For optimal stability, a phosphate buffer at a neutral to slightly alkaline pH is often recommended.[1][8]

Q3: What is the optimal pH range for PEB stability?

A3: Phycoerythrin, and by extension its PEB chromophore, generally exhibits the highest stability in a pH range of 5.0 to 8.0.[8][10] Some studies indicate a broader stable range from pH 4.0 to 10.0 for B-Phycoerythrin.[4] Extreme acidic or alkaline conditions can lead to denaturation of the protein and degradation of the chromophore.[5][6] Maximum stability for C-Phycoerythrin has been observed at pH 7.[11]

Q4: How does temperature affect PEB stability?

A4: Temperature is a critical factor. Phycoerythrin is generally stable at refrigerated temperatures (e.g., 4°C) and can withstand temperatures up to 40-45°C.[6][8][12] Above this range, thermal degradation occurs, leading to a loss of color and fluorescence.[5][12] For long-term storage, freezing at -20°C is often recommended.[1][2]

Q5: What is the impact of light exposure on PEB?

A5: Exposure to light, especially high-intensity light, can cause photodegradation of PEB.[8][13][14] It is crucial to store PEB-containing solutions in the dark or in amber-colored vials to minimize light exposure.[2][13][14] The absence of light is an essential requirement for the conservation of phycobiliproteins.[13][14]

Q6: Are there any additives that can enhance PEB stability?

A6: Yes, various additives have been shown to improve the stability of phycobiliproteins. These include sugars (e.g., sucrose), polyhydric alcohols, and acids like citric acid and benzoic acid.[2][6][11] These preservatives can help to slow the rate of thermal and photodegradation.[6][11] Encapsulation in materials like nanofibers or through microencapsulation can also significantly enhance stability.[1][2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of red color in solution pH instability: The buffer pH may be outside the optimal range (5.0-8.0).Verify the pH of your buffer solution. Adjust to a neutral pH (around 7.0) using a suitable buffer like sodium phosphate.[1][10]
High temperature: The solution may have been exposed to temperatures above 45°C.Store the solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[2][8]
Light exposure: The solution has been exposed to ambient or direct light for extended periods.Store the solution in the dark or in light-blocking containers. Perform experimental manipulations under dim light.[13][14]
Precipitation observed in the buffer solution Inappropriate pH: Extreme pH values can cause the protein to denature and precipitate.Ensure the buffer pH is within the stable range of 5.0 to 8.0.[10]
High protein concentration: The concentration of phycoerythrin may be too high for the buffer conditions.Dilute the sample or consider using a buffer with a higher ionic strength.
Inconsistent fluorescence readings Degradation of PEB: The chromophore is degrading due to one or more of the factors listed above (pH, temperature, light).Follow all recommended handling and storage procedures to minimize degradation. Prepare fresh dilutions for critical experiments.
Buffer interference: Components in the buffer may be quenching the fluorescence.Test the fluorescence of PEB in different buffer systems to identify any interfering components.

Data on Phycoerythrin Stability

Table 1: Effect of pH on Phycoerythrin Stability
Phycoerythrin TypepH Range for High StabilitySource OrganismReference
B-Phycoerythrin4.0 - 10.0Porphyridium cruentum[4]
R-Phycoerythrin5.0 - 8.0Porphyra yezoensis[10]
C-Phycoerythrin3.0 - 8.0Lyngbya sp.[8]
Table 2: Effect of Temperature on Phycoerythrin Stability
Phycoerythrin TypeStable Temperature RangeConditionsReference
B-PhycoerythrinUp to 40°CpH 4-10[8]
R-PhycoerythrinUp to 40°C-[12]
C-PhycoerythrinUp to 40°CFor 2 hours[8]
Phycocyanin (related phycobiliprotein)Up to 45°CpH 5.5-6.0[6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for PEB Stability Assessment

This protocol outlines a method to assess the stability of this compound (as part of the Phycoerythrin protein) under different buffer conditions by monitoring changes in its absorbance spectrum.

Materials:

  • Purified Phycoerythrin solution

  • Selection of buffer solutions to be tested (e.g., sodium phosphate, citrate, Tris-HCl) at various pH values

  • UV-Vis Spectrophotometer

  • Cuvettes

  • pH meter

  • Incubators or water baths set to desired temperatures

  • Light-blocking storage containers (e.g., amber tubes)

Methodology:

  • Preparation of Samples:

    • Prepare stock solutions of the desired buffers at the target pH values. Verify the pH of each buffer solution.

    • Dilute the purified Phycoerythrin solution in each test buffer to a final concentration that gives an absorbance maximum (around 565 nm) in the range of 0.5 - 1.0.

    • Prepare multiple aliquots for each condition to be tested (e.g., different temperatures, light/dark conditions).

  • Initial Measurement (Time = 0):

    • Immediately after preparation, measure the full absorbance spectrum (e.g., from 300 to 700 nm) of an aliquot from each condition.

    • Record the absorbance maximum at ~565 nm. This will serve as the baseline reading.

  • Incubation under Test Conditions:

    • Temperature Stability: Place aliquots in incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Ensure samples are kept in the dark.

    • pH Stability: Keep aliquots at a constant temperature (e.g., 4°C or 25°C) in their respective buffers.

    • Photostability: Expose one set of aliquots to a controlled light source while keeping a parallel set in complete darkness at the same temperature.

  • Time-Course Measurements:

    • At regular intervals (e.g., 1, 6, 12, 24, 48 hours), remove an aliquot from each test condition.

    • Allow the sample to equilibrate to room temperature before measurement.

    • Measure the full absorbance spectrum and record the absorbance at ~565 nm.

  • Data Analysis:

    • Calculate the percentage of remaining Phycoerythrin at each time point relative to the initial measurement:

      • % Stability = (Absorbance at time t / Absorbance at time 0) * 100

    • Plot the % Stability versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Initial Measurement (T=0) cluster_incubation 3. Incubation cluster_analysis 4. Data Collection & Analysis prep_buffer Prepare Test Buffers (Varying pH) prep_peb Dilute Phycoerythrin in each buffer prep_buffer->prep_peb prep_aliquot Create Aliquots for each condition prep_peb->prep_aliquot measure_t0 Measure Absorbance Spectrum (Baseline) prep_aliquot->measure_t0 temp Temperature (4°C, 25°C, 40°C) measure_t0->temp light Light vs. Dark measure_t0->light ph Different pH Buffers measure_t0->ph measure_t Measure Absorbance at Time Intervals temp->measure_t light->measure_t ph->measure_t calc Calculate % Stability measure_t->calc plot Plot Stability vs. Time calc->plot troubleshooting_flowchart start Issue: Rapid loss of color or fluorescence q_temp Is storage temperature > 45°C or subject to freeze-thaw? start->q_temp ans_temp_yes Store at 4°C (short-term) or -20°C (long-term). Avoid freeze-thaw. q_temp->ans_temp_yes Yes q_ph Is buffer pH outside the 5.0-8.0 range? q_temp->q_ph No ans_ph_yes Adjust pH to ~7.0 using Phosphate Buffer. q_ph->ans_ph_yes Yes q_light Is the solution exposed to light? q_ph->q_light No ans_light_yes Store in dark/amber vials. Work under dim light. q_light->ans_light_yes Yes end_node Consider using stabilizers (e.g., sucrose, citric acid) or encapsulation. q_light->end_node No

References

Technisches Support-Center: Fehlersuche bei geringer Quantenausbeute von Phycoerythrobilin (PEB)-Konjugaten

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German, as requested by the user.

Absolut! Hier ist ein Technical Support Center, das sich mit der Fehlersuche bei geringer Quantenausbeute von Phycoerythrobilin-Konjugaten befasst.

Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Fehlerbehebung bei Experimenten mit this compound (PEB)-Konjugaten, bei denen eine geringe Fluoreszenzquantenausbeute auftritt.

Häufig gestellte Fragen (FAQs) und Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Konjugations- und Messprozesses auftreten können.

Frage 1: Was sind die häufigsten Ursachen für eine geringe Quantenausbeute bei PEB-Konjugaten?

Antwort: Eine geringe Quantenausbeute bei PEB-Konjugaten kann auf eine Vielzahl von Faktoren zurückzuführen sein, die nicht-strahlende Zerfallswege fördern, bei denen die Energie des angeregten Zustands als Wärme anstatt als Licht abgebaut wird. Die Hauptursachen sind:

  • Probleme mit der Konjugation: Ein suboptimales molares Verhältnis von PEB zu Zielmolekül kann zu Selbstlöschung (Self-Quenching) führen, wenn die Fluorophore zu nahe beieinander liegen.[1] Eine unvollständige Entfernung von nicht umgesetztem Farbstoff nach der Konjugation kann ebenfalls die Messergebnisse verfälschen.

  • Umwelteinflüsse: Die lokale Umgebung des Fluorophors hat einen erheblichen Einfluss auf seine Quantenausbeute. Faktoren wie die Polarität des Lösungsmittels, die Viskosität, die Temperatur und der pH-Wert können die Raten des strahlenden und nicht-strahlenden Zerfalls verändern.[2][3] Phycoerythrin (PE), das Protein-Rückgrat, ist im Allgemeinen in einem pH-Bereich von 4-10 und bei Temperaturen bis zu 40 °C stabil.[2][3]

  • Aggregation des Konjugats: PE-Konjugate, insbesondere solche mit Antikörpern, können zur Bildung von Aggregaten neigen.[4] Diese Aggregate haben oft eine geringere Quantenausbeute aufgrund von Selbstlöschung.

  • Photobleichen: Die irreversible photochemische Zerstörung des PEB-Chromophors bei Lichteinwirkung führt zu einem dauerhaften Verlust der Fluoreszenz.[5] Alle Schritte, die fluorophorkonjugierte Antikörper involvieren, sollten im Dunkeln durchgeführt werden.[6]

  • Vorhandensein von Quenchern: Substanzen in der Lösung können die Fluoreszenz löschen. Häufige Quencher sind molekularer Sauerstoff und Halogenidionen. Verunreinigungen im Antikörperpräparat (z. B. andere Proteine wie BSA) können ebenfalls die Konjugationseffizienz beeinträchtigen.[7]

  • Reinheit und Stabilität des Chromophors: Die Reinheit des für die Konjugation verwendeten PEB ist entscheidend. Verunreinigungen können als interne Quencher wirken. Freies PEB ist zudem empfindlich gegenüber Licht und extremen pH-Werten.[8][9]

Frage 2: Wie beeinflusst der Markierungsgrad (Degree of Labeling - DOL) die Quantenausbeute?

Antwort: Der Markierungsgrad, d. h. die Anzahl der PEB-Moleküle, die an ein einzelnes Zielmolekül (z. B. einen Antikörper) gebunden sind, hat einen direkten Einfluss auf die Helligkeit des Konjugats. Im Allgemeinen führt ein höherer Markierungsgrad zu einer geringeren Quantenausbeute des Farbstoffs.[1] Dies ist auf die Fluoreszenzlöschung durch Farbstoff-zu-Farbstoff-Wechselwirkungen zurückzuführen, ein Phänomen, das als Selbstlöschung oder Quenching bekannt ist. Wenn die PEB-Moleküle zu eng aneinander auf der Oberfläche des Zielproteins gepackt sind, können ihre Anregungsenergien nicht-strahlend auf benachbarte PEB-Moleküle übertragen werden, was zu einer Verringerung der Gesamtfluoreszenzemission führt.

Daher erreicht die Fluoreszenzintensität des markierten Proteins mit zunehmendem Markierungsgrad schließlich ein Maximum und beginnt danach wieder abzunehmen.[1] Für Phycoerythrin (PE), ein großes Protein mit vielen internen Chromophoren, wird typischerweise nur ein PE-Molekül an einen Antikörper konjugiert, um eine optimale Helligkeit zu erzielen.[10][11]

Frage 3: Welche Pufferbedingungen sind für die PEB-Konjugation optimal?

Antwort: Die Auswahl des richtigen Puffers ist entscheidend für eine erfolgreiche Konjugation. Die meisten Protokolle für die Konjugation von R-Phycoerythrin (R-PE) empfehlen die folgenden Bedingungen:

  • Puffer-Typ: Es sollten amin-freie Puffer wie PBS (Phosphat-gepufferte Salzlösung), MES, MOPS oder HEPES verwendet werden.[12] Puffer, die primäre Amine enthalten (z. B. Tris oder Glycin), sollten vermieden werden, da sie mit den reaktiven Gruppen des Vernetzers reagieren und die Konjugationseffizienz verringern.[12]

  • pH-Wert: Der pH-Bereich sollte idealerweise zwischen 6,5 und 8,5 liegen.[12] NHS-Ester-Reaktionen (eine gängige Konjugationschemie) sind bei einem leicht alkalischen pH-Wert (7,2-8,5) am effizientesten.[13]

  • Zusätze: Gängige nicht-puffernde Salze (z. B. Natriumchlorid), Chelatbildner (z. B. EDTA) und Zucker haben keinen Einfluss auf die Konjugationseffizienz.[12] Geringe Konzentrationen von Natriumazid (0,02-0,1 %) und BSA (0,1-0,5 %) haben ebenfalls wenig bis keinen Effekt.[12] Hohe Konzentrationen von Glycerin (bis zu 50 %) werden ebenfalls toleriert.[12]

Frage 4: Wie kann ich mein PEB-Konjugat nach der Reaktion reinigen?

Antwort: Die Reinigung des Konjugats ist ein entscheidender Schritt, um nicht umgesetzte PEB-Moleküle und andere Reaktionsnebenprodukte zu entfernen, die die Quantenausbeute-Messungen stören und die Hintergrundfluoreszenz erhöhen können. Die gebräuchlichsten Methoden sind:

  • Größenausschlusschromatographie (SEC): Dies ist die am häufigsten empfohlene Methode. Eine Entsalzungssäule (z. B. Sephadex G-25) trennt das große PEB-Konjugat effektiv von kleinen, nicht umgesetzten Farbstoffmolekülen.[13]

  • Dialyse: Die Dialyse ist eine weitere effektive Methode, um kleine Moleküle zu entfernen.[10] Sie ist jedoch zeitaufwändiger als die SEC.

  • Ultrafiltration: Zentrifugale Filtergeräte können verwendet werden, um das Konjugat aufzukonzentrieren und gleichzeitig den Puffer auszutauschen, wodurch nicht umgesetzte Reagenzien entfernt werden.[3]

Frage 5: Mein PEB-Konjugat zeigt nach der Reinigung Anzeichen von Aggregation. Was kann ich tun?

Antwort: Aggregation ist ein häufiges Problem bei Proteinkonjugaten und kann die Quantenausbeute erheblich reduzieren.[14] PE-konjugierte Antikörper können Monomere, Trimere und Hexamere bilden, die weiter zu größeren Aggregaten aggregieren können.[4]

Fehlerbehebungsstrategien:

  • Optimieren Sie den Markierungsgrad (DOL): Eine übermäßige Markierung kann die Löslichkeit des Proteins verringern und die Aggregation fördern. Führen Sie eine Titration des Vernetzers durch, um den optimalen DOL zu finden, der eine gute Fluoreszenz ohne signifikante Aggregation bietet.

  • Überprüfen Sie die Pufferbedingungen: Stellen Sie sicher, dass der pH-Wert und die Ionenstärke des Puffers für die Stabilität Ihres spezifischen Proteins optimal sind. Manchmal kann die Zugabe von Stabilisatoren wie Glycerin oder Saccharose helfen.

  • Proteinkonzentration: Arbeiten Sie mit einer optimalen Proteinkonzentration während der Konjugation (typischerweise 1-5 mg/ml). Zu hohe Konzentrationen können die Aggregation begünstigen.[14]

  • Langsames Hinzufügen von Reagenzien: Fügen Sie den Vernetzer langsam und unter sanftem Mischen zur Proteinlösung hinzu, um lokale hohe Konzentrationen zu vermeiden, die zu Ausfällungen führen können.[13]

  • Reinigungsmethode: Verwenden Sie Größenausschlusschromatographie (SEC), um Aggregate von Monomeren zu trennen.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen wichtige quantitative Parameter für die Optimierung Ihrer PEB-Konjugationsexperimente zusammen.

Tabelle 1: Empfohlene Bedingungen für die Antikörper-PEB-Konjugation

ParameterEmpfohlener BereichAnmerkungenReferenzen
Antikörperkonzentration 1 - 5 mg/mlHöhere Konzentrationen (≥ 2 mg/ml) liefern oft bessere Ergebnisse.[10][14]
Puffer-pH 6,5 - 8,5Für NHS-Ester-Chemie ist ein pH von 7,2 - 8,5 optimal.[12][13]
Puffer-Typ Amin-frei (PBS, HEPES, MES)Vermeiden Sie Puffer mit primären Aminen wie Tris oder Glycin.[12]
Molares Verhältnis (Antikörper:PE) 1:1 bis 1:2Da PE ein großes Molekül ist, wird ein leichter molarer Überschuss an PE empfohlen.[10]
Reaktionstemperatur Raumtemperatur (20-25°C)[12]
Reaktionszeit 3 Stunden bis über NachtLängere Inkubationszeiten haben keinen negativen Einfluss.[12]

Tabelle 2: Einfluss des Markierungsgrads (DOL) auf die relative Quantenausbeute

Markierungsgrad (DOL)Relative QuantenausbeuteHelligkeit des Konjugats (DOL x QY)AnmerkungenReferenzen
Niedrig (z.B. 2-4)HochSteigendGeringes Risiko von Selbstlöschung und Aggregation.[1]
Optimal (z.B. 4-8)MittelMaximalBester Kompromiss zwischen Helligkeit und Stabilität.[1]
Hoch (z.B. >8)NiedrigAbnehmendHohes Risiko von Selbstlöschung und Aggregation.[1]

Hinweis: Die exakten optimalen DOL-Werte sind für jedes Antikörper-Farbstoff-Paar spezifisch und müssen experimentell bestimmt werden. Diese Tabelle veranschaulicht den allgemeinen Trend.

Experimentelle Protokolle

Hier finden Sie detaillierte Methoden für die Konjugation von PEB an einen Antikörper und die Messung der relativen Fluoreszenzquantenausbeute.

Protokoll 1: Allgemeine PE-Antikörper-Konjugation mittels SMCC-Vernetzer

Dieses Protokoll beschreibt die Konjugation von R-Phycoerythrin (R-PE) an einen IgG-Antikörper durch Reduktion der Disulfidbrücken des Antikörpers und anschließende Reaktion mit Maleimid-aktiviertem R-PE.

Materialien:

  • R-Phycoerythrin (R-PE)

  • IgG-Antikörper (in amin-freiem Puffer, z.B. PBS)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylat)

  • DTT (Dithiothreitol)

  • NEM (N-Ethylmaleimid)

  • Entsalzungssäulen (z.B. Sephadex G-25)

  • Puffer: "Austauschpuffer" (z.B. PBS, pH 7,0), "Lagerpuffer" (z.B. PBS mit 0,1% BSA, 0,02% Natriumazid)

Verfahren:

  • Derivatisierung von R-PE mit SMCC: a. Lösen Sie R-PE im Austauschpuffer. Stellen Sie die Reinheit sicher, indem Sie das Absorptionsverhältnis A565/A280 (> 5,0) und A565/A620 (> 50) überprüfen.[10] b. Bereiten Sie unmittelbar vor Gebrauch eine 10 mg/ml Stammlösung von SMCC in trockenem DMSO vor. c. Fügen Sie 11 µl der SMCC-Lösung pro mg R-PE unter Vortexen hinzu.[10] d. Inkubieren Sie die Reaktion 60 Minuten bei Raumtemperatur im Dunkeln unter leichtem Schütteln. e. Entfernen Sie überschüssiges SMCC, indem Sie das derivatisierte R-PE über eine mit Austauschpuffer äquilibrierte Entsalzungssäule leiten. Das resultierende SMCC-aktivierte R-PE ist bei 4°C für mehrere Wochen stabil.[10]

  • Reduktion des IgG-Antikörpers: a. Konzentrieren Sie den Antikörper auf > 2 mg/ml im Austauschpuffer. b. Bereiten Sie eine frische 1 M DTT-Stammlösung in destilliertem Wasser vor. c. Stellen Sie die IgG-Lösung auf 20 mM DTT ein (fügen Sie 20 µl der 1 M DTT-Stammlösung pro ml IgG-Lösung hinzu).[10] d. Inkubieren Sie 30 Minuten bei Raumtemperatur ohne Mischen. e. Entfernen Sie das DTT schnell, indem Sie das reduzierte IgG über eine mit Austauschpuffer äquilibrierte Entsalzungssäule leiten. Führen Sie den nächsten Schritt sofort durch, um eine Reoxidation der Sulfhydrylgruppen zu vermeiden.[10]

  • Kovalente Konjugation: a. Mischen Sie das reduzierte IgG sofort mit dem SMCC-aktivierten R-PE. Ein molares Verhältnis von etwa 2 PE pro IgG wird empfohlen.[10] b. Inkubieren Sie die Reaktion 60 Minuten bei Raumtemperatur im Dunkeln unter leichtem Schütteln. c. Blockieren Sie nicht umgesetzte Sulfhydrylgruppen am IgG, indem Sie N-Ethylmaleimid (NEM) zu einer Endkonzentration von 1 mM hinzufügen. Inkubieren Sie 20 Minuten bei Raumtemperatur.[10]

  • Reinigung und Lagerung: a. Reinigen Sie das Konjugat von nicht umgesetztem R-PE und anderen kleinen Molekülen mittels Größenausschlusschromatographie (z.B. über eine Sephacryl S-300 Säule). b. Lagern Sie das gereinigte Konjugat im Lagerpuffer bei 4°C im Dunkeln.

Protokoll 2: Messung der relativen Fluoreszenzquantenausbeute (QY)

Dieses Protokoll beschreibt die Messung der QY eines PEB-Konjugats im Vergleich zu einem bekannten Standard (z.B. Rhodamin 6G in Ethanol, QY = 0,95).

Materialien:

  • PEB-Konjugat-Probe

  • Quantenausbeute-Standard

  • Spektrophotometer (für Absorptionsmessungen)

  • Fluorometer (für Fluoreszenzmessungen)

  • Passende Küvetten (1 cm Pfadlänge)

  • Lösungsmittel (z.B. PBS für das Konjugat, Ethanol für den Standard)

Verfahren:

  • Probenvorbereitung: a. Bereiten Sie eine Reihe von Verdünnungen Ihrer PEB-Konjugat-Probe und des Standards in ihren jeweiligen Lösungsmitteln vor. b. Das Ziel ist es, Lösungen mit einer Absorption bei der Anregungswellenlänge von < 0,1 in einer 1-cm-Küvette zu erhalten, um Innere-Filter-Effekte zu minimieren. Typische Absorptionswerte sind 0,02, 0,04, 0,06, 0,08 und 0,1.

  • Absorptionsmessungen: a. Messen Sie das Absorptionsspektrum jeder Verdünnung (sowohl Probe als auch Standard). b. Notieren Sie den genauen Absorptionswert bei der gewählten Anregungswellenlänge (z.B. 488 nm oder 545 nm für PEB).

  • Fluoreszenzmessungen: a. Stellen Sie das Fluorometer ein. Verwenden Sie für alle Messungen die gleiche Anregungswellenlänge und die gleichen Spaltbreiten für Anregung und Emission. b. Messen Sie das korrigierte Fluoreszenzemissionsspektrum für jede Verdünnung. c. Integrieren Sie die Fläche unter jeder Emissionskurve, um die Gesamtfluoreszenzintensität zu erhalten.

  • Datenanalyse: a. Tragen Sie für sowohl die Probe als auch den Standard die integrierte Fluoreszenzintensität gegen die Absorption bei der Anregungswellenlänge auf. b. Führen Sie eine lineare Regression für beide Datensätze durch. Der resultierende Graph sollte eine Gerade sein, die durch den Ursprung geht. Bestimmen Sie die Steigung (m) für jeden Graphen. c. Berechnen Sie die Quantenausbeute Ihrer Probe (Φ_X) mit der folgenden Gleichung:

    Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²)

    Dabei gilt:

    • Φ_ST = Quantenausbeute des Standards

    • m_X = Steigung des Graphen für Ihre Probe

    • m_ST = Steigung des Graphen für den Standard

    • η_X = Brechungsindex des Lösungsmittels Ihrer Probe (z.B. ~1,33 für wässrige Puffer)

    • η_ST = Brechungsindex des Lösungsmittels des Standards (z.B. ~1,36 für Ethanol)

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe zur Fehlerbehebung und zur experimentellen Durchführung.

G Fehlerbehebungs-Workflow für geringe Quantenausbeute start Start: Geringe Quantenausbeute beobachtet check_setup 1. Überprüfung des Messaufbaus - Korrekte Filter/Einstellungen? - Saubere Küvetten? - Stabile Lichtquelle? start->check_setup setup_ok Messaufbau OK? check_setup->setup_ok check_conjugate 2. Analyse des Konjugats - Reinheit (SEC)? - Aggregation (DLS/SEC)? - DOL-Bestimmung? conjugate_ok Konjugat OK? check_conjugate->conjugate_ok check_conditions 3. Überprüfung der Umgebungsbedingungen - pH-Wert des Puffers? - Temperatur? - Mögliche Quencher? conditions_ok Bedingungen OK? check_conditions->conditions_ok setup_ok->check_conjugate Ja optimize_setup Lösung: Messaufbau optimieren setup_ok->optimize_setup Nein conjugate_ok->check_conditions Ja repurify Lösung: Konjugat neu reinigen (SEC, Dialyse) conjugate_ok->repurify Nein (Unrein/Aggregiert) reconjugate Lösung: Neu konjugieren (DOL anpassen, Puffer prüfen) conjugate_ok->reconjugate Nein (Falscher DOL) conditions_ok->reconjugate Ja (Grundproblem in der Konjugation) optimize_buffer Lösung: Puffer optimieren (pH, Entgasen, Additive) conditions_ok->optimize_buffer Nein repurify->check_conjugate reconjugate->check_conjugate optimize_buffer->check_conditions

Abbildung 1: Logischer Workflow zur Fehlerbehebung bei geringer Quantenausbeute.

G Experimenteller Workflow: PEB-Antikörper-Konjugation & QY-Messung cluster_prep 1. Vorbereitung cluster_conj 2. Konjugation & Reinigung cluster_char 3. Charakterisierung cluster_qy 4. Quantenausbeute-Messung cluster_app 5. Anwendung prep_ab Antikörper-Vorbereitung (Pufferwechsel in amin-freien Puffer, Konzentration anpassen) conjugation Konjugationsreaktion (Mischen von aktiviertem PEB/PE und Antikörper) prep_ab->conjugation prep_peb PEB/PE-Derivatisierung (Aktivierung mit Vernetzer, z.B. SMCC) prep_peb->conjugation purification Reinigung des Konjugats (Größenausschlusschromatographie oder Dialyse) conjugation->purification characterization Charakterisierung (Absorption, Konzentration, DOL-Bestimmung) purification->characterization prep_samples Probenvorbereitung (Verdünnungsreihen von Konjugat und Standard, Abs < 0,1) characterization->prep_samples measure Absorptions- & Fluoreszenz- messung prep_samples->measure calculate QY-Berechnung measure->calculate application Anwendung des Konjugats (z.B. Immunfluoreszenz, Durchflusszytometrie) calculate->application

Abbildung 2: Allgemeiner Workflow von der Konjugation bis zur Anwendung.

References

Strategies to minimize Phycoerythrobilin aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phycoerythrobilin (PEB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing PEB aggregation in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound in aqueous solutions.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation or aggregation of PEB upon dissolution or during storage. Suboptimal pH: PEB and its associated proteins (phycoerythrins) have an isoelectric point at which they are least soluble. Low pH conditions can cause denaturation and aggregation.[1][2]- Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) to improve solubility and stability.[3][4][5] - Use a sodium phosphate buffer, which has been shown to be effective for phycoerythrin extraction and stability.[3][6]
High Temperature: Temperatures above 40-50°C can lead to denaturation and aggregation of the associated proteins.[1][5][7]- Perform experiments at controlled room temperature or on ice. - For long-term storage, keep solutions at -20°C.[1][3]
High Concentration: Concentrated solutions of proteins are more prone to aggregation.- Work with the lowest feasible concentration of PEB for your application. - If high concentrations are necessary, consider the addition of stabilizing agents.
Rapid loss of red color and/or fluorescence. Photodegradation: Exposure to light, especially high-intensity light, can cause the degradation of the this compound chromophore.[8][9][10]- Work under dim light or use amber-colored vials/tubes. - Store solutions in the dark.[8][9]
Oxidation: The tetrapyrrole structure of PEB is susceptible to oxidation, leading to a loss of color and function.[2][10]- Degas aqueous solutions to remove dissolved oxygen. - Consider the addition of antioxidants such as ascorbic acid or benzoic acid.[1][11][12]
Extreme pH: Both highly acidic and highly basic conditions can irreversibly denature the protein and alter the chromophore structure.[5]- Maintain the pH within the stable range of 4.0 to 10.0 for B-Phycoerythrin.[13]
Inconsistent experimental results. Variability in Buffer Preparation: Inconsistent pH or ionic strength of the buffer can affect PEB stability.- Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.
Fluctuations in Environmental Conditions: Variations in temperature and light exposure between experiments can lead to differing rates of aggregation and degradation.- Use a temperature-controlled environment (e.g., water bath, incubator). - Standardize light conditions or perform experiments in the dark to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A1: Phycoerythrins, the proteins to which PEB is attached, are generally most stable in a neutral to slightly alkaline pH range. For B-Phycoerythrin, a pH range of 4.0 to 10.0 has been shown to maintain its functional and structural integrity.[13] For many applications, a pH of 7.0-7.4 is recommended.[3][6]

Q2: What is the recommended storage temperature for this compound solutions?

A2: For short-term storage (a few days), refrigeration at 4°C in the dark is acceptable.[8] For long-term storage, freezing at -20°C is recommended to minimize degradation and aggregation.[1][3] It is important to minimize freeze-thaw cycles.

Q3: Can I use additives to prevent PEB aggregation?

A3: Yes, several additives can help stabilize PEB in solution. These can be broadly categorized as:

  • Sugars and Polyols: Sucrose and glycerol can act as cryoprotectants and stabilizers.[14][15]

  • Antioxidants: Ascorbic acid and benzoic acid can prevent oxidative degradation.[1][11][12]

  • Amino Acids: An equimolar mixture of arginine and glutamate (e.g., 50 mM) has been shown to suppress protein aggregation.[14][16]

  • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize aggregates.[14][15][17]

Q4: How does light exposure affect this compound?

A4: this compound is a photosensitive molecule. Exposure to light, particularly of high intensity, can lead to photodegradation, resulting in a loss of color and fluorescence.[8][9][10] Therefore, it is crucial to handle PEB solutions in low-light conditions and store them in the dark.

Q5: What type of buffer is best for working with this compound?

A5: Sodium phosphate buffer is commonly used and has been shown to be effective for the extraction and stabilization of phycobiliproteins.[3][6] The buffer concentration and pH should be optimized for your specific application, with a pH around 7.2 often being a good starting point.[3]

Quantitative Data Summary

Table 1: pH Stability of Phycoerythrins

Phycoerythrin TypeSource OrganismStable pH RangeReference
B-PhycoerythrinPorphyridium cruentum4.0 - 10.0[13]
R-PhycoerythrinPolysiphonia urceolata3.5 - 9.5[5]
R-PhycoerythrinCattleya elongata6.0 - 8.5[5]
C-PhycoerythrinLeptolyngbya sp.Most stable at pH 7.0[1]

Table 2: Temperature Stability of Phycoerythrins

Phycoerythrin TypeConditionObservationReference
B-PhycoerythrinpH 7.0Apparent Tm of 77.5 ± 0.5 °C[13]
R-PhycoerythrinHeatingBegins to aggregate at > 50°C[7]
C-Phycoerythrin60°C for 30 minRetains up to 80% stability[1]
Phycobiliproteins0 - 50°CGenerally stable[4]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Storing this compound

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.2. Degas the buffer by vacuum filtration or by sparging with nitrogen gas.

  • Dissolution: Weigh the lyophilized PEB-containing protein and dissolve it in the prepared buffer to the desired concentration. Perform this step on ice and under dim light.

  • Clarification: Centrifuge the solution at 10,000 x g for 15 minutes at 4°C to remove any insoluble aggregates.

  • Short-term Storage: For use within a few days, store the supernatant at 4°C in a light-protected container (e.g., an amber tube).

  • Long-term Storage: For longer storage, add a cryoprotectant such as glycerol to a final concentration of 10-20% (v/v). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Assessing PEB Stability under Different Conditions

  • Sample Preparation: Prepare a stock solution of PEB in a standard buffer (e.g., 0.1 M sodium phosphate, pH 7.2).

  • Experimental Setup: Aliquot the stock solution into separate tubes for each condition to be tested (e.g., different pH values, temperatures, or in the presence of various additives). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).

  • Incubation: Incubate the samples under the specified conditions for a set period.

  • Measurement: At regular time intervals, take an aliquot from each sample and measure its absorbance spectrum using a UV-Vis spectrophotometer. The characteristic absorbance peak for phycoerythrin is around 565 nm. A decrease in this peak indicates degradation or aggregation.

  • Data Analysis: Plot the absorbance at 565 nm versus time for each condition to compare the stability of PEB.

Visualizations

cluster_0 Factors Causing PEB Aggregation cluster_1 Consequences A High Temperature F Protein Denaturation A->F induces B Suboptimal pH B->F induces C High Concentration G Aggregation & Precipitation C->G promotes D Light Exposure H Loss of Color & Fluorescence D->H causes E Oxidation E->H causes F->G I Reduced Biological Activity G->I H->I

Caption: Factors leading to this compound aggregation and its consequences.

cluster_0 Troubleshooting Workflow for PEB Aggregation start Observation: PEB Aggregation q1 Check pH start->q1 q2 Check Temperature q1->q2 Optimal s1 Adjust pH to 7.0-8.0 q1->s1 Suboptimal q3 Consider Additives q2->q3 Optimal s2 Work at 4°C or on ice Store at -20°C q2->s2 Too High s3 Add Stabilizers: - Sugars - Antioxidants - Arginine/Glutamate q3->s3 Yes end Stable PEB Solution q3->end No s1->q2 s2->q3 s3->end

Caption: A logical workflow for troubleshooting this compound aggregation.

References

Enhancing the signal-to-noise ratio in Phycoerythrobilin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Phycoerythrobilin (PEB)-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEB) and why is it used in fluorescence assays?

This compound is a red-colored, water-soluble pigment-protein complex belonging to the phycobiliprotein family.[1] It is a light-harvesting accessory pigment found in red algae, cryptophytes, and cyanobacteria.[1] PEB is a key chromophore in Phycoerythrin (PE), a highly fluorescent protein. R-Phycoerythrin (R-PE), isolated from red algae, is particularly useful in fluorescence-based assays due to its intense brightness, high quantum yield (often exceeding 90%), and large Stokes shift, which minimizes background interference from autofluorescence.[2][3][4] Its sensitivity in applications like flow cytometry and immunoassays can be 5 to 10 times greater than that of fluorescein conjugates.[2]

Q2: What are the main sources of noise in PEB-based assays?

The main sources of noise that can decrease the signal-to-noise ratio in PEB-based assays include:

  • High Background Fluorescence: This can be caused by several factors, including nonspecific binding of the PE-conjugate, autofluorescence from cells or tissues, and fluorescence from media components.[5][6]

  • Photobleaching: PE is susceptible to rapid photobleaching, especially in immunofluorescence microscopy, which can lead to a decrease in signal intensity over time.[5]

  • Suboptimal Conjugation: Inefficient conjugation of PE to antibodies or other proteins can result in a lower signal. This can be due to improper molar ratios of reagents or the presence of interfering substances in the antibody buffer.[7][8]

  • Instrumental Noise: This includes readout noise, dark current, and photon shot noise from the detector in fluorescence imaging systems.[9][10]

Q3: How does pH affect the stability and fluorescence of Phycoerythrin?

The pH of the environment can significantly impact the stability and fluorescence of Phycoerythrin. Extreme changes in pH can disturb the electrostatic properties and hydrogen bonding within the protein structure, leading to the dissociation of its subunits (α, β, and γ) and denaturation.[11] This can alter the chromophore's structure and result in a loss of fluorescence intensity.[11] For instance, at a pH of 12.0, a near-total loss of fluorescence intensity (up to 97%) has been observed.[11] It is crucial to maintain the recommended pH range for buffers during conjugation and assays, typically between 6.5 and 8.5, to ensure optimal performance.[12]

Troubleshooting Guide

Issue 1: High Background Signal

High background fluorescence is a common issue that can mask the specific signal from your target.

Potential Cause Troubleshooting Step Supporting Evidence
Excessive Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with minimal background.High concentrations of primary or secondary antibodies can lead to increased nonspecific binding and background staining.[13][14]
Nonspecific Binding of PE Conjugate Increase the number and duration of wash steps after antibody incubations. Consider adding a blocking step with normal serum from the species in which the secondary antibody was raised.Insufficient washing may not remove all unbound antibodies.[15] Blocking with serum can reduce nonspecific interactions.[14] B-Phycoerythrin may be less "sticky" than R-phycoerythrin and contribute less to nonspecific binding.[5]
Autofluorescence If working with cells or tissues known for high autofluorescence (e.g., hepatocytes), consider using spectral unmixing if your imaging system supports it, or use a fluorophore with a larger Stokes shift.Highly metabolic cells and certain tissues can exhibit intrinsic autofluorescence.[6]
Contaminated Buffers or Surfaces Ensure all buffers are freshly prepared and filtered. Clean microscope slides and scanning surfaces with appropriate solvents like methanol or ethanol followed by ultrapure water.Contaminants can be a source of background fluorescence.[15]
Endogenous Enzyme Activity (for enzyme-linked assays) If using an enzyme-based amplification system (e.g., HRP), quench endogenous peroxidase activity with a solution like 3% H2O2 in methanol.Endogenous peroxidases or phosphatases in the sample can produce a background signal.[13]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for R-Phycoerythrin (R-PE) - Antibody Conjugation

ReagentMolar Ratio (Reagent:Protein)PurposeReference
SPDP to R-PE 40:1Derivatization of R-PE[7]
DTT to IgG 500:1Thiolation of IgG[7]
Antibody to R-PE 1:1 to 1:4Final Conjugation[12]

Note: Optimal ratios may vary depending on the specific antibody and should be determined empirically.

Experimental Protocols

Protocol 1: R-Phycoerythrin (R-PE) Conjugation to an Antibody using SMCC Linker

This protocol describes the conjugation of R-PE to an antibody using the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Materials:

  • R-Phycoerythrin (R-PE)

  • Antibody (IgG)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Dithiothreitol (DTT)

  • N-ethylmaleimide (NEM)

  • DMSO (dry)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Exchange Buffer (e.g., PBS)

  • Storage Buffer (e.g., PBS with a preservative)

  • Gel filtration column

Procedure:

  • Derivatization of R-PE with SMCC: a. Prepare a 10 mg/ml stock solution of SMCC in dry DMSO immediately before use.[16] b. Add 11 µl of the SMCC stock solution per mg of R-PE while vortexing.[16] c. Incubate the reaction in the dark at room temperature for 60 minutes with rotation.[16] d. Purify the SMCC-derivatized R-PE using a gel filtration column pre-equilibrated with "Exchange Buffer".[16]

  • Reduction of the Antibody: a. Add DTT to the antibody solution to a final concentration of 20 mM.[17] b. Incubate for 30 minutes at room temperature without shaking.[17] c. Remove the excess DTT by dialysis against PBS or using a desalting column.[17]

  • Conjugation of R-PE-SMCC to the Reduced Antibody: a. Immediately add the reduced antibody to the purified R-PE-SMCC.[17] b. The sulfhydryl-reactive maleimide end of SMCC will react with the free sulfhydryls on the reduced antibody.[17] c. Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.

  • Blocking of Unreacted Sulfhydryls: a. Prepare a fresh solution of 10 mg/ml NEM in dry DMSO.[16] b. Add 3.4 µl of the NEM solution per mg of IgG to block any unreacted free sulfhydryls.[16] c. Incubate for 20 minutes at room temperature with rotation.[16]

  • Purification and Storage of the Conjugate: a. Purify the R-PE-antibody conjugate by gel filtration or dialysis to remove unreacted components. b. Store the conjugate in an appropriate storage buffer at a high concentration (> 1 mg/ml) at 4°C. Do not freeze. [16] c. It may be beneficial to centrifuge the conjugate at high speed (e.g., 10,000 x g) before use to remove any aggregates.[16]

Protocol 2: General Immunofluorescence Staining Protocol for Cells

This protocol provides a general workflow for immunofluorescent staining of cells using a PE-conjugated antibody.

Materials:

  • Cells grown on coverslips or in a multi-well plate

  • PE-conjugated primary or secondary antibody

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mounting Medium with an anti-fade reagent

Procedure:

  • Cell Preparation: a. Wash the cells three times with PBS. b. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. If staining an intracellular target, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. e. Wash the cells three times with PBS.

  • Blocking: a. Block nonspecific binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Antibody Incubation: a. Dilute the PE-conjugated antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light. c. If using an unconjugated primary antibody, incubate with the primary antibody first, wash, and then incubate with a PE-conjugated secondary antibody.

  • Washing: a. Wash the cells three to five times with PBS, with each wash lasting at least 5 minutes, to remove unbound antibodies.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for PE (Excitation max: ~565 nm, Emission max: ~575 nm).[4][18]

Visualizations

Antibody_Conjugation_Workflow cluster_pe R-PE Preparation cluster_ab Antibody Preparation pe R-Phycoerythrin (R-PE) pe_smcc R-PE-SMCC pe->pe_smcc Add SMCC smcc SMCC Linker smcc->pe_smcc conjugation Conjugation pe_smcc->conjugation ab Antibody (IgG) reduced_ab Reduced Antibody ab->reduced_ab Add DTT dtt DTT dtt->reduced_ab reduced_ab->conjugation purification Purification conjugation->purification final_conjugate R-PE-Antibody Conjugate purification->final_conjugate

Caption: Workflow for R-Phycoerythrin and antibody conjugation.

Troubleshooting_High_Background start High Background Observed check_secondary Run secondary antibody only control start->check_secondary secondary_staining Staining with secondary only? check_secondary->secondary_staining change_secondary Use pre-adsorbed secondary antibody secondary_staining->change_secondary Yes titrate_primary Titrate primary antibody concentration secondary_staining->titrate_primary No resolved Problem Resolved change_secondary->resolved reduce_primary Reduce primary antibody concentration titrate_primary->reduce_primary increase_washes Increase number and duration of washes reduce_primary->increase_washes check_blocking Optimize blocking step (e.g., different serum) increase_washes->check_blocking check_blocking->resolved PEB_Assay_Principle cluster_components Assay Components cluster_process Binding and Detection target Target Analyte binding Specific Binding target->binding primary_ab Primary Antibody primary_ab->binding pe_conjugate PE-Conjugated Secondary Antibody excitation Excitation Light (~565 nm) pe_conjugate->excitation Illuminate binding->pe_conjugate emission Fluorescence Emission (~575 nm) excitation->emission Emits detection Signal Detection emission->detection

References

Challenges in Phycoerythrobilin stability under varying light intensities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in phycoerythrobilin (PEB) stability under varying light intensities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEB) and why is its stability important?

A1: this compound is a red phycobilin, a type of open-chain tetrapyrrole chromophore, that is covalently attached to phycobiliproteins, such as phycoerythrin (PE).[1] These pigment-protein complexes are vital for light harvesting in cyanobacteria and red algae. In research and drug development, PEB's intense fluorescence makes it a valuable tool for applications like fluorescent labeling. Its stability is crucial for the reliability and reproducibility of experimental results, as degradation can lead to loss of signal and inaccurate data.

Q2: What are the primary factors that affect PEB stability?

A2: The stability of PEB, primarily within the phycoerythrin protein, is influenced by several factors:

  • Light Intensity: High light intensities can cause photodegradation, leading to a loss of color and fluorescence.[2]

  • Light Wavelength: The quality of light, specifically the wavelength, can impact PEB stability.[3]

  • Temperature: Elevated temperatures can lead to the denaturation of the surrounding protein, affecting the chromophore's stability. Phycoerythrin is generally stable up to 40-45°C.[4]

  • pH: Extreme pH values (below 4 or above 8) can alter the protein structure and lead to pigment degradation.[4]

  • Oxidizing Agents: The presence of oxidizing agents can contribute to the chemical degradation of PEB.

Q3: How does light intensity lead to the degradation of PEB?

A3: Light exposure can lead to the photodestruction of PEB. This process is dependent on the total number of photons absorbed by the molecule.[5] Photoexcitation can lead to the formation of reactive oxygen species (ROS) which can, in turn, attack the tetrapyrrole structure of PEB, causing it to break down. This results in a loss of the conjugated double bond system responsible for its color and fluorescence, a phenomenon known as photobleaching.

Q4: Are there ways to improve the stability of PEB during experiments?

A4: Yes, several strategies can be employed to enhance PEB stability:

  • Control Light Exposure: Minimize exposure to high-intensity light and use dark-colored or opaque containers for storage.[3]

  • Addition of Stabilizers: Preservatives and additives such as citric acid, sodium azide, and dithiothreitol (DTT) have been shown to improve the stability of phycobiliproteins.[2] For R-phycoerythrin, n-propyl gallate has been shown to improve photostability.[5]

  • Encapsulation: Microencapsulation can provide a protective barrier against environmental factors.[3]

  • Enzymatic Hydrolysis: Studies have shown that enzymatic hydrolysis of phycoerythrin can enhance its stability under thermal and light stress.[6]

  • Optimal Buffer Conditions: Maintaining an optimal pH (typically between 6.0 and 7.0) and temperature (4°C for storage) is critical.

Troubleshooting Guides

Issue 1: Rapid loss of red/pink color or fluorescence during an experiment.

Possible Cause Troubleshooting Steps
Excessive Light Exposure - Reduce the intensity of the excitation light source.- Decrease the duration of light exposure.- Work in a dimly lit environment and use covered sample holders.
Suboptimal pH - Verify the pH of your buffer system. For PEB within phycoerythrin, a pH range of 6.0-7.0 is generally recommended.
High Temperature - Ensure your experimental setup is not generating excessive heat.- Use a temperature-controlled stage or cuvette holder if possible.
Presence of Oxidizing Agents - Check for and remove any potential sources of oxidizing agents in your reagents.

Issue 2: Inconsistent fluorescence readings between samples or experiments.

Possible Cause Troubleshooting Steps
Variable Light Exposure - Standardize the light exposure conditions for all samples.- Use a light meter to ensure consistent illumination.
Sample Dilution - The sensitivity of phycoerythrin to light can increase in dilute solutions.[4] Prepare fresh dilutions before use and minimize their exposure to light.
Freeze-Thaw Cycles - Avoid repeated freezing and thawing of PEB-containing solutions. Aliquot samples into single-use volumes for storage.
Buffer Incompatibility - Ensure all components of your buffer system are compatible and do not contribute to PEB degradation.

Data Presentation

Table 1: Stability of C-Phycoerythrin Under Continuous Light Exposure

This table summarizes the degradation of a crude extract of C-phycoerythrin when exposed to a continuous light intensity of 120 μmol photons m⁻² s⁻¹. The stability is represented by the absorbance at 564 nm, the characteristic absorption peak for phycoerythrin.

Exposure Time (hours)Absorbance at 564 nm (normalized to initial value)Percentage Degradation
01.000%
10.8515%
120.7822%
240.7030%
480.6238%
Data adapted from a study on C-phycoerythrin from Lyngbya sp.[4]

Table 2: Photodestruction Quantum Yields of Various Phycobiliproteins

The photodestruction quantum yield (Φ) represents the probability that an absorbed photon will lead to the destruction of the chromophore. A lower value indicates higher photostability.

PhycobiliproteinChromophoresPhotodestruction Quantum Yield (Φ)Relative Photostability
R-PhycoerythrinThis compound, Phycourobilin1.1 x 10⁻⁵-
B-PhycoerythrinThis compound6.6 x 10⁻⁶More stable than R-PE
AllophycocyaninPhycocyanobilin4.5 x 10⁻⁶More stable than B-PE
C-PhycoocyaninPhycocyanobilin2.5 x 10⁻⁶Most stable
Data from a comparative photostability study.[5]

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol outlines a general procedure for evaluating the stability of a PEB-containing solution (e.g., purified phycoerythrin) under a specific light intensity, based on ICH Q1B guidelines for photostability testing of new drug substances and products.

1. Materials and Equipment:

  • PEB-containing solution (e.g., purified R-Phycoerythrin in a suitable buffer like phosphate-buffered saline, pH 7.0)

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of fluorescent and UVA lamps)

  • Calibrated light meter (radiometer/lux meter)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Control samples wrapped in aluminum foil to protect from light

  • Temperature monitoring device

2. Procedure:

  • Sample Preparation:

    • Prepare a solution of the PEB-containing protein at a known concentration in a transparent, chemically inert container.

    • Prepare a control sample of the same solution, but completely wrap the container in aluminum foil to serve as a dark control.

  • Light Exposure:

    • Place the test and control samples in the photostability chamber.

    • Expose the samples to a controlled light intensity. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor and control the temperature within the chamber to prevent thermal degradation.

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot of the test and control samples.

    • Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer over a range that includes the characteristic absorbance peak of PEB (around 565 nm).

    • Record the absorbance value at the peak maximum.

  • Data Analysis:

    • Calculate the percentage of remaining PEB at each time point for the light-exposed sample relative to the dark control to account for any non-photochemical degradation.

    • Plot the percentage of remaining PEB as a function of light exposure duration or total light dose (in lux hours or W h/m²).

    • The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Conceptual Pathway of PEB Photodegradation PEB This compound (Ground State) PEB_excited Excited State PEB* PEB->PEB_excited Photon Absorption Degradation_Products Degradation Products (Loss of Conjugation) PEB->Degradation_Products Direct Photochemical Reaction PEB_excited->PEB Fluorescence/Heat ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) PEB_excited->ROS Energy Transfer to O₂ ROS->Degradation_Products Oxidation of PEB Light Light Absorption (hν) Oxygen Molecular Oxygen (O₂)

Caption: Conceptual overview of this compound photodegradation.

Experimental Workflow for PEB Photostability Testing start Start prep Prepare PEB Solution and Dark Control start->prep expose Expose to Controlled Light and Temperature prep->expose sample Collect Aliquots at Time Intervals expose->sample sample->expose Continue Exposure measure Measure Absorbance/Fluorescence sample->measure analyze Analyze Data (Degradation Kinetics) measure->analyze end End analyze->end

Caption: General workflow for assessing PEB photostability.

Troubleshooting PEB Instability action action start PEB Signal Loss? light Light Exposure Excessive? start->light temp Temperature Too High? light->temp No reduce_light Decrease Light Intensity/ Duration light->reduce_light Yes ph pH Outside Optimal Range? temp->ph No control_temp Implement Temperature Control temp->control_temp Yes reagents Oxidizing Agents Present? ph->reagents No adjust_ph Adjust Buffer pH to 6.0-7.0 ph->adjust_ph Yes check_reagents Use Fresh, High-Purity Reagents reagents->check_reagents Yes

Caption: Decision tree for troubleshooting PEB instability.

References

Technical Support Center: Optimizing Phycoerythrobilin (PEB) Extraction from Marine Cyanobacterium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of phycoerythrobilin (PEB) from marine cyanobacteria. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure a high-yield and high-purity extraction of this valuable chromophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEB) and why is it important?

A1: this compound is a red-colored, open-chain tetrapyrrole chromophore (a type of bilin) found in cyanobacteria and red algae. It is covalently attached to the phycoerythrin (PE) protein, which is a major component of the light-harvesting phycobilisome complex in these organisms. PEB's high fluorescence quantum yield and potent antioxidant properties make it a valuable compound for various applications, including as a fluorescent marker in diagnostics and as a potential therapeutic agent in drug development.

Q2: Which marine cyanobacteria species are good sources of PEB?

A2: Several marine cyanobacteria are known to be rich in phycoerythrin, and therefore good sources of PEB. Species from the genus Synechococcus are particularly noted for their high C-PE-II content, which contains PEB.[1] Other potential candidates include certain strains of Anabaena and Nostoc that have been shown to produce significant amounts of phycoerythrin.[2]

Q3: What is the general workflow for extracting PEB?

A3: The general workflow involves four main stages: 1) Cultivation and harvesting of the cyanobacterial biomass, 2) Cell lysis and extraction of the crude phycoerythrin (PE) protein, 3) Purification of the PE protein, and 4) Cleavage of the PEB chromophore from the apoprotein followed by purification of the free PEB.

Q4: How is the purity of the extracted PE and PEB determined?

A4: The purity of phycoerythrin is often assessed spectrophotometrically by calculating the ratio of absorbance at its maximum (around 565 nm) to the absorbance of aromatic amino acids at 280 nm (A565/A280). A ratio greater than 4.0 is generally considered analytical grade.[3] For free PEB, purity is typically determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, which allows for the separation and quantification of PEB isomers.[4]

Q5: What are the key factors affecting the stability of PEB?

A5: Free PEB is sensitive to several factors that can cause its degradation. These include high temperatures, exposure to light (photo-oxidation), and extreme pH conditions.[5] It is crucial to perform extraction and purification steps in the dark or under dim light and at low temperatures whenever possible. The stability of PEB is generally higher when it is still attached to the phycoerythrin protein.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of PEB.

Problem Potential Cause(s) Recommended Solution(s)
Low Phycoerythrin (PE) Yield in Crude Extract Inefficient cell lysis.- Optimize the cell disruption method. For tough-walled cyanobacteria, consider combining methods (e.g., freeze-thaw cycles followed by sonication).- Ensure the appropriate buffer-to-biomass ratio is used.[6]
Inappropriate extraction buffer.- The pH of the extraction buffer is critical. A slightly acidic to neutral pH (e.g., acetate buffer pH 6.0 or phosphate buffer pH 7.0) has been shown to be effective.[3]- Test different buffers to find the optimal one for your specific cyanobacterial strain.
Degradation of PE during extraction.- Perform the extraction at a low temperature (e.g., 4°C) to minimize enzymatic degradation.- Work quickly and avoid prolonged exposure of the extract to ambient light.
Incomplete Cleavage of PEB from Phycoerythrin Suboptimal reaction conditions for methanolysis.- Ensure the methanol is anhydrous and the reaction is carried out under reflux for a sufficient duration (e.g., 16-24 hours).[5]- The reaction should be performed in the dark to prevent photodegradation of the cleaved PEB.
Insufficient enzyme activity for enzymatic hydrolysis.- Check the activity and optimal conditions (pH, temperature) of the enzyme (e.g., bromelain).[1]- Ensure the correct enzyme-to-substrate ratio is used.
Degradation of Free PEB after Cleavage Harsh cleavage conditions.- Avoid excessively high temperatures during methanolysis.[5]- If using acid cleavage, neutralize the reaction mixture promptly after the incubation period.
Oxidation of free PEB.- Perform the cleavage and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the purified PEB in the dark and at low temperatures (-20°C or -80°C).[5]
Low Purity of Final PEB Product Co-elution of contaminants during purification.- Optimize the gradient for reverse-phase HPLC to achieve better separation of PEB isomers and impurities.[4]- Consider a preliminary purification step, such as solid-phase extraction (SPE), before HPLC.
Incomplete separation from the apoprotein.- Ensure complete precipitation of the apoprotein after cleavage before proceeding to purification.- Use a suitable chromatographic technique (e.g., silica gel chromatography or HPLC) for the purification of the cleaved PEB.[5]

Experimental Protocols

Protocol 1: Extraction and Purification of Phycoerythrin (PE)

This protocol describes the extraction of crude PE from cyanobacterial biomass and its subsequent purification.

  • Cell Lysis:

    • Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a suitable extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) at a 1:10 (w/v) ratio.

    • Disrupt the cells using one of the following methods:

      • Freeze-Thaw: Subject the cell suspension to three cycles of freezing in liquid nitrogen and thawing at room temperature.

      • Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the crude PE extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude PE extract with constant stirring at 4°C to achieve 20% saturation. Allow it to stir for 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the pellet.

    • Increase the ammonium sulfate concentration in the supernatant to 70% saturation and stir for 1 hour at 4°C.

    • Collect the precipitated PE by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Dialysis and Chromatographic Purification:

    • Resuspend the PE pellet in a minimal volume of 0.01 M sodium phosphate buffer (pH 7.0).

    • Dialyze the solution against the same buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

    • Further purify the dialyzed PE solution using ion-exchange chromatography (e.g., on a DEAE-cellulose column) or size-exclusion chromatography.

Protocol 2: Cleavage of this compound (PEB) from Phycoerythrin

This protocol provides a method for cleaving the PEB chromophore from the purified PE apoprotein.

  • Methanolysis:

    • Lyophilize the purified PE solution to obtain a dry powder.

    • Suspend the dried PE in anhydrous methanol in a round-bottom flask.

    • Reflux the mixture in a boiling water bath for 16-24 hours in the dark. This process cleaves the thioether bond linking PEB to the apoprotein.[7]

    • After refluxing, allow the mixture to cool to room temperature.

    • Filter the solution to remove the precipitated apoprotein.

    • Evaporate the methanol from the filtrate under reduced pressure to obtain the crude PEB extract.

Protocol 3: Purification of this compound (PEB)

This protocol outlines the purification of the cleaved PEB using reverse-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude PEB extract in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% trifluoroacetic acid). The specific gradient will need to be optimized for the best separation.

    • Detection: Photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths of PEB (around 550 nm).

    • Collect the fractions corresponding to the PEB peaks.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Store the purified PEB at -20°C or -80°C in the dark to prevent degradation.

Data Presentation

Table 1: Comparison of Different Phycoerythrin Extraction Buffers

Buffer System pH Reported Yield/Efficiency Reference
Sodium Phosphate Buffer7.0 - 7.2High recovery of phycobiliproteins.[3]
Acetate Buffer6.0Higher yield of extraction (65.21 mg/g) from Microchaete.[3]
Citrate Buffer5.0Can act as a chelator and reduce protein degradation.[3]
Tris-HCl Buffer7.2Commonly used for protein extraction.[3]

Table 2: Purity Grades of Phycoerythrin

Purity Grade A565/A280 Ratio Application
Food Grade≥ 0.7Food colorants and supplements.
Reactive Grade≥ 3.9Fluorescent labeling and diagnostics.
Analytical Grade> 4.0Analytical standards and research.
[Source:[3]]

Visualizations

PEB_Extraction_Workflow cluster_cultivation Biomass Production cluster_extraction Phycoerythrin Extraction & Purification cluster_cleavage PEB Cleavage & Purification cluster_product Final Product Cultivation Cyanobacteria Cultivation Harvesting Harvesting Biomass Cultivation->Harvesting Cell_Lysis Cell Lysis (Freeze-thaw, Sonication) Harvesting->Cell_Lysis Crude_Extraction Crude PE Extraction Cell_Lysis->Crude_Extraction Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extraction->Ammonium_Sulfate Purification_PE PE Purification (Chromatography) Ammonium_Sulfate->Purification_PE Cleavage PEB Cleavage (Methanolysis) Purification_PE->Cleavage Purification_PEB PEB Purification (HPLC) Cleavage->Purification_PEB Final_Product Pure this compound Purification_PEB->Final_Product

Caption: Experimental workflow for this compound extraction.

Troubleshooting_PEB cluster_troubleshooting Troubleshooting Pathway Start Low PEB Yield or Purity Q_PE_Yield Is the crude PE yield low? Start->Q_PE_Yield A_PE_Yield_Yes Optimize cell lysis and extraction buffer. Q_PE_Yield->A_PE_Yield_Yes Yes Q_Cleavage Is PEB cleavage incomplete? Q_PE_Yield->Q_Cleavage No A_PE_Yield_Yes->Q_Cleavage A_Cleavage_Yes Adjust cleavage reaction conditions (time, temp). Q_Cleavage->A_Cleavage_Yes Yes Q_Degradation Is there evidence of degradation? Q_Cleavage->Q_Degradation No A_Cleavage_Yes->Q_Degradation A_Degradation_Yes Minimize light/heat exposure, use inert atmosphere. Q_Degradation->A_Degradation_Yes Yes Q_Purity Is the final purity low? Q_Degradation->Q_Purity No A_Degradation_Yes->Q_Purity A_Purity_Yes Optimize HPLC purification. Q_Purity->A_Purity_Yes Yes End High Yield & Purity Achieved Q_Purity->End No A_Purity_Yes->End

Caption: Troubleshooting logic for PEB extraction.

References

Troubleshooting Phycoerythrobilin antibody conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phycoerythrobilin (PEB) antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEB-antibody conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEB) and how is it used in antibody conjugation?

This compound is a red phycobilin, a type of open-chain tetrapyrrole chromophore, that is covalently attached to the phycoerythrin (PE) protein.[1][2][3] This PE protein, containing multiple PEB chromophores, is a large fluorescent molecule (approximately 240 kDa) used as a bright label in various immunoassays like flow cytometry.[4][5] The entire R-Phycoerythrin (R-PE) protein, with its embedded PEB, is what is typically conjugated to an antibody, not the isolated PEB chromophore.[5][6]

Q2: What are the common chemistries used for conjugating PE to antibodies?

The most common methods utilize heterobifunctional crosslinkers that have two different reactive groups, one for the PE protein and one for the antibody.[5] This approach minimizes the formation of unwanted antibody-antibody or PE-PE homodimers.[5][7] A widely used linker is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which reacts with amine groups on PE and sulfhydryl groups on the antibody.[4][5][6][8] Another linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate), can also be used.[5][6][8]

Q3: What factors can influence the efficiency of my PEB antibody conjugation?

Several factors can impact the success of your conjugation reaction, including:

  • Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at an optimal concentration (typically 1-4 mg/mL).[9][10] Impurities can compete with the antibody for the label.[10]

  • Buffer Composition: The antibody should be in an amine-free and thiol-free buffer, such as PBS, at a pH range of 6.5 to 8.5.[9][11] Additives like Tris, glycine, or sodium azide can interfere with the reaction.[10]

  • Dye-to-Protein Ratio: The molar ratio of PE to antibody needs to be optimized.[4][12] Over-labeling can lead to quenching and loss of antibody function, while under-labeling results in a weak signal.[12][13]

  • Reaction Conditions: Incubation time and temperature should be controlled as specified in the protocol.[14]

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Inefficient Conjugation - Verify Antibody Quality: Ensure your antibody is pure and at the recommended concentration. If necessary, use an antibody purification kit.[10] - Check Buffer Compatibility: Dialyze your antibody into a recommended conjugation buffer to remove interfering substances.[15] - Optimize Dye:Protein Ratio: Perform a titration to find the optimal molar ratio of PE to your specific antibody.[12][16] Start with a 1:1 or 2:1 molar ratio of PE to IgG.[4]
Antibody Inactivity - Gentle Handling: Avoid excessive agitation during the reaction which can denature the antibody.[12] - Confirm Antibody Specificity: Ensure the primary antibody is validated for your application and is compatible with your sample's species.[17]
Photobleaching - Minimize Light Exposure: Protect the conjugate from light during incubation and storage.[4][18] - Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade agent.[17]
Problem 2: High Background or Non-Specific Staining
Possible Cause Troubleshooting Step
Excess Unconjugated PE - Purify the Conjugate: Use size exclusion chromatography (e.g., Sephadex G-25) to remove unconjugated PE after the reaction.[4][16]
Antibody Aggregation - Centrifuge the Conjugate: Before use, spin the PE conjugate at 10,000g to pellet any aggregates that may have formed.[4] - Optimize Labeling Ratio: High dye-to-protein ratios can sometimes lead to aggregation.[19]
Non-Specific Antibody Binding - Increase Blocking: Optimize your blocking step with an appropriate blocking agent like BSA or serum from the secondary antibody's host species.[14][20] - Titrate Antibody Concentration: A high concentration of the conjugated antibody can lead to increased background.[14][17]

Quantitative Data Summary

The optimal dye-to-protein ratio is critical for a successful conjugation. The following table provides a general guideline for optimizing this ratio for PE-antibody conjugation.

ParameterRecommendationRationale
Starting PE:Antibody Molar Ratio 1:1 to 2:1A good starting point for most IgG antibodies.[4]
Antibody Concentration 1-4 mg/mLEnsures efficient reaction kinetics.[9][11]
PE Concentration Typically in slight molar excessTo drive the reaction towards conjugate formation.[11]
Final F/P Ratio 1-2Often results in a bright and functional conjugate.[21] Over-labeling can lead to signal quenching.[13]

Experimental Protocols

Key Experiment: SMCC-based PE Antibody Conjugation

This protocol is a standard method for conjugating R-Phycoerythrin to an antibody using an SMCC linker.

I. Preparation and Derivitization of PE

  • Prepare PE: Dialyze R-PE against "Dialysis Buffer" (e.g., PBS). The concentration should be 5-10 mg/mL.[4]

  • Activate PE with SMCC: Add a calculated amount of SMCC to the PE solution and rotate at room temperature for 60 minutes, protected from light.[4][5]

  • Purify SMCC-PE: Remove excess SMCC using a gel filtration column equilibrated with "Exchange Buffer".[4][5]

II. Antibody Reduction

  • Prepare Antibody: The antibody should be at a concentration of at least 2 mg/mL.[4]

  • Reduce Antibody: Add Dithiothreitol (DTT) to a final concentration of 20 mM to the antibody solution. Incubate for 30 minutes at room temperature.[4][22] This step reduces disulfide bonds in the antibody's hinge region to create free sulfhydryl groups.

  • Remove DTT: Immediately after incubation, remove the DTT using a desalting column.[5][22]

III. Covalent Conjugation

  • Combine Reactants: Immediately add the SMCC-activated PE to the reduced antibody. A molar ratio of approximately 2 PE molecules per IgG is a good starting point.[4]

  • Incubate: Rotate the reaction mixture for 60 minutes at room temperature, protected from light.[4]

  • Block Unreacted Sulfhydryls: Add N-ethylmaleimide (NEM) to block any remaining free sulfhydryl groups on the antibody. Incubate for 20 minutes.[4][22]

IV. Purification and Storage

  • Purify Conjugate: Purify the PE-antibody conjugate using a desalting column or dialysis to remove unreacted components.[4]

  • Storage: Store the conjugate at 4°C, protected from light. Do not freeze PE conjugates.[4]

Quality Control: SDS-PAGE Analysis

To assess the success of the conjugation, perform SDS-PAGE under non-reducing conditions.[5]

  • Sample Preparation: Prepare samples of the unconjugated antibody, unconjugated PE, and the final conjugate.

  • Electrophoresis: Run the samples on a suitable polyacrylamide gel.

  • Analysis: The conjugated antibody should show a significant band shift to a higher molecular weight compared to the unconjugated antibody. The presence of free antibody or free PE can indicate an inefficient reaction or incomplete purification.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Ab_Prep Antibody Preparation (Purification, Buffer Exchange) Ab_Reduce Antibody Reduction (with DTT) Ab_Prep->Ab_Reduce PE_Prep PE Preparation (Activation with SMCC) Conjugation Covalent Conjugation (PE-SMCC + Reduced Ab) PE_Prep->Conjugation Ab_Reduce->Conjugation Blocking Blocking (with NEM) Conjugation->Blocking Purify Purification (Size Exclusion Chromatography) Blocking->Purify QC Quality Control (SDS-PAGE, Spectroscopy) Purify->QC Final_Product Final PE-Antibody Conjugate QC->Final_Product

Caption: Workflow for PEB antibody conjugation using SMCC chemistry.

Troubleshooting_Flowchart Start Start: Conjugation Experiment Problem Problem Encountered? Start->Problem LowSignal Low or No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes Success Successful Conjugate Problem->Success No CheckAb Check Ab Purity/ Concentration LowSignal->CheckAb PurifyConj Purify Conjugate HighBg->PurifyConj CheckBuffer Check Buffer Composition CheckAb->CheckBuffer OptimizeRatio Optimize PE:Ab Ratio CheckBuffer->OptimizeRatio OptimizeRatio->Success TitrateAb Titrate Ab Concentration PurifyConj->TitrateAb OptimizeBlock Optimize Blocking Step TitrateAb->OptimizeBlock OptimizeBlock->Success

Caption: Troubleshooting logic for PEB antibody conjugation issues.

References

Impact of pH and temperature on Phycoerythrobilin stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phycoerythrobilin (PEB) and its parent protein, Phycoerythrin (PE). The stability of PEB is intrinsically linked to the structural integrity of the phycoerythrin protein. Therefore, this guide addresses the stability of the holoprotein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Phycoerythrin stability?

A1: Phycoerythrin generally exhibits strong functional stability within a pH range of 4.0 to 10.0.[1][2][3] Within this range, the protein typically maintains its native oligomeric structure.[1] However, for specific types of phycoerythrin, the optimal range can be narrower. For instance, R-phycoerythrin from Porphyra yezoensis is most thermostable between pH 5.0 and 8.0.[4]

Q2: How does temperature affect Phycoerythrin stability?

A2: Phycoerythrin is sensitive to thermal degradation. Stability is generally maintained at temperatures up to 40-45°C.[2][5] Above this temperature, denaturation and subsequent loss of color and fluorescence occur.[5][6] For example, B-phycoerythrin from Porphyridium cruentum has an apparent melting temperature (Tm) of 77.5 ± 0.5 °C at pH 7.0.[1] The rate of thermal degradation is also influenced by pH.[4]

Q3: My Phycoerythrin solution is losing its color. What are the possible causes?

A3: Color loss in a Phycoerythrin solution is a direct indicator of degradation. The primary causes are:

  • Inappropriate pH: Exposure to pH values outside the optimal range (typically below 4.0 or above 10.0) can lead to protein denaturation and chromophore alteration.[3][7]

  • High Temperature: Storing or incubating the solution at temperatures above 45°C can cause rapid denaturation.[6][8]

  • Light Exposure: Prolonged exposure to light can cause photobleaching of the this compound chromophore.[2][9] It is recommended to store solutions in the dark or in amber vials.[6]

  • Oxidative Damage: The presence of oxidizing agents can lead to the breakdown of the this compound molecule.[6]

Q4: Can I use preservatives to enhance the stability of my Phycoerythrin solution?

A4: Yes, certain additives can improve the stability of phycoerythrin. Sugars (such as sucrose and glucose), citric acid, and benzoic acid have been shown to have a preservative effect, enhancing thermal stability and extending shelf life.[7][10][11]

Troubleshooting Guides

Issue 1: Precipitation of Phycoerythrin in Solution
  • Symptom: The phycoerythrin solution appears cloudy or contains visible precipitates.

  • Probable Cause: This is often due to the pH of the solution being at or near the isoelectric point of the protein, where its solubility is minimal. For R-phycoerythrin, the isoelectric point is around 4.1 to 4.2.[4] Extreme pH values can also lead to denaturation and aggregation.

  • Solution:

    • Measure the pH of your solution.

    • If the pH is near the isoelectric point or outside the optimal stability range (pH 4.0-10.0), adjust it using a suitable buffer (e.g., phosphate or citrate buffer) to bring it within the stable range.

    • Gently agitate the solution to redissolve the precipitate. A brief, gentle sonication might be helpful, but avoid excessive heating.

Issue 2: Rapid Loss of Fluorescence During an Experiment
  • Symptom: A significant decrease in the fluorescence intensity of the phycoerythrin solution is observed over a short period during an experimental procedure.

  • Probable Cause: This is often due to thermal stress from equipment or exposure to high-intensity light. Many experimental setups, such as fluorescence microscopes or plate readers with high-intensity lamps, can generate heat and cause photobleaching.[6]

  • Solution:

    • Temperature Control: If possible, perform the experiment in a temperature-controlled environment, such as on ice or using a cooling stage.

    • Light Filtering: Use neutral density filters to reduce the intensity of the excitation light.

    • Minimize Exposure Time: Only expose the sample to the light source when actively acquiring data.

Data Presentation

Table 1: pH Stability of Phycoerythrin from Various Sources

Phycoerythrin Type/SourceStable pH RangeReference
B-Phycoerythrin (Porphyridium cruentum)4.0 - 10.0[1]
C-Phycoerythrin3.0 - 8.0 (short duration)[2]
R-Phycoerythrin (Polysiphonia urceolata)3.5 - 9.5[3]
R-Phycoerythrin (Cattleya elongata)6.0 - 8.5[3]
R-Phycoerythrin (Porphyra yezoensis)5.0 - 8.0 (more thermostable)[4]

Table 2: Thermal Stability of Phycoerythrin

Phycoerythrin Type/SourceTemperature StabilityConditionsReference
B-Phycoerythrin (Porphyridium cruentum)Apparent Tm = 77.5 ± 0.5 °CpH 7.0[1]
Phycoerythrin (General)Stable up to 40 °C-[2]
R-PhycoerythrinSignificant color reduction above 40 °C-[3]
Phycocyanin (related phycobiliprotein)Stable up to 45 °COptimal pH 5.5-6.0[5]
C-Phycoerythrin (Leptolyngbya sp.)Retains ~80% stability at 60°C for 30 min-[7]

Experimental Protocols

Protocol 1: Determination of Phycoerythrin Stability at Different pH and Temperatures

Objective: To assess the stability of a phycoerythrin solution under various pH and temperature conditions by monitoring changes in absorbance.

Materials:

  • Purified phycoerythrin solution

  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, glycine-NaOH for pH 9-10)

  • UV-Vis Spectrophotometer

  • Water bath or incubator

  • pH meter

Methodology:

  • Sample Preparation: Dilute the stock phycoerythrin solution to a working concentration (e.g., 0.2 mg/mL) in the different pH buffers.

  • Initial Measurement: Immediately after preparation, measure the absorbance spectrum of each sample in the range of 250-700 nm. Record the absorbance maximum for phycoerythrin (around 565 nm for R-PE). This will serve as the initial (time zero) reading.

  • Incubation:

    • For pH stability: Store the samples at a constant temperature (e.g., 4°C or room temperature) in the dark.

    • For thermal stability: Incubate the samples at various temperatures (e.g., 30, 40, 50, 60, 70°C) for a defined period.

  • Time-course Measurements: At regular intervals (e.g., every hour for thermal stability, every 24 hours for pH stability), remove an aliquot of each sample and measure its absorbance spectrum.

  • Data Analysis: Calculate the percentage of remaining phycoerythrin at each time point relative to the initial measurement using the absorbance at the maximum wavelength. Plot the percentage of remaining phycoerythrin against time for each condition.

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of a phycoerythrin sample.

Materials:

  • Phycoerythrin solution of known concentration

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • Microplate reader or spectrophotometer

Methodology:

  • Sample and Control Preparation: Prepare a series of dilutions of the phycoerythrin solution in a suitable buffer. Prepare a series of dilutions of ascorbic acid as a positive control.

  • Reaction Mixture: In a microplate well or a cuvette, mix the phycoerythrin sample (or control) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of the solution at 517 nm.[12] A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the buffer instead of the sample.

Visualizations

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_analysis Stability Analysis PE_Stock Phycoerythrin Stock Solution PE_Samples Diluted PE Samples in Buffers PE_Stock->PE_Samples Buffers Buffers of Varying pH Buffers->PE_Samples Initial_Scan Initial Absorbance Scan (T=0) PE_Samples->Initial_Scan Start Experiment Incubation Incubate at Different Temperatures Initial_Scan->Incubation Time_Scans Absorbance Scans at Time Intervals Incubation->Time_Scans Data_Analysis Calculate % Remaining PE and Plot vs. Time Time_Scans->Data_Analysis

Caption: Workflow for assessing Phycoerythrin stability.

Troubleshooting_Logic cluster_issue1 Issue: Color Loss cluster_causes1 Potential Causes cluster_solutions1 Solutions Color_Loss Color Fading or Disappearance High_Temp High Temperature (>45°C) Color_Loss->High_Temp Wrong_pH Incorrect pH (<4 or >10) Color_Loss->Wrong_pH Light Light Exposure Color_Loss->Light Store_Cold Store at 4°C High_Temp->Store_Cold Adjust_pH Adjust pH to 4-10 Wrong_pH->Adjust_pH Store_Dark Store in Dark Light->Store_Dark

Caption: Troubleshooting logic for Phycoerythrin color loss.

References

Validation & Comparative

Validating FRET Efficiency with Phycoerythrobilin as an Acceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions. The choice of donor and acceptor fluorophores is critical for the success of FRET experiments. This guide provides a comprehensive comparison of Phycoerythrobilin (PEB) as a FRET acceptor, detailing its performance, validation protocols, and comparison with common alternatives.

Introduction to this compound in FRET

This compound (PEB) is a red-colored, water-soluble linear tetrapyrrole chromophore found in cyanobacteria and red algae, where it is a component of the light-harvesting phycobiliprotein, phycoerythrin (PE). Its strong absorption in the green-yellow region of the spectrum and high quantum yield make it a potentially suitable acceptor for FRET applications with donors that emit in this range, such as Green Fluorescent Protein (GFP) and Cyan Fluorescent Protein (CFP).

Performance Characteristics of this compound as a FRET Acceptor

The suitability of a fluorophore as a FRET acceptor is determined by its spectral properties, quantum yield, and extinction coefficient. These parameters are crucial for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.

ParameterValueReference
Absorption Maximum (λ_abs) ~545-565 nm[1]
Emission Maximum (λ_em) ~575-580 nm[1]
Molar Extinction Coefficient (ε) ~1.96 x 10⁶ M⁻¹cm⁻¹ (for R-Phycoerythrin)[2]
Quantum Yield (Φ) ~0.84 (for R-Phycoerythrin)[2]

Advantages of this compound:

  • Large Stokes Shift: The significant separation between its absorption and emission maxima reduces spectral overlap and bleed-through, simplifying data analysis.

  • High Extinction Coefficient: Its ability to strongly absorb light enhances the potential for efficient energy transfer.

  • High Quantum Yield: A high quantum yield contributes to a larger Förster distance, increasing the dynamic range of the FRET measurement.

Disadvantages of this compound:

  • Large Size: As PEB is typically used as part of the larger phycoerythrin protein, its size can introduce steric hindrance, potentially limiting its use in studying interactions between proteins in close proximity.

  • Complex Photophysics: The presence of multiple chromophores within a single phycoerythrin molecule can complicate the interpretation of FRET data.

  • Delivery into Cells: Being a protein, delivering PEB-containing constructs into living cells for intracellular FRET studies can be more challenging than with small molecule dyes.

Comparison with Alternative FRET Acceptors

AcceptorDonor Compatibility (e.g., GFP, CFP)Key AdvantagesKey Disadvantages
This compound (PEB) Good spectral overlap with GFP and CFP emission.High extinction coefficient and quantum yield.Large size, potential for steric hindrance.
mCherry Good spectral overlap with GFP emission.Genetically encodable, easy to create fusion proteins.Lower quantum yield and extinction coefficient compared to some dyes.
Cy3 Good spectral overlap with GFP emission.Small size, bright, and photostable.Requires chemical conjugation, not genetically encodable.
Alexa Fluor 594 Good spectral overlap with GFP emission.Very bright and photostable, less pH sensitive.Requires chemical conjugation, not genetically encodable.

Experimental Protocols for Validating FRET Efficiency

Validating FRET efficiency is crucial to ensure that the observed signal is due to a genuine molecular interaction. The two most common methods for validation are Sensitized Emission and Acceptor Photobleaching.

Workflow for FRET Validation

FRET_Validation_Workflow cluster_prep Sample Preparation cluster_methods Validation Method cluster_analysis Data Analysis Donor_Only Prepare Donor-only sample Sensitized_Emission Sensitized Emission Donor_Only->Sensitized_Emission Acceptor_Only Prepare Acceptor-only sample Acceptor_Only->Sensitized_Emission FRET_Sample Prepare Donor-Acceptor sample FRET_Sample->Sensitized_Emission Acceptor_Photobleaching Acceptor Photobleaching FRET_Sample->Acceptor_Photobleaching Calculate_Efficiency Calculate FRET Efficiency Sensitized_Emission->Calculate_Efficiency Acceptor_Photobleaching->Calculate_Efficiency Compare_Results Compare with Controls Calculate_Efficiency->Compare_Results

Caption: General workflow for validating FRET efficiency.

Protocol 1: Sensitized Emission

This method involves exciting the donor and measuring the emission of the acceptor. The resulting signal, corrected for spectral bleed-through, is a measure of FRET.[3]

Methodology:

  • Image Acquisition:

    • Donor Channel: Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.

    • Acceptor Channel: Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.

    • FRET Channel: Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.

  • Control Samples:

    • Donor-only sample: To determine the donor bleed-through into the FRET channel.

    • Acceptor-only sample: To determine the direct excitation of the acceptor at the donor's excitation wavelength.

  • Correction Factors: Calculate correction factors for donor bleed-through and acceptor direct excitation from the control samples.[4][5]

  • FRET Efficiency Calculation: Apply the correction factors to the raw FRET data to calculate the net FRET efficiency.

Protocol 2: Acceptor Photobleaching

This method relies on the principle that if FRET is occurring, photobleaching the acceptor will lead to an increase in the donor's fluorescence intensity (dequenching).[2][6]

Methodology:

  • Pre-bleach Imaging: Acquire images of both the donor and acceptor channels before photobleaching.

  • Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is significantly reduced.

  • Post-bleach Imaging: Acquire images of the donor channel after photobleaching.

  • FRET Efficiency Calculation: The FRET efficiency is calculated from the increase in the donor's fluorescence intensity after acceptor photobleaching. The formula is:

    • E = 1 - (I_pre / I_post)

    • Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

Constructing this compound-Based FRET Biosensors

Creating a PEB-based FRET biosensor involves genetically fusing the apophycoerythrin protein (the protein scaffold of PE) to the protein of interest. The PEB chromophore is then either co-expressed and enzymatically attached in the host cells or supplied exogenously to the purified apoprotein-fusion.[7]

PEB_Biosensor_Construction cluster_genetic Genetic Engineering cluster_expression Protein Expression cluster_assembly Chromophore Assembly Gene_Fusion Fuse apophycoerythrin gene to gene of interest Expression_Vector Clone into expression vector Gene_Fusion->Expression_Vector Host_Cell Transform host cells Expression_Vector->Host_Cell Induce_Expression Induce protein expression Host_Cell->Induce_Expression Purification Purify apoprotein fusion Induce_Expression->Purification PEB_Addition Add this compound (PEB) Purification->PEB_Addition Holo_Protein Formation of holo-protein PEB_Addition->Holo_Protein

Caption: Workflow for constructing a PEB-based FRET biosensor.

Conclusion

This compound, as part of the phycoerythrin protein, presents a promising, albeit challenging, FRET acceptor. Its excellent spectral properties are countered by its large size and the complexities of working with a protein-based fluorophore. For researchers considering PEB, a thorough validation of FRET efficiency using the detailed protocols provided is essential. While genetically encoded acceptors like mCherry offer convenience, the superior brightness of PEB may be advantageous in specific applications where signal-to-noise is a primary concern. Further research directly comparing the FRET efficiency of PEB with other acceptors in standardized biosensor constructs would be highly valuable to the scientific community.

References

Phycoerythrobilin vs. phycocyanobilin: a spectroscopic comparison.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of phycoerythrobilin and phycocyanobilin, complete with experimental data and protocols.

This compound (PEB) and phycocyanobilin (PCB) are linear tetrapyrrole pigments, known as phycobilins, that play crucial roles as light-harvesting chromophores in the photosynthetic machinery of cyanobacteria and red algae.[1][2] Their distinct molecular structures give rise to unique spectroscopic properties, making them valuable tools in various biotechnological and therapeutic applications, including fluorescence imaging and photodynamic therapy. This guide provides a comprehensive comparison of their spectroscopic features, supported by quantitative data and detailed experimental methodologies.

Spectroscopic Data Summary

The fundamental difference in the number of conjugated double bonds between the two molecules is a key determinant of their distinct spectral characteristics.[1][3] this compound, with fewer conjugated double bonds, absorbs and emits light at shorter wavelengths (in the green-yellow region of the spectrum) compared to phycocyanobilin, which absorbs and emits at longer wavelengths (in the orange-red region).[1][4]

Spectroscopic PropertyThis compound (PEB)Phycocyanobilin (PCB)
Color RedBlue
Maximum Absorption (λmax) ~550-566 nm[1][2]~620-640 nm[1][5]
Maximum Emission (λem) ~576-585 nm[1][2]~644-650 nm[1][6]
Molar Extinction Coefficient (ε) ~136,000 M⁻¹cm⁻¹~102,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (Φ) High (up to 0.98 for PE)[8]Generally lower than PEB[9]
Number of Conjugated Double Bonds 6[1][3]9[1][3]

Experimental Protocols

The following protocols outline standard methods for determining the key spectroscopic properties of this compound and phycocyanobilin.

1. UV-Visible Absorption Spectroscopy

This protocol is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax).[1]

  • Objective: To measure the absorbance of light by a phycobilin sample across a range of wavelengths.

  • Materials:

    • UV-Vis Spectrophotometer

    • 1 cm path length quartz or glass cuvettes

    • Phosphate buffer (0.1 M, pH 7.0)

    • Purified phycobilin sample

  • Procedure:

    • Sample Preparation: Dissolve the purified phycobilin in phosphate buffer. Adjust the concentration to achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]

    • Instrument Setup: Power on the spectrophotometer and allow it to warm up according to the manufacturer's guidelines. Set the scanning wavelength range (e.g., 400 nm to 800 nm).[1]

    • Blanking: Use the phosphate buffer as a blank to zero the instrument. Fill a clean cuvette with the buffer and record the baseline.[1]

    • Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer and initiate the scan.[1]

    • Data Analysis: The resulting spectrum will display absorbance as a function of wavelength. The peak of this spectrum corresponds to the λmax.[1]

2. Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum and the wavelength of maximum emission (λem).[1]

  • Objective: To determine the fluorescence characteristics of a phycobilin sample upon excitation at a specific wavelength.

  • Materials:

    • Spectrofluorometer

    • Quartz cuvettes

    • Phosphate buffer (0.1 M, pH 7.0)

    • Purified phycobilin sample

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the phycobilin in phosphate buffer. The concentration should be kept low to prevent inner filter effects.[1]

    • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength near the absorption maximum of the phycobilin (e.g., ~550 nm for PEB, ~620 nm for PCB). Set the desired emission wavelength range for scanning.[1]

    • Measurement: Fill a clean cuvette with the sample solution and place it in the spectrofluorometer. Begin the emission scan.

    • Data Analysis: The output will be a spectrum showing fluorescence intensity versus emission wavelength. The peak of this spectrum is the λem.[1]

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the biosynthetic relationship between this compound and phycocyanobilin.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy p1 Purified Phycobilin (PEB or PCB) p2 Dissolve in Phosphate Buffer (pH 7.0) p1->p2 p3 Adjust Concentration p2->p3 a1 Set Wavelength Range (400-800 nm) p3->a1 f1 Set Excitation λ (at λmax) p3->f1 a2 Blank with Buffer a1->a2 a3 Measure Sample Absorbance a2->a3 a4 Determine λmax a3->a4 f2 Scan Emission Spectrum f1->f2 f3 Determine λem f2->f3

Caption: Experimental workflow for spectroscopic comparison of phycobilins.

G heme Heme bv Biliverdin IXα heme->bv Heme Oxygenase peb This compound (PEB) (Red Pigment) bv->peb PEB Synthase pcb Phycocyanobilin (PCB) (Blue Pigment) bv->pcb PCB:Ferredoxin Oxidoreductase

References

Assessing the Biocompatibility of Phycoerythrobilin for In Vivo Cell Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in designing robust in vivo cell tracking studies. The ideal label should be bright, photostable, and above all, biocompatible, exerting minimal perturbation on the biological system under investigation. This guide provides an objective comparison of Phycoerythrobilin (PEB), a naturally derived fluorophore, with other common cell labeling agents, supported by available experimental data and detailed methodologies.

This compound, a red-colored linear tetrapyrrole chromophore found in cyanobacteria and red algae, is the pigment responsible for the vibrant fluorescence of the phycobiliprotein phycoerythrin.[1][2][3] Its inherent spectral properties, including a high fluorescence quantum yield in certain protein environments, have made it a molecule of interest for bio-imaging applications. This guide delves into the key performance indicators of PEB's biocompatibility—cytotoxicity, photostability, and fluorescence efficiency—and compares them with established fluorescent proteins and organic dyes.

Key Performance Indicators: A Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key performance indicators for this compound and its main alternatives. It is important to note that direct comparative data for PEB as a standalone in vivo cell label is limited, and much of the available information is derived from studies on its native protein complex, Phycoerythrin (PE).

FeatureThis compound (PEB)Fluorescent Proteins (e.g., GFP, mCherry)Organic Dyes (e.g., Cyanine dyes)
Cytotoxicity Data on free PEB is limited. Phycobiliproteins are generally considered to have low cytotoxicity.Generally low cytotoxicity, but overexpression can sometimes lead to cellular stress.Varies widely; some can exhibit significant cytotoxicity and phototoxicity.[4]
Photostability Phycobiliproteins show good photostability. R-phycoerythrin has a photodestruction quantum yield of 1.1 x 10⁻⁵.[5] SmURFP, a protein that binds a PEB precursor, has photostability comparable to eGFP.[6]Varies between proteins. Can be prone to photobleaching under intense illumination.Can be highly photostable, but this varies significantly between different dyes.
Fluorescence Quantum Yield High potential. When bound to the BDFP3.3 protein, PEB exhibits a quantum yield of 66%.[7]Moderate to high (e.g., eGFP ~0.60).Generally high and can be optimized through chemical modification.
Brightness Potentially very bright, dependent on the protein environment.Good brightness, widely used for in vivo imaging.Can be exceptionally bright.
Cellular Uptake The mechanism for free PEB is not well-characterized in mammalian cells. Tetrapyrrole transport is complex.[8][9]Genetically encoded, expressed intracellularly.Varies; can be passive diffusion, endocytosis, or require specific transporters.
Cellular Clearance Information on the clearance of free PEB is not readily available.Degraded through normal cellular protein turnover.Clearance mechanisms vary and can involve efflux pumps. Biodistribution of free dyes often shows rapid clearance via kidneys.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are summaries of key experimental protocols relevant to the evaluation of fluorescent labels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorescent probe, which is the concentration that reduces cell viability by 50%.[11][12][13][14]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluorescent probe (e.g., this compound) for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed cells in 96-well plate treat Treat with serial dilutions of fluorescent probe start->treat mtt Add MTT solution treat->mtt solubilize Add solubilizing agent mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and determine IC50 read->calculate Photostability_Workflow cluster_setup Setup cluster_imaging Imaging cluster_analysis Analysis label_cells Label cells with fluorescent probe mount_cells Mount cells on microscope label_cells->mount_cells acquire_images Acquire time-lapse image series mount_cells->acquire_images roi Select region of interest (ROI) acquire_images->roi measure_intensity Measure fluorescence intensity over time roi->measure_intensity plot_data Plot normalized intensity vs. time measure_intensity->plot_data calculate_half_life Calculate photobleaching half-life (t1/2) plot_data->calculate_half_life Tetrapyrrole_Signaling cluster_uptake Cellular Uptake cluster_metabolism Cellular Processes PEB Exogenous This compound (PEB) Metabolism Endogenous Tetrapyrrole Metabolism PEB->Metabolism Potential Interaction ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Misregulation Leads to Signaling Cell Signaling Pathways ROS->Signaling Modulates Viability Cell Viability & Function ROS->Viability Directly Impacts Signaling->Viability Affects

References

Navigating the Spectrum: A Comparative Guide to Phycoerythrobilin-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorophore-conjugated antibody is a critical decision that can significantly impact experimental outcomes. Phycoerythrobilin (PEB), a key chromophore in R-Phycoerythrin (R-PE), offers exceptional brightness, making it a popular choice for a variety of applications, particularly in flow cytometry. However, like any tool, it possesses a unique set of characteristics that must be understood to ensure data integrity. This guide provides an objective comparison of PEB-labeled antibodies with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagents for your research needs.

Performance Comparison: PEB-Labeled Antibodies vs. Alternatives

The performance of a fluorophore-conjugated antibody is determined by several key factors, including its brightness, susceptibility to non-specific binding, spectral properties, and photostability. R-PE, which contains PEB, is renowned for its high fluorescence quantum yield, making it one of the brightest fluorophores available for flow cytometry.[1] This intensity is particularly advantageous for the detection of low-abundance antigens. However, its performance must be weighed against potential drawbacks, such as non-specific binding and spectral overlap.

Quantitative Data Summary
FluorophoreRelative BrightnessExcitation Max (nm)Emission Max (nm)PhotostabilityNon-Specific Binding
R-PE Very High~496, 565~578ModerateCan be high in certain cell types
FITC Moderate~495~519LowGenerally Low
APC High~650~660ModerateGenerally Low
Alexa Fluor 488 High~495~519HighGenerally Low
Alexa Fluor 568 High~578~603HighGenerally Low
Brilliant Violet 421 Very High~405~421HighLow

Note: Relative brightness can vary depending on the instrument and experimental conditions. The data presented is a generalized comparison.

Cross-Reactivity and Non-Specific Binding

In the context of fluorescently labeled antibodies, "cross-reactivity" can extend beyond the traditional definition of an antibody binding to an unintended epitope. It can also refer to undesirable interactions of the fluorophore itself, leading to false-positive signals.

Phycoerythrin's Intrinsic Binding Properties

A significant consideration when using PE-conjugated antibodies, particularly for intracellular staining, is the potential for non-specific binding of the PE protein itself. Studies have demonstrated that PE-conjugated antibodies, but not those conjugated with FITC or APC, can selectively stain murine plasma cells in a non-antigen-specific manner after membrane permeabilization.[2][3] This phenomenon is not dependent on the antibody's isotype or origin but is an intrinsic property of the PE molecule.[2] This can lead to false-positive results when analyzing intracellular targets in these cell types.

Spectral Overlap and Compensation

The broad emission spectrum of PE results in significant spectral overlap, or "spillover," into detection channels intended for other fluorophores, such as FITC and those used for PE-tandem dyes.[4][5] This necessitates a critical process in multicolor flow cytometry known as compensation, which mathematically corrects for the spectral spillover.[2][4][6] For example, the emission from FITC can be detected in the PE channel, and vice-versa, requiring careful setup of compensation controls to ensure accurate data.[5][7]

Tandem Dye Instability: A Source of "Cross-Talk"

R-PE is a common donor fluorophore in tandem dyes, such as PE-Cy7, where its energy is transferred to an acceptor dye, resulting in a longer-wavelength emission.[8] However, these tandem dyes can be unstable and are susceptible to degradation from factors like light exposure and fixation.[8][9] This degradation leads to a breakdown of the tandem, resulting in increased fluorescence emission from the donor PE molecule.[9] This "leakage" of PE signal into its primary channel can create artificial double-positive populations in multicolor experiments, a significant source of data misinterpretation.[9]

Experimental Protocols

To mitigate the challenges associated with PEB-labeled antibodies and ensure reliable data, adherence to optimized experimental protocols is crucial.

Protocol 1: Intracellular Staining with PE-Conjugated Antibodies

This protocol is designed to minimize non-specific binding of PE during intracellular staining.

Materials:

  • Cells in suspension (1 x 10^6 cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • PE-conjugated antibody of interest

  • Isotype control PE-conjugated antibody

Procedure:

  • Cell Preparation: Start with a single-cell suspension. If performing surface staining, incubate cells with surface marker antibodies prior to fixation.

  • Fixation: Wash cells with PBS and pellet by centrifugation. Resuspend the cell pellet in 100 µL of ice-cold Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.

  • Washing: Add 1 mL of Staining Buffer to the fixed cells and centrifuge. Discard the supernatant.

  • Permeabilization and Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Add the PE-conjugated antibody or isotype control at the predetermined optimal concentration.

  • Incubation: Incubate for at least 30 minutes at 4°C, protected from light.

  • Final Washes: Wash the cells twice with 1 mL of Permeabilization Buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in Staining Buffer for immediate analysis on a flow cytometer.

Protocol 2: Flow Cytometry Compensation for PE and Tandem Dyes

Accurate compensation is essential for multicolor flow cytometry panels that include PE.

Materials:

  • Experimental samples stained with the full antibody panel.

  • Single-stained compensation controls for each fluorophore in the panel (cells or compensation beads).

  • Unstained control (cells or beads).

Procedure:

  • Prepare Compensation Controls: For each fluorophore, including PE and any PE-tandem dyes, prepare a separate tube of cells or compensation beads stained with only that single antibody conjugate. It is critical that the tandem dye conjugate used for compensation is from the same lot as the one used in the experimental samples.[10]

  • Instrument Setup: Use the unstained control to set the forward and side scatter voltages and to establish the baseline fluorescence for all detectors.

  • Acquire Compensation Controls: Run each single-stained control and adjust the voltage for its primary detector to place the positive population on scale. Record data for all parameters for each control.

  • Calculate Compensation Matrix: Use the flow cytometer's software to automatically calculate the compensation matrix based on the median fluorescence intensity of the positive and negative populations for each single-stained control.

  • Apply Compensation: Apply the calculated compensation matrix to the experimental samples.

  • Data Analysis: Analyze the compensated data, being mindful of potential issues like tandem dye degradation which may not be fully corrected by standard compensation.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.

NonSpecificBinding cluster_cell Permeabilized Plasma Cell Cell {Cell Surface | Cytoplasm} PE_Ab PE-conjugated Antibody PE_Ab->Cell:cyto Non-Specific Binding (PE Moiety) Antigen Target Antigen PE_Ab->Antigen Specific Binding FITC_Ab FITC-conjugated Antibody FITC_Ab->Antigen Specific Binding

Figure 1. Mechanism of PE non-specific binding.

SpectralOverlap cluster_fluorophores Excited Fluorophores cluster_detectors Flow Cytometer Detectors Laser 488nm Laser FITC FITC Laser->FITC PE PE Laser->PE FITC_Detector FITC Channel (e.g., 530/30 nm) FITC->FITC_Detector Primary Emission PE_Detector PE Channel (e.g., 575/26 nm) FITC->PE_Detector Spillover PE->FITC_Detector Spillover PE->PE_Detector Primary Emission

Figure 2. Spectral overlap between FITC and PE.

References

Phycoerythrobilin compared to synthetic dyes like Cy3 for immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of phycoerythrobilin, a natural phycobilin pigment, and Cy3, a widely used synthetic cyanine dye. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific immunofluorescence applications.

Quantitative Comparison of Fluorophore Properties

The selection of a fluorophore is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative characteristics of R-Phycoerythrin (the protein complex containing this compound) and the Cy3 dye.

PropertyR-Phycoerythrin (with this compound)Cy3
Excitation Maximum (nm) 496, 545, 566[1]~550 - 552[2][]
Emission Maximum (nm) ~575[4]~565 - 570[2][]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~1.96 x 10⁶[1]~1.5 x 10⁵[5][6]
Quantum Yield (QY) ~0.84 - 0.90+[1][7]~0.20 - 0.24 (in absence of silver particles)[5]
Brightness (ε x QY) ~1.65 x 10⁶[1]~3.0 - 3.6 x 10⁴
Molecular Weight (Da) ~250,000 (R-PE protein)[1]~587 (dye only)[2]

Performance in Immunofluorescence: A Comparative Overview

Brightness and Signal-to-Noise Ratio:

R-Phycoerythrin (R-PE), which contains multiple this compound chromophores, is renowned for its exceptional brightness.[7] Its remarkably high molar extinction coefficient and quantum yield result in a fluorescence intensity that can be equivalent to approximately 30 fluorescein or 100 rhodamine molecules.[8] This intrinsic brightness often translates to a superior signal-to-noise ratio in immunofluorescence applications, enabling the detection of low-abundance targets.[9]

Cy3, while also a bright and widely used fluorophore, has a lower intrinsic brightness compared to the entire R-PE complex.[][10] However, its smaller size can be advantageous, potentially allowing for denser labeling of antibodies without causing steric hindrance. The fluorescence of Cy3 can be enhanced when conjugated to proteins, which can improve its performance in immunofluorescence.[9]

Photostability:

Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical factor in fluorescence microscopy, especially for time-lapse imaging. Cy3 is known for its good photostability, outperforming many other fluorescent dyes in this regard.[11] However, like all fluorophores, it will eventually photobleach under continuous illumination.[5] The use of antifade mounting media is recommended to preserve the fluorescence signal of both Cy3 and this compound-based dyes.[12]

Information on the photostability of isolated this compound is less common, as it is almost always used within the protective environment of the phycoerythrin protein. The protein scaffold of R-PE is thought to confer some degree of photostability to the embedded chromophores.[8] Some studies have noted that fluorescence recovery can occur after photobleaching of phycobilisomes, suggesting a complex photophysical behavior.[13]

Experimental Protocols

Detailed methodologies for immunofluorescence staining are crucial for reproducible results. Below are representative protocols for indirect immunofluorescence using a Cy3-conjugated secondary antibody and a phycoerythrin-based detection method.

Protocol 1: Indirect Immunofluorescence with a Cy3-Conjugated Secondary Antibody

This protocol outlines the staining of a target protein in fixed and permeabilized adherent cells.

A. Cell Preparation:

  • Culture adherent cells on sterile glass coverslips to the desired confluency.

  • Gently wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

B. Staining Procedure:

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer. Apply the diluted antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS to remove the unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Apply and incubate for 1 hour at room temperature, protected from light.[14]

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Indirect Immunofluorescence with a Phycoerythrin-PEAPE Complex

This method utilizes pre-formed immune complexes of R-phycoerythrin and a monoclonal anti-R-phycoerythrin antibody (PEAPE complexes) for signal amplification.[15]

A. Cell Preparation:

  • Prepare cells (e.g., peripheral blood mononuclear cells) and wash them in a suitable buffer (e.g., PBS with 0.5% BSA and 0.02% sodium azide).

B. Staining Procedure:

  • Primary Antibody Incubation: Incubate the cells with the primary monoclonal antibody specific for the cell surface antigen of interest for 30 minutes at 4°C.

  • Washing: Wash the cells twice with the buffer to remove the unbound primary antibody.

  • Bridging Antibody Incubation: Incubate the cells with an unlabeled anti-mouse Ig antibody for 30 minutes at 4°C. This antibody will bind to the primary antibody.

  • Washing: Wash the cells twice with the buffer.

  • PEAPE Complex Incubation: Add the PEAPE complexes to the cell suspension and incubate for 30 minutes at 4°C.

  • Washing: Wash the cells twice with the buffer.

  • Analysis: Resuspend the cells in the buffer for analysis by flow cytometry or mount for fluorescence microscopy.[15]

Visualizing the Workflow

To illustrate the general process of indirect immunofluorescence, the following diagram outlines the key steps.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Cell_Culture Cell Culture/ Tissue Sectioning Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Incubation Primary_Ab->Secondary_Ab Washing Washing Secondary_Ab->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for indirect immunofluorescence staining.

Conclusion

Both this compound (as part of R-Phycoerythrin) and Cy3 are excellent fluorophores for immunofluorescence, each with its own set of advantages. R-PE offers unparalleled brightness, making it an ideal choice for detecting weakly expressed antigens and for applications where a high signal-to-noise ratio is critical. Cy3, a synthetic dye, provides good photostability and a smaller molecular size, which can be beneficial for high-resolution imaging and multiplexing experiments. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the abundance of the target antigen, the imaging modality, and the need for photostability. Researchers are encouraged to consider the data presented in this guide to make an informed decision for their immunofluorescence studies.

References

Unveiling Phycoerythrobilin's Potential: A Comparative Guide to its Validation as a Cellular Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, reliable, and versatile biomarkers is a cornerstone of modern biological research and drug development. In this guide, we provide a comprehensive comparison of phycoerythrobilin (PEB), the chromophore within the highly fluorescent protein phycoerythrin (PE), as a biomarker for key cellular processes, namely oxidative stress and apoptosis. We will objectively compare its performance with established alternatives, supported by experimental data, and provide detailed protocols for its application.

This compound: A Natural Fluorophore with Biomarker Potential

This compound is a red, open-chain tetrapyrrole chromophore found in cyanobacteria and red algae.[1] It is covalently bound to the protein scaffold of phycobiliproteins, such as phycoerythrin, where it plays a crucial role in light harvesting.[2] The inherent and brilliant fluorescence of PE, attributable to its PEB content, has led to its widespread use as a fluorescent label in various applications, including flow cytometry and immunofluorescence.[3][4] Beyond its use as a conjugate, the intrinsic properties of PEB within the phycoerythrin protein present an intriguing possibility for its use as a direct biomarker for cellular events.

Validation for Oxidative Stress Detection

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in numerous pathological conditions.[5] The ability to accurately measure ROS is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.

Phycoerythrin Fluorescence Quenching Assay

The core principle behind using phycoerythrin as an oxidative stress biomarker lies in the quenching of its fluorescence by ROS.[6][7] Peroxy radicals, a type of ROS, can damage the phycoerythrin protein, leading to a measurable decrease in its fluorescence intensity. This phenomenon forms the basis of a sensitive assay to quantify ROS levels or the antioxidant capacity of biological samples.[6]

Comparison with Dichlorodihydrofluorescein Diacetate (DCFH-DA)

A widely used method for detecting intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[8][9][10] DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

FeaturePhycoerythrin (PE) Fluorescence QuenchingDichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle Decrease in fluorescence due to ROS-induced damage to the PE protein.[6]Increase in fluorescence upon oxidation of DCFH to DCF by ROS.[8][10]
Detection Method Fluorometry, Fluorescence MicroscopyFluorometry, Flow Cytometry, Fluorescence Microscopy[10]
Advantages High intrinsic brightness of PE, good water solubility, potential for use in cell-free and cell-based assays.[11]Cell-permeable, widely used and well-documented.[8][9]
Limitations Indirect measurement of ROS through protein damage; potential for interference from other molecules that can quench fluorescence.[12]Susceptible to auto-oxidation, photo-oxidation, and non-specific oxidation by cellular enzymes, potentially leading to artifacts.[13] Can be toxic to cells at higher concentrations.
Reported Applications Measuring antioxidant capacity of plasma and other biological samples.[6] Assessing intracellular ROS in various cell types.[14]Quantifying intracellular ROS in response to various stimuli.[8][10]

A study demonstrated that PE treatment significantly decreased intracellular ROS levels in mouse and human fibroblasts, as well as in C. elegans, under chemically-induced oxidative stress.[14] This protective effect highlights the interaction between PE and ROS, underpinning its potential as a biomarker.

Experimental Protocol: Phycoerythrin-Based Assay for Peroxy Radicals

This protocol is adapted from the principle of fluorescence quenching to measure the rate of free radical damage.[6]

Objective: To quantify the peroxy radical scavenging capacity of a sample by measuring the protection of phycoerythrin fluorescence.

Materials:

  • R-Phycoerythrin (R-PE) solution (e.g., from Sigma-Aldrich)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxy radical generator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with excitation at ~540 nm and emission at ~575 nm

  • Test samples (e.g., cell lysates, plasma, antioxidant compounds)

Procedure:

  • Prepare a working solution of R-PE in PBS. The final concentration should yield a strong and stable fluorescence signal.

  • In a multi-well plate or cuvette, add the R-PE solution.

  • Add the test sample at various concentrations. Include a control with only the solvent of the test sample.

  • Initiate the reaction by adding a freshly prepared solution of AAPH. The final concentration of AAPH should be sufficient to cause a gradual decrease in PE fluorescence over time in the absence of antioxidants.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60-120 minutes) at a constant temperature.

  • Data Analysis: Plot the fluorescence intensity versus time for each sample. The rate of fluorescence decay is inversely proportional to the antioxidant capacity of the sample. Calculate the area under the curve (AUC) or the initial rate of fluorescence decay to quantify the protective effect.

Validation for Apoptosis Detection

Apoptosis, or programmed cell death, is a fundamental process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.

Phycoerythrin in Apoptosis Assays

Phycoerythrin's primary role in apoptosis detection has been as a highly bright fluorescent conjugate for other apoptosis markers, most notably Annexin V.[15][16] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16] PE-conjugated Annexin V is a standard reagent for identifying apoptotic cells by flow cytometry.[17]

Interestingly, some studies have shown that R-Phycoerythrin itself can induce apoptosis in cancer cell lines.[1][18] This bioactivity suggests a deeper interaction with cellular pathways than just being a passive fluorescent label.

Comparison with Caspase-3 Activity Assays

Caspase-3 is a key executioner caspase that is activated during apoptosis and cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[19] Assays that measure the activity of caspase-3 are considered a hallmark of apoptosis.

FeaturePhycoerythrin-Annexin V StainingCaspase-3 Activity AssayR-Phycoerythrin Induced Apoptosis
Principle PE-conjugated Annexin V binds to externalized phosphatidylserine on apoptotic cells.[16]A fluorogenic or colorimetric substrate is cleaved by active caspase-3.[19]R-PE treatment leads to cell cycle arrest and subsequent apoptosis.[1][18]
Detection Method Flow Cytometry, Fluorescence Microscopy[17]Fluorometry, Spectrophotometry, Flow Cytometry, Western Blot for cleaved caspase-3[19]Flow Cytometry (e.g., with PI staining to quantify apoptotic population).[18]
Advantages Detects early apoptotic events (PS externalization), highly sensitive due to PE's brightness.[11]Directly measures a key enzymatic activity central to the apoptotic cascade.[19]Demonstrates a potential therapeutic application of R-PE.[1]
Limitations Can also stain necrotic cells with compromised membranes (requires co-staining with a viability dye like Propidium Iodide).[16]Measures an event downstream of the initial apoptotic signals.This is an induction of apoptosis, not a direct measurement of apoptosis from other stimuli.
Reported Data Widely used in countless studies for apoptosis quantification.Standard method for confirming apoptosis.R-PE induced apoptosis in SGC-7901 cells, increasing the apoptotic rate from ~4% to ~24.5% at 5.20 µM.[18]

While PEB's intrinsic fluorescence is not directly used as a marker for apoptosis in the same way as for oxidative stress, the use of PE-conjugated probes is a gold standard. The finding that R-PE can induce apoptosis opens up new avenues for its investigation as a bioactive molecule.[18]

Experimental Protocol: Apoptosis Detection using PE-Annexin V and Propidium Iodide

This is a standard protocol for quantifying apoptotic and necrotic cells using flow cytometry.[2][20]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PE-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Cell suspension to be analyzed

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of PE-Annexin V and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population can sometimes be observed).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) PE Phycoerythrin (PE) (Fluorescent) ROS->PE Damages Damaged_PE Damaged PE (Non-fluorescent) PE->Damaged_PE Fluorescence_Quenching Fluorescence Quenching Damaged_PE->Fluorescence_Quenching Results in Antioxidants Antioxidants Antioxidants->ROS Scavenges

Caption: Oxidative stress detection using Phycoerythrin fluorescence quenching.

apoptosis_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis Induce Apoptosis Harvest_Cells Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Reagents Add PE-Annexin V & Propidium Iodide Resuspend->Add_Reagents Incubate Incubate 15 min (Dark, RT) Add_Reagents->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

References

A Comparative Guide to Fluorescent Probes: Phycoerythrobilin vs. Quantum Dots for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of live-cell imaging, the choice of fluorescent probe is paramount to generating high-quality, reliable data. This guide provides an objective comparison of two distinct classes of fluorophores: the naturally derived phycoerythrobilin and the engineered semiconductor nanocrystals known as quantum dots. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.

At a Glance: Key Performance Indicators

The selection of an appropriate fluorescent probe hinges on a balance of several key performance metrics. Below is a summary of how this compound (PEB), typically utilized as part of the larger phycoerythrin (PE) protein complex, and quantum dots (QDs) compare across these critical parameters.

FeatureThis compound (in Phycoerythrin)Quantum Dots (CdSe/ZnS core/shell)Advantage
Brightness (Quantum Yield) High (up to 0.98 in PE)Very High (typically 0.5 - 0.9)Quantum Dots
Photostability Moderate to HighVery HighQuantum Dots
Spectral Properties Fixed absorption/emissionSize-tunable emission, broad absorptionQuantum Dots
Cytotoxicity Generally LowPotential for toxicity (core material dependent), mitigated by coatingThis compound
Size (Hydrodynamic Radius) Large (~5-10 nm for PE)Variable (10-30 nm with coating)Application Dependent
Multiplexing Capability LimitedExcellentQuantum Dots

In-Depth Performance Analysis

Brightness and Photostability: A Clear Advantage for Quantum Dots

Quantum dots are renowned for their exceptional brightness and photostability, often outperforming traditional organic dyes and fluorescent proteins.[1] They have been estimated to be up to 20 times brighter and 100 times more stable than conventional fluorescent reporters. This high quantum yield and resistance to photobleaching make them ideal for long-term imaging experiments and tracking of dynamic cellular processes.[2][3][4]

This compound, as a component of the phycoerythrin (PE) protein, also exhibits high fluorescence quantum yields.[5] However, the photostability of phycobiliproteins, while better than some small organic dyes like fluorescein, is generally lower than that of quantum dots.[5] The photodestruction quantum yield for R-phycoerythrin has been measured, indicating a susceptibility to photobleaching under continuous illumination.[5]

Spectral Properties and Multiplexing

One of the most significant advantages of quantum dots is their size-tunable emission spectra.[2][6][7] By simply altering the size of the nanocrystal, the emission wavelength can be precisely controlled, from the ultraviolet to the near-infrared region.[6][8] Furthermore, quantum dots possess broad absorption spectra, allowing for the simultaneous excitation of multiple different-colored quantum dots with a single light source, which is highly advantageous for multiplexed imaging.[3][7][9][10] Their emission peaks are narrow and symmetrical, minimizing spectral overlap between different channels.[3][7][9]

This compound, on the other hand, has a fixed absorption and emission spectrum, determined by its molecular structure.[11][12][13] R-Phycoerythrin, which contains this compound, has characteristic absorption peaks around 495 nm and 545/566 nm, with a strong emission maximum around 575 nm.[11] This limits its utility in multicolor experiments where spectral separation is crucial.

Cytotoxicity and Biocompatibility

A primary concern for any probe used in live-cell imaging is its potential for cytotoxicity. This compound, being a natural biological pigment, is generally considered to have low cytotoxicity.[11]

The cytotoxicity of quantum dots is a more complex issue and largely depends on their composition, particularly the core material.[4] For instance, quantum dots with a cadmium selenide (CdSe) core can be toxic if the core is exposed to the cellular environment. To mitigate this, quantum dots are typically encapsulated with a shell of a more inert semiconductor material, such as zinc sulfide (ZnS), and further coated with biocompatible polymers.[2][7] These surface coatings are essential for reducing cytotoxicity and improving solubility and stability in aqueous biological environments.[2]

Experimental Methodologies

To empirically compare the performance of this compound and quantum dots, a series of standardized experiments can be conducted.

Protocol 1: Comparative Photostability Assay

Objective: To quantify and compare the rate of photobleaching of this compound (conjugated to a targeting molecule) and functionalized quantum dots in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Phycoerythrin-conjugated antibody or other targeting molecule.

  • Polymer-coated quantum dots conjugated to a similar targeting molecule.

  • Confocal or spinning disk microscope with a stable light source and sensitive detector.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Labeling: Incubate live cells with either the phycoerythrin conjugate or the quantum dot conjugate at optimized concentrations and for a sufficient duration to achieve specific labeling of the target structure.

  • Image Acquisition:

    • Identify a field of view containing well-labeled cells for each probe.

    • Acquire a time-lapse series of images under continuous illumination. Use identical illumination power, exposure time, and acquisition intervals for both probes.

    • Ensure the initial fluorescence intensity is within the linear range of the detector and not saturated.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI) corresponding to the labeled structure.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI.

    • Normalize the intensity values to the initial intensity (t=0).

    • Plot the normalized intensity as a function of time for both probes to visualize the photobleaching decay.

    • Calculate the half-life (t½) of the fluorescence for each probe as a quantitative measure of photostability.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of this compound and quantum dots on cell viability.

Materials:

  • Cell line of interest cultured in 96-well plates.

  • Phycoerythrin and functionalized quantum dots at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Probe Incubation: The following day, replace the medium with fresh medium containing a serial dilution of either phycoerythrin or quantum dots. Include untreated control wells.

  • Incubation: Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability as a function of probe concentration to determine the cytotoxic potential of each probe.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical experimental workflow and a logical comparison of the two probes.

G cluster_prep Cell Preparation cluster_peb This compound Arm cluster_qd Quantum Dot Arm cluster_comparison Comparative Analysis cell_culture Culture Live Cells labeling Label with Probes cell_culture->labeling peb_imaging Image PEB-labeled cells labeling->peb_imaging qd_imaging Image QD-labeled cells labeling->qd_imaging peb_analysis Analyze PEB Data peb_imaging->peb_analysis comparison Compare Photostability, Brightness & Cytotoxicity peb_analysis->comparison qd_analysis Analyze QD Data qd_imaging->qd_analysis qd_analysis->comparison

Caption: Experimental workflow for comparing this compound and Quantum Dots.

G ProbeChoice Live-Cell Imaging Probe Selection Application Application Requirements ProbeChoice->Application PEB This compound Application->PEB QD Quantum Dots Application->QD LowToxicity Low Cytotoxicity is Critical PEB->LowToxicity LongTerm Long-Term Imaging or Multiplexing Needed QD->LongTerm

Caption: Decision logic for choosing between this compound and Quantum Dots.

Conclusion

The choice between this compound and quantum dots for live-cell imaging is not a one-size-fits-all decision. Quantum dots offer unparalleled performance in terms of brightness, photostability, and multiplexing capabilities, making them the superior choice for demanding applications such as long-term single-molecule tracking and multiplexed analysis of cellular events. However, the potential for cytotoxicity, although mitigatable, requires careful consideration and validation.

This compound, as part of the phycoerythrin complex, provides a biocompatible and naturally fluorescent alternative that is well-suited for less demanding imaging experiments where extreme photostability and multiplexing are not primary requirements. For researchers prioritizing low cellular perturbation, this compound remains a robust and reliable option.

Ultimately, the optimal probe will depend on the specific biological question, the duration of the experiment, and the imaging modality employed. By understanding the distinct advantages and limitations of each, researchers can select the tool that will best illuminate their scientific inquiries.

References

A Comparative Analysis of Phycoerythrin from Diverse Porphyridium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of phycoerythrin, a valuable fluorescent protein, sourced from various strains of the red microalga Porphyridium. The following sections provide a comprehensive overview of the performance and characteristics of phycoerythrin from different species, supported by experimental data. Detailed methodologies for key experiments are also included to facilitate reproducibility and further research.

Introduction to Phycoerythrin from Porphyridium

Phycoerythrin (PE) is a brilliantly colored, water-soluble pigment-protein complex belonging to the phycobiliprotein family.[1] It serves as a major light-harvesting accessory pigment in red algae and cyanobacteria.[2] The genus Porphyridium is recognized as an excellent source of phycoerythrin, with some strains containing significantly higher concentrations of this pigment compared to other algal sources.[3] The two most extensively studied species are Porphyridium cruentum and Porphyridium purpureum, which are considered by some to be synonymous.[4] Other species of interest include Porphyridium sordidum and Porphyridium aerugineum. The inherent fluorescent properties of phycoerythrin, particularly its high quantum yield, make it a valuable tool in various biomedical and biotechnological applications, including flow cytometry, immunofluorescent staining, and as a natural colorant in the food and cosmetic industries.[5]

Comparative Performance of Phycoerythrin

The utility of phycoerythrin is largely determined by its concentration in the algal biomass, the efficiency of its extraction and purification, and its inherent spectral properties. This section provides a comparative summary of these key performance indicators across different Porphyridium strains.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of phycoerythrin from various Porphyridium strains as reported in the scientific literature. It is important to note that direct comparisons can be challenging due to variations in culture conditions, extraction methods, and analytical techniques used in different studies.

Table 1: Phycoerythrin Content and Yield in Different Porphyridium Strains

StrainPhycoerythrin Content (% of Dry Weight)Phycoerythrin Yield (g/L)Reference
Porphyridium purpureum SCS-029.18%0.288[6]
Porphyridium cruentum CCALA 415Not explicitly stated, but lower yield than P. purpureum SCS-02~0.250 (calculated from relative data)[6]
Porphyridium purpureum FACHB 806Not explicitly stated, but lower yield than P. purpureum SCS-02~0.215 (calculated from relative data)[6]
Porphyridium sordidum29%Not Reported[3]
Porphyridium aerugineumDoes not contain optically active phycoerythrinNot Applicable[3]

Table 2: Spectral and Molecular Properties of Phycoerythrin from Porphyridium

StrainPhycoerythrin TypeAbsorption Maxima (nm)Fluorescence Emission Maximum (nm)Molecular Weight (kDa)Reference
Porphyridium cruentumB-Phycoerythrin545, 563, with a shoulder at ~500~575~265 (by gel filtration)[5][7]
Porphyridium purpureumB-Phycoerythrin545, 564, with a shoulder at 498578Not explicitly stated, but similar to P. cruentum[6]
Porphyridium sordidumB-Phycoerythrin550, 567, with a shoulder at 495655 (of the PE-PC complex)~240 (for the (αβ)6 hexamer)[8][9]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of phycoerythrin from Porphyridium, as well as the determination of its spectral properties.

Phycoerythrin Extraction and Purification Workflow

The general workflow for obtaining purified phycoerythrin from Porphyridium biomass involves cell disruption, crude extraction, and chromatographic purification.

G cluster_0 Upstream Processing cluster_1 Cell Disruption & Extraction cluster_2 Purification Cultivation Porphyridium Cultivation Harvesting Biomass Harvesting (Centrifugation) Cultivation->Harvesting Disruption Cell Disruption (Freeze-thaw, Sonication, etc.) Harvesting->Disruption Extraction Crude Extraction (Phosphate Buffer) Disruption->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Chromatography Anion Exchange Chromatography (e.g., DEAE-Cellulose) Centrifugation->Chromatography Purified_PE Purified Phycoerythrin Chromatography->Purified_PE G cluster_0 Environmental Factors cluster_1 Regulatory Influence cluster_2 Pigment Production Light Light Intensity Phycobiliprotein_Synthesis Phycobiliprotein Synthesis Pathway Light->Phycobiliprotein_Synthesis Low light enhances Nitrogen Nitrogen Availability Nitrogen->Phycobiliprotein_Synthesis High N enhances Chlorophyll_Synthesis Chlorophyll Synthesis Pathway Phycobiliprotein_Synthesis->Chlorophyll_Synthesis Inverse relationship Phycoerythrin Phycoerythrin Accumulation Phycobiliprotein_Synthesis->Phycoerythrin Chlorophyll Chlorophyll Accumulation Chlorophyll_Synthesis->Chlorophyll

References

Safety Operating Guide

Proper Disposal of Phycoerythrobilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Phycoerythrobilin, a red phycobilin chromophore found in cyanobacteria and red algae, is a valuable tool in various research and diagnostic applications due to its fluorescent properties.[1] While generally considered to be of low toxicity, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound and materials contaminated with it.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). While pure this compound is a biological pigment, commercial preparations may contain preservatives like sodium azide, which has distinct hazard properties.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.[2][3]

  • If handling powdered forms or creating aerosols, a dust respirator is recommended.[3]

In Case of a Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent material.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Decontaminate the Area: Clean the spill area with soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.[5]

This compound Waste Characterization

Proper disposal begins with accurate waste identification. The table below summarizes the key characteristics of this compound waste streams.

Waste Stream ComponentChemical NaturePrimary HazardsRecommended Containment
This compound Linear tetrapyrrole (bilin) pigmentLow toxicity, but thorough investigation of hazards is incomplete.[5]Sealed, non-metal container.[2]
Contaminated Labware Glass, plastic (pipette tips, tubes, etc.)Potential for residual pigment and other chemicals.Puncture-resistant sharps container or designated hazardous waste container.
Aqueous Solutions Often in buffer solutions (e.g., phosphate buffer)May contain preservatives like sodium azide.Leak-proof, clearly labeled hazardous waste container.
Contaminated PPE Gloves, lab coats, etc.Low, but good practice dictates treating as contaminated.Lined hazardous waste container.
Sodium Azide Preservative in some commercial solutionsHighly toxic. Can form explosive compounds with lead and copper plumbing.[2]DO NOT dispose of down the drain. Segregate as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. Always defer to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.

1. Waste Segregation:

  • At the point of generation, separate this compound waste from the general laboratory waste stream.

  • Create a designated waste container for all materials contaminated with this compound.

2. Waste Containment and Labeling:

  • Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a clearly labeled, leak-proof hazardous waste container.[6]

  • Liquid Waste: Collect all aqueous waste containing this compound in a dedicated, sealed, and leak-proof container.

    • If the solution is known to contain sodium azide, label the container with "Hazardous Waste: Contains Sodium Azide."[2]

  • All waste containers must be clearly labeled with the contents ("this compound Waste") and the date of accumulation.

3. Waste Neutralization (If Applicable and Permitted):

  • Currently, there are no standard, widely published protocols for the chemical neutralization of this compound for disposal purposes.

  • Due to its nature as a biological pigment, incineration is a common disposal method for similar laboratory waste.[7]

4. Final Disposal:

  • Arrange for the pickup and disposal of the contained waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound waste down the drain, especially if it contains sodium azide.[2]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the decision-making and procedural steps involved.

Phycoerythrobilin_Disposal_Workflow start_end start_end process process decision decision hazard hazard storage storage start Start: this compound Waste Generated identify_waste 1. Identify Waste Type (Solid, Liquid, PPE) start->identify_waste check_azide Contains Sodium Azide? identify_waste->check_azide For Liquid Waste segregate_solid 2a. Segregate Solid Waste (Contaminated Labware, PPE) identify_waste->segregate_solid For Solid Waste segregate_liquid 2b. Segregate Liquid Waste check_azide->segregate_liquid No hazard_azide CRITICAL HAZARD: Explosive with Metal Pipes DO NOT DRAIN DISPOSE check_azide->hazard_azide Yes contain_solid 3a. Contain in Labeled Hazardous Waste Bin segregate_solid->contain_solid contain_liquid 3b. Contain in Labeled, Sealed Liquid Waste Container segregate_liquid->contain_liquid hazard_azide->segregate_liquid consult_ehs 4. Consult Institutional EHS Guidelines contain_solid->consult_ehs contain_liquid->consult_ehs final_disposal 5. Arrange for Professional Disposal (e.g., Incineration) consult_ehs->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Phycoerythrobilin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Phycoerythrobilin. It offers procedural guidance to ensure safe operational and disposal practices.

I. Hazard Identification and Risk Assessment

This compound is a linear tetrapyrrole chromophore found in cyanobacteria and red algae.[3][4] While pure this compound is not classified as hazardous, it is crucial to handle it with care, following standard laboratory procedures to minimize exposure. The primary risks associated with handling this compound are inhalation of aerosols, skin and eye contact, and ingestion.

Key Considerations:

  • Form: this compound may be in a liquid solution or a lyophilized powder. Powders pose a greater risk of inhalation.

  • Additives: Be aware of any preservatives or solvents in the preparation, such as sodium azide, which can be harmful.[2] Sodium azide is known to react with lead and copper plumbing to form explosive compounds.[2]

II. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[5][6]

Task Required PPE Additional Recommendations
General Handling (Low Volume/Concentration) - Lab coat- Safety glasses with side shields- Nitrile glovesEnsure gloves are compatible with any solvents being used.
Handling Powders or Generating Aerosols - Lab coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (e.g., N95 respirator)Work in a fume hood or a biological safety cabinet.
High Volume/Concentration Handling - Lab coat- Chemical splash goggles- Face shield- Nitrile gloves (consider double gloving)Use a fume hood or other ventilated enclosure.
Cleaning Spills - Lab coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (if powder)Have a spill kit readily available.

III. Safe Handling and Operational Plan

Adherence to standard laboratory practices is essential for the safe handling of this compound.

A. Engineering Controls:

  • Ventilation: Always work in a well-ventilated area.[7] For procedures that may generate aerosols or when handling powders, use a chemical fume hood or a biological safety cabinet.[8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[9]

B. Procedural Steps:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for the specific this compound product.

    • Assemble all necessary materials and PPE before starting work.

    • Ensure the work area is clean and uncluttered.[8]

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin and eyes.[9]

    • Do not pipette by mouth.[9][10]

    • Minimize the creation of dust or aerosols.[10]

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store this compound in a cool, dry, and dark place, as it is light and temperature sensitive.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure containers are clearly labeled.[9]

IV. Spill and Emergency Procedures

A. Spill Response:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves hazardous materials, evacuate the area.

  • Protect: Don the appropriate PPE before cleaning the spill.

  • Contain and Clean:

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

B. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

V. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Product: If possible, use or share the excess product with other researchers.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.

  • Chemical Waste: If mixed with hazardous solvents, dispose of it as chemical waste.

  • Sodium Azide: If the preparation contains sodium azide, be aware that it can form explosive metal azides.[2] Dispose of it according to institutional guidelines for azide-containing waste.

VI. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Read SDS Read SDS Gather Materials & PPE Gather Materials & PPE Read SDS->Gather Materials & PPE Prepare Work Area Prepare Work Area Gather Materials & PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Perform Experiment Perform Experiment Don PPE->Perform Experiment Store Properly Store Properly Perform Experiment->Store Properly Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Decontaminate Work Area Decontaminate Work Area Store Properly->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.